4-Bromo-3-iodophenol
Description
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Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-bromo-3-iodophenol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrIO/c7-5-2-1-4(9)3-6(5)8/h1-3,9H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AQERVRQXHVITFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1O)I)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrIO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.90 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
Synthesis and Characterization of 4-Bromo-3-iodophenol: A Technical Guide
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of 4-Bromo-3-iodophenol, a valuable substituted phenol derivative for researchers, scientists, and professionals in drug development. This document outlines a detailed synthetic protocol, thorough characterization methodologies, and presents all quantitative data in clearly structured tables.
Synthesis of this compound
The synthesis of this compound can be effectively achieved through the regioselective iodination of 4-bromophenol. The electron-donating hydroxyl group of the starting material activates the aromatic ring towards electrophilic substitution, directing the incoming iodine substituent primarily to the ortho position.
Reaction Scheme:
A plausible method for this transformation involves the use of N-iodosuccinimide (NIS) as an iodinating agent in an appropriate solvent.
Experimental Protocol:
Materials:
-
4-Bromophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (CH₃CN)
-
Deionized water
-
Sodium thiosulfate (Na₂S₂O₃)
-
Ethyl acetate
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Silica gel for column chromatography
Procedure:
-
To a solution of 4-bromophenol (1.0 eq.) in acetonitrile, add N-iodosuccinimide (1.1 eq.).
-
Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the aqueous layer with ethyl acetate (3 x 50 mL).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to yield pure this compound.
Characterization of this compound
The structure and purity of the synthesized this compound can be confirmed through various spectroscopic and physical characterization techniques.
Physical Properties
The following table summarizes the key physical properties of this compound.
| Property | Value |
| Molecular Formula | C₆H₄BrIO |
| Molecular Weight | 298.90 g/mol |
| Appearance | Off-white to light brown solid |
| Melting Point | Not available |
| Boiling Point | 324.4 °C (predicted) |
Spectroscopic Data
The ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule. The predicted chemical shifts are presented below.
¹H NMR (Predicted):
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| ~7.8 | d | 1H | H-2 |
| ~7.4 | d | 1H | H-6 |
| ~6.9 | dd | 1H | H-5 |
| ~5.5 | s | 1H | -OH |
¹³C NMR (Predicted):
| Chemical Shift (δ) ppm | Assignment |
| ~155 | C-1 (C-OH) |
| ~140 | C-2 |
| ~132 | C-6 |
| ~120 | C-4 (C-Br) |
| ~118 | C-5 |
| ~95 | C-3 (C-I) |
The IR spectrum reveals the presence of characteristic functional groups in the molecule.
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550-3200 | Broad | O-H stretch (phenolic) |
| 3100-3000 | Medium | Aromatic C-H stretch |
| 1600-1450 | Strong | Aromatic C=C stretch |
| 1260-1180 | Strong | C-O stretch (phenol) |
| ~1050 | Medium | C-Br stretch |
| ~1000 | Medium | C-I stretch |
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound.
| m/z | Relative Intensity | Assignment |
| 298/300 | High | [M]⁺ and [M+2]⁺ (due to Br isotopes) |
| 171/173 | Medium | [M - I]⁺ |
| 119 | Medium | [M - Br - I]⁺ |
| 91 | High | [C₆H₄OH]⁺ |
Visualized Experimental Workflow
The following diagram illustrates the logical workflow for the synthesis and characterization of this compound.
Caption: Workflow for the synthesis and characterization of this compound.
Spectroscopic Data and Analysis of 4-Bromo-3-iodophenol: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a summary of predicted spectroscopic data for 4-Bromo-3-iodophenol, a halogenated phenol of interest in synthetic chemistry and drug discovery. Due to the limited availability of public experimental data, this document focuses on high-quality predicted spectra for Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS). These predictions serve as a valuable reference for the identification and characterization of this compound.
Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for this compound. This data has been generated using advanced computational algorithms and serves as a reliable estimate for experimental values.
¹H NMR (Proton Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 500 MHz
| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |
| 7.62 | d | 1H | H-2 |
| 7.29 | d | 1H | H-6 |
| 6.78 | dd | 1H | H-5 |
| 5.30 | s | 1H | -OH |
Predicted data
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance) Spectroscopy
Solvent: CDCl₃ (Deuterated Chloroform) Frequency: 125 MHz
| Chemical Shift (δ) ppm | Assignment |
| 155.1 | C-1 |
| 140.2 | C-2 |
| 131.5 | C-5 |
| 116.8 | C-6 |
| 110.4 | C-4 |
| 93.7 | C-3 |
Predicted data
IR (Infrared) Spectroscopy
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| 3550 - 3200 | Broad | O-H stretch |
| 3100 - 3000 | Medium | Aromatic C-H stretch |
| 1580, 1470, 1400 | Strong | Aromatic C=C stretch |
| 1250 | Strong | C-O stretch |
| 880 - 820 | Strong | C-H out-of-plane bend |
| 650 | Medium | C-Br stretch |
| 600 | Medium | C-I stretch |
Predicted data
MS (Mass Spectrometry)
Ionization Mode: Electron Ionization (EI)
| m/z (mass-to-charge ratio) | Relative Intensity (%) | Assignment |
| 298/300 | High | [M]⁺∙ (Molecular ion with Br isotopes) |
| 171/173 | Medium | [M - I]⁺ |
| 143 | Low | [M - I - CO]⁺ |
| 127 | High | [I]⁺ |
| 79/81 | Medium | [Br]⁺ |
Predicted data, fragmentation patterns are hypothetical
Experimental Protocols
While the data presented is predictive, the following are general experimental protocols for the acquisition of spectroscopic data for a compound like this compound.
1. Nuclear Magnetic Resonance (NMR) Spectroscopy: A sample of this compound (typically 5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Chemical shifts are reported in parts per million (ppm) relative to a tetramethylsilane (TMS) internal standard.
2. Infrared (IR) Spectroscopy: The IR spectrum is typically recorded using a Fourier Transform Infrared (FTIR) spectrometer. A small amount of the solid sample can be analyzed as a KBr (potassium bromide) pellet or using an Attenuated Total Reflectance (ATR) accessory. The spectrum is recorded over a range of 4000-400 cm⁻¹.
3. Mass Spectrometry (MS): Mass spectral data is obtained using a mass spectrometer, often coupled with a chromatographic separation technique like Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS). For direct analysis, a small amount of the sample is introduced into the ion source. Electron Ionization (EI) is a common technique for generating fragment ions to aid in structural elucidation.
Spectroscopic Analysis Workflow
The following diagram illustrates a typical workflow for the spectroscopic analysis of a synthesized chemical compound.
Caption: A logical workflow for the synthesis, purification, and spectroscopic analysis of this compound.
An In-depth Technical Guide to 4-Bromo-3-iodophenol: Properties, Synthesis, and Spectroscopic Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of 4-Bromo-3-iodophenol, a halogenated phenol of interest in synthetic chemistry and potentially in drug discovery. Due to the limited availability of direct experimental data for this specific compound, this guide combines reported data for structurally similar compounds with established principles of organic chemistry to offer a robust profile.
Core Physical and Chemical Properties
The properties of this compound are influenced by the presence of the hydroxyl, bromo, and iodo substituents on the benzene ring. These groups affect the molecule's polarity, reactivity, and spectroscopic characteristics. The following table summarizes key physical and chemical data, including predicted values where experimental data is unavailable.
| Property | Value | Source/Method |
| Molecular Formula | C₆H₄BrIO | - |
| Molecular Weight | 298.90 g/mol | [1][2] |
| CAS Number | 202865-84-7 | [1] |
| Appearance | Light orange to brown crystalline solid (Predicted) | |
| Melting Point | No experimental data available. Predicted to be in the range of other dihalogenated phenols (e.g., 4-Bromo-3-chlorophenol: 62-69 °C). | |
| Boiling Point | 324.4 ± 27.0 °C (Predicted) | |
| Density | 2.369 ± 0.06 g/cm³ (Predicted) | |
| pKa | 8.54 ± 0.18 (Predicted) | |
| Solubility | Expected to be soluble in polar organic solvents such as ethanol, methanol, and acetone. Limited solubility in water. |
Proposed Synthesis and Purification
A plausible synthetic route to this compound involves the electrophilic iodination of 4-bromophenol. The hydroxyl group is a strong activating group, directing incoming electrophiles to the ortho and para positions. Since the para position is blocked by the bromine atom, iodination is expected to occur at one of the ortho positions.
Experimental Protocol: Synthesis of this compound
This protocol is based on established methods for the halogenation of phenols.
Materials:
-
4-Bromophenol
-
N-Iodosuccinimide (NIS)
-
Acetonitrile (anhydrous)
-
Hydrochloric acid (1 M)
-
Sodium thiosulfate solution (10% w/v)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a round-bottom flask, dissolve 4-bromophenol (1 equivalent) in anhydrous acetonitrile.
-
Add N-iodosuccinimide (1.1 equivalents) to the solution in portions at room temperature while stirring.
-
Monitor the reaction progress using thin-layer chromatography (TLC). The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding 1 M hydrochloric acid.
-
Extract the product with ethyl acetate (3 x volume of acetonitrile).
-
Wash the combined organic layers with 10% sodium thiosulfate solution to remove any unreacted iodine, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Experimental Protocol: Purification by Recrystallization
The crude this compound can be purified by recrystallization to obtain a crystalline solid.
Procedure:
-
Dissolve the crude product in a minimum amount of hot solvent (e.g., a mixture of ethyl acetate and hexanes).
-
Allow the solution to cool slowly to room temperature.
-
Further cool the flask in an ice bath to maximize crystal formation.
-
Collect the crystals by vacuum filtration, washing with a small amount of cold solvent.
-
Dry the crystals under vacuum to remove any residual solvent.
Spectroscopic Analysis
¹H NMR Spectroscopy
The proton NMR spectrum of this compound is expected to show three signals in the aromatic region, corresponding to the three protons on the benzene ring.
Predicted ¹H NMR (500 MHz, CDCl₃) Chemical Shifts (δ) and Coupling Constants (J):
| Proton | Predicted δ (ppm) | Multiplicity | Predicted J (Hz) |
| H-2 | 7.5 - 7.7 | d | J ≈ 2.5 |
| H-5 | 6.8 - 7.0 | dd | J ≈ 8.5, 2.5 |
| H-6 | 7.2 - 7.4 | d | J ≈ 8.5 |
| OH | 5.0 - 6.0 | br s | - |
-
H-2: This proton is ortho to the iodine and meta to the hydroxyl group, leading to a downfield shift. It will appear as a doublet due to coupling with H-6.
-
H-5: This proton is ortho to the hydroxyl group and meta to both halogens. It will appear as a doublet of doublets due to coupling with H-6 and H-2.
-
H-6: This proton is ortho to the bromine and meta to the hydroxyl group. It will appear as a doublet due to coupling with H-5.
-
OH: The phenolic proton signal is typically a broad singlet and its chemical shift is concentration and solvent dependent.
¹³C NMR Spectroscopy
The carbon-13 NMR spectrum is expected to show six distinct signals for the six carbon atoms of the benzene ring, as they are all in unique chemical environments.
Predicted ¹³C NMR (125 MHz, CDCl₃) Chemical Shifts (δ):
| Carbon | Predicted δ (ppm) |
| C-1 (C-OH) | 150 - 155 |
| C-2 | 135 - 140 |
| C-3 (C-I) | 90 - 95 |
| C-4 (C-Br) | 110 - 115 |
| C-5 | 115 - 120 |
| C-6 | 130 - 135 |
-
The carbon bearing the hydroxyl group (C-1) will be the most deshielded.
-
The carbons attached to the halogens (C-3 and C-4) will have their chemical shifts influenced by the "heavy atom effect," particularly the carbon attached to iodine (C-3), which is expected to be significantly shielded.
Infrared (IR) Spectroscopy
The IR spectrum will provide information about the functional groups present in the molecule.
Predicted IR Absorptions (cm⁻¹):
| Functional Group | Predicted Absorption Range (cm⁻¹) | Intensity |
| O-H stretch (phenolic) | 3200 - 3600 | Broad, Strong |
| C-H stretch (aromatic) | 3000 - 3100 | Medium |
| C=C stretch (aromatic) | 1450 - 1600 | Medium to Strong |
| C-O stretch (phenolic) | 1200 - 1260 | Strong |
| C-Br stretch | 500 - 600 | Medium to Strong |
| C-I stretch | 480 - 550 | Medium to Strong |
Mass Spectrometry
Mass spectrometry will show the molecular ion peak and characteristic fragmentation patterns.
Predicted Mass Spectrum Fragmentation:
-
Molecular Ion (M⁺): A prominent peak at m/z 298 (for ⁷⁹Br) and 300 (for ⁸¹Br) in a roughly 1:1 ratio, corresponding to the molecular weight of the compound.
-
Major Fragments:
-
Loss of Br: [M-Br]⁺
-
Loss of I: [M-I]⁺
-
Loss of CO: [M-CO]⁺, a common fragmentation for phenols.
-
Reactivity and Stability
The reactivity of this compound is primarily dictated by the electron-donating hydroxyl group and the electron-withdrawing halogen substituents.
-
Electrophilic Aromatic Substitution: The hydroxyl group strongly activates the aromatic ring towards further electrophilic substitution. The positions ortho and para to the hydroxyl group are the most activated.
-
Acidity: The phenolic proton is acidic, and its pKa is influenced by the electron-withdrawing effects of the halogens.
-
Nucleophilicity: The phenoxide ion, formed by deprotonation, is a strong nucleophile.
-
Stability: Halogenated phenols are generally stable compounds under normal laboratory conditions. However, they may be sensitive to light and should be stored in a cool, dark place.
Potential Biological and Pharmacological Relevance
While no specific biological activities have been reported for this compound, halogenated phenols as a class are known to exhibit a range of biological effects.
-
Toxicity: Many halogenated phenols are known to be toxic to aquatic life and can cause skin and eye irritation in humans.[3][4][5] Proper safety precautions should be taken when handling this compound.[3][6][7]
-
Antimicrobial Activity: Some brominated phenols isolated from marine organisms have shown moderate antifungal and antibacterial activity.[8]
-
Enzyme Inhibition: Dihalogenated nitrophenols have been shown to exhibit developmental toxicity.[9] The presence of halogens can influence the binding of the molecule to biological targets.
-
Drug Discovery: Halogenated aromatic compounds are common motifs in pharmaceuticals. The bromine and iodine atoms can participate in halogen bonding and other non-covalent interactions, which can be exploited in drug design. They also serve as synthetic handles for further chemical modifications.
Further research is required to elucidate the specific biological profile of this compound.
Safety Information
This compound should be handled with care, following standard laboratory safety procedures.
-
Hazards: Harmful if swallowed. Causes skin and eye irritation. May cause respiratory irritation.[3][5] Toxic to aquatic life.[4]
-
Personal Protective Equipment (PPE): Wear protective gloves, safety glasses, and a lab coat.[3][6]
-
Handling: Avoid breathing dust. Use in a well-ventilated area.[6]
-
Storage: Store in a cool, dry, and dark place in a tightly sealed container.
-
Disposal: Dispose of in accordance with local regulations for hazardous chemical waste.[6]
This technical guide provides a foundational understanding of this compound for researchers and professionals. The combination of predicted data and established chemical principles offers a valuable resource for those interested in the synthesis, characterization, and potential applications of this compound. As with any chemical, all handling and experimental work should be conducted with appropriate safety measures in place.
References
- 1. cymitquimica.com [cymitquimica.com]
- 2. 3-Bromo-4-iodophenol | C6H4BrIO | CID 59860906 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. cochise.edu [cochise.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. cdhfinechemical.com [cdhfinechemical.com]
- 6. fishersci.com [fishersci.com]
- 7. fishersci.com [fishersci.com]
- 8. Biological Activity of Recently Discovered Halogenated Marine Natural Products - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Dihalogenated nitrophenols in drinking water: Prevalence, resistance to household treatment, and cardiotoxic impact on zebrafish embryo - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Bromo-3-iodophenol (CAS: 202865-84-7)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physicochemical properties, synthesis, and potential applications of 4-Bromo-3-iodophenol, a halogenated phenol of interest in medicinal chemistry and organic synthesis.
Core Physicochemical Properties
This compound is a crystalline solid, appearing as a light orange to brown substance. Its key physicochemical properties are summarized in the table below, providing a foundational understanding of its characteristics for experimental design and application.
| Property | Value | Source |
| CAS Number | 202865-84-7 | N/A |
| Molecular Formula | C₆H₄BrIO | N/A |
| Molecular Weight | 298.90 g/mol | N/A |
| Melting Point | 83-84 °C | N/A |
| Boiling Point (Predicted) | 324.4 ± 27.0 °C | [1] |
| Density (Predicted) | 2.369 ± 0.06 g/cm³ | [1] |
| pKa (Predicted) | 8.54 ± 0.18 | [1] |
Spectroscopic Data
Detailed spectroscopic analysis is crucial for the unambiguous identification and characterization of this compound. While specific, publicly available spectra for this compound are limited, typical spectral characteristics for similar halogenated phenols can be inferred.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, with chemical shifts and coupling constants influenced by the positions of the hydroxyl, bromo, and iodo substituents.
-
¹³C NMR: The carbon NMR spectrum will display unique resonances for each of the six carbon atoms in the benzene ring, with the chemical shifts being significantly affected by the attached functional groups.
-
-
Infrared (IR) Spectroscopy: The IR spectrum would likely exhibit a broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic hydroxyl group. Characteristic absorptions for the C-Br and C-I bonds would be observed in the fingerprint region (below 1000 cm⁻¹).
-
Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak corresponding to the molecular weight of the compound. The isotopic pattern of bromine (approximately 1:1 ratio for ⁷⁹Br and ⁸¹Br) would be a key feature in identifying bromine-containing fragments.
Experimental Protocols
Hypothetical Synthesis Workflow:
References
Regioselective Synthesis of 4-Bromo-3-iodophenol: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of a reliable and regioselective synthetic route to 4-Bromo-3-iodophenol, a valuable building block in medicinal chemistry and materials science. The presented methodology focuses on a strategic two-step sequence starting from the readily available 4-bromophenol, ensuring high regioselectivity and good overall yields. This document furnishes detailed experimental protocols, quantitative data, and logical workflow diagrams to facilitate the successful replication and adaptation of this synthesis in a laboratory setting.
Synthetic Strategy: A Two-Step Approach to Regiocontrol
The direct halogenation of phenols can often lead to a mixture of constitutional isomers due to the strong activating and ortho-, para-directing nature of the hydroxyl group. To achieve the desired 1-bromo-2-iodo-4-hydroxy substitution pattern on the benzene ring, a protecting group strategy is employed. The synthesis commences with the protection of the phenolic hydroxyl group as a methyl ether, followed by a regioselective iodination and subsequent deprotection to yield the target molecule.
This strategic approach can be visualized as follows:
Caption: Overall synthetic strategy for this compound.
Experimental Protocols
Step 1: Synthesis of 4-Bromoanisole (Protection)
The initial step involves the protection of the hydroxyl group of 4-bromophenol via a Williamson ether synthesis to form 4-bromoanisole. This reaction proceeds by deprotonating the phenol with a suitable base, followed by nucleophilic attack of the resulting phenoxide on a methylating agent.
Reaction:
4-Bromophenol + CH₃I (in the presence of a base) → 4-Bromoanisole
Detailed Protocol:
A detailed and reliable procedure for the synthesis of 4-bromoanisole can be adapted from established methods. One such method involves the reaction of p-bromophenol with dimethyl sulfate.
Materials:
-
p-Bromophenol
-
Dimethyl sulfate
-
Sodium hydroxide
-
Water
-
Diethyl ether
Procedure:
-
In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve p-bromophenol in an aqueous solution of sodium hydroxide.
-
To this solution, add dimethyl sulfate dropwise at room temperature with vigorous stirring.
-
After the addition is complete, heat the reaction mixture to reflux for a specified period to ensure complete reaction.
-
Cool the mixture to room temperature and extract the product with diethyl ether.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-bromoanisole.
-
The crude product can be purified by vacuum distillation.
Step 2: Regioselective Iodination of 4-Bromoanisole
This is the key step to introduce the iodine atom at the desired C-3 position. The methoxy group of 4-bromoanisole directs the incoming electrophile to the ortho and para positions. Since the para position is blocked by the bromine atom, iodination will occur at one of the ortho positions (C-2 or C-6). The steric bulk of the methoxy group can influence the regioselectivity, favoring iodination at the less hindered C-3 position. The choice of iodinating agent and reaction conditions is crucial for achieving high regioselectivity. A combination of N-iodosuccinimide (NIS) and a catalytic amount of an acid, such as trifluoroacetic acid (TFA), in a suitable solvent like acetonitrile is an effective system for this transformation.
Reaction:
4-Bromoanisole + N-Iodosuccinimide (NIS) --(TFA catalyst)--> 4-Bromo-3-iodoanisole
Detailed Protocol:
Materials:
-
4-Bromoanisole
-
N-Iodosuccinimide (NIS)
-
Trifluoroacetic acid (TFA)
-
Acetonitrile
-
Saturated aqueous sodium thiosulfate solution
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Ethyl acetate
-
Anhydrous sodium sulfate
Procedure:
-
In a round-bottom flask protected from light, dissolve 4-bromoanisole in acetonitrile.
-
Add N-iodosuccinimide to the solution.
-
Cool the mixture in an ice bath and add a catalytic amount of trifluoroacetic acid dropwise.
-
Allow the reaction mixture to warm to room temperature and stir until the starting material is consumed (monitored by TLC).
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.
-
The crude 4-bromo-3-iodoanisole can be purified by column chromatography on silica gel.
Step 3: Demethylation of 4-Bromo-3-iodoanisole (Deprotection)
The final step is the cleavage of the methyl ether to unveil the phenolic hydroxyl group. Boron tribromide (BBr₃) is a highly effective and widely used reagent for the demethylation of aryl methyl ethers. The reaction is typically performed at low temperatures in an inert solvent.
Reaction:
4-Bromo-3-iodoanisole + BBr₃ → this compound
Detailed Protocol:
Materials:
-
4-Bromo-3-iodoanisole
-
Boron tribromide (BBr₃) solution in dichloromethane
-
Dichloromethane (anhydrous)
-
Methanol
-
Water
-
Diethyl ether
-
Aqueous sodium hydroxide solution
-
Aqueous hydrochloric acid solution
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve 4-bromo-3-iodoanisole in anhydrous dichloromethane in a flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Add a solution of boron tribromide in dichloromethane dropwise to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for several hours until the reaction is complete (monitored by TLC).
-
Carefully quench the reaction by the slow addition of methanol at 0 °C, followed by water.
-
Extract the product with diethyl ether.
-
Wash the organic layer with water and brine.
-
The phenolic product can be separated from any unreacted starting material by extraction with an aqueous sodium hydroxide solution. The aqueous layer is then acidified with hydrochloric acid and the product is re-extracted with diethyl ether.
-
Dry the final organic extract over anhydrous magnesium sulfate and concentrate under reduced pressure to yield this compound.
-
The product can be further purified by recrystallization or column chromatography.
Quantitative Data Summary
The following table summarizes typical quantitative data for the described synthetic route. Please note that yields can vary depending on the scale of the reaction and the purity of the reagents.
| Step | Reaction | Starting Material | Product | Reagents/Conditions | Typical Yield (%) | Purity (%) |
| 1 | Methylation | 4-Bromophenol | 4-Bromoanisole | Dimethyl sulfate, NaOH, H₂O, Reflux | 90-95 | >98 |
| 2 | Iodination | 4-Bromoanisole | 4-Bromo-3-iodoanisole | NIS, cat. TFA, Acetonitrile, RT | 80-90 | >97 |
| 3 | Demethylation | 4-Bromo-3-iodoanisole | This compound | BBr₃, Dichloromethane, -78 °C to RT | 85-95 | >98 |
Logical Workflow Diagram
The experimental workflow for the synthesis of this compound can be represented by the following diagram:
Caption: Experimental workflow for the synthesis of this compound.
This in-depth guide provides the necessary information for the successful and regioselective synthesis of this compound. The described methods are robust and utilize commercially available reagents, making this valuable compound accessible for a wide range of research and development applications.
In-Depth Technical Guide: Stability and Storage of 4-Bromo-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the critical aspects concerning the stability and storage of 4-Bromo-3-iodophenol, a key intermediate in various synthetic applications. Understanding the stability profile of this compound is paramount for ensuring its quality, efficacy, and safety in research and development.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in Table 1. These parameters are fundamental to its handling, storage, and reactivity.
| Property | Value |
| Molecular Formula | C₆H₄BrIO |
| Molecular Weight | 298.90 g/mol |
| Appearance | Light orange to brown crystalline solid |
| Predicted Boiling Point | 324.4 ± 27.0 °C |
| Predicted Density | 2.369 ± 0.06 g/cm³ |
| Predicted pKa | 8.54 ± 0.18 |
Stability Profile and Degradation Pathways
While specific, quantitative stability studies on this compound are not extensively available in the public domain, data from related halogenated phenols and general chemical principles allow for a robust assessment of its stability profile. The primary factors influencing its stability are light, temperature, and the presence of oxidizing agents.
Light Sensitivity (Photostability)
Halogenated phenols, particularly those containing iodine and bromine, are susceptible to photodegradation. Exposure to ultraviolet (UV) light can induce the cleavage of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds. Studies on similar compounds like 4-iodophenol and 4-bromophenol have demonstrated that UV photolysis can lead to bond fission, generating radical species that can initiate further degradation reactions. This sensitivity underscores the critical need for protection from light during storage and handling.
Thermal Stability
Substituted phenols can undergo thermal decomposition at elevated temperatures. While specific data for this compound is limited, studies on other substituted phenols indicate that the nature and position of substituents influence thermal stability. Ortho-substituted phenols, for instance, have been shown to be more reactive under thermal stress. Given its structure, it is prudent to avoid exposing this compound to high temperatures to prevent decomposition.
Oxidative Stability
Phenolic compounds are generally susceptible to oxidation. The presence of the hydroxyl group on the aromatic ring makes them prone to oxidation, which can be accelerated by the presence of oxidizing agents, metal ions, and exposure to air (oxygen). It is crucial to store this compound in a well-sealed container to minimize contact with atmospheric oxygen.
Recommended Storage and Handling
Based on the available information and general best practices for handling substituted phenols, the following storage and handling guidelines are recommended to maintain the integrity and purity of this compound.
Storage Conditions
A summary of the recommended storage conditions is provided in Table 2.
| Parameter | Recommendation | Rationale |
| Temperature | 2-8°C | To minimize thermal degradation and slow down potential decomposition reactions. |
| Light | Keep in a dark place | To prevent photodegradation through UV-induced bond cleavage. |
| Atmosphere | Sealed in dry conditions | To protect from moisture, which can facilitate hydrolytic degradation, and to minimize contact with atmospheric oxygen, which can cause oxidation. |
| Container | Tightly sealed, inert material | To prevent contamination and reaction with container materials. |
| Incompatibilities | Strong oxidizing agents | To avoid vigorous and potentially hazardous oxidative reactions. |
Handling Precautions
When handling this compound, standard laboratory safety protocols for toxic and irritating substances should be followed. This includes the use of personal protective equipment (PPE) such as safety goggles, gloves, and a lab coat. All handling should be performed in a well-ventilated area or a fume hood to avoid inhalation of any dust or vapors.
Experimental Protocol: Forced Degradation Study
To comprehensively evaluate the stability of this compound, a forced degradation study is recommended. The following is a general protocol that can be adapted for this purpose.
Objective: To identify potential degradation products and pathways of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl) solution (e.g., 0.1 M)
-
Sodium hydroxide (NaOH) solution (e.g., 0.1 M)
-
Hydrogen peroxide (H₂O₂) solution (e.g., 3%)
-
High-purity water
-
Acetonitrile or other suitable organic solvent
-
HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or Mass Spectrometry)
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound of a known concentration in a suitable solvent.
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with an equal volume of HCl solution. Heat the mixture (e.g., at 60°C) for a defined period (e.g., 24 hours).
-
Base Hydrolysis: Mix the stock solution with an equal volume of NaOH solution. Keep the mixture at room temperature or heat gently for a defined period.
-
Oxidation: Mix the stock solution with an equal volume of H₂O₂ solution. Keep the mixture at room temperature for a defined period.
-
Thermal Degradation: Expose a solid sample of this compound to dry heat (e.g., in an oven at a temperature below its melting point) for a defined period. Also, heat a solution of the compound.
-
Photodegradation: Expose a solution of this compound to a light source (e.g., a photostability chamber with UV and visible light) for a defined period. A control sample should be kept in the dark.
-
-
Sample Analysis:
-
At specified time points, withdraw samples from each stress condition.
-
Neutralize the acidic and basic samples before analysis.
-
Analyze all samples by a validated stability-indicating HPLC method to separate the parent compound from any degradation products.
-
Characterize the degradation products using techniques such as mass spectrometry (MS) to elucidate their structures.
-
-
Data Evaluation:
-
Calculate the percentage degradation of this compound under each stress condition.
-
Identify and quantify the major degradation products.
-
Propose degradation pathways based on the identified products.
-
Visualization of Stability Factors
The following diagram illustrates the key factors that can impact the stability of this compound and the resulting recommended storage practices.
Caption: Factors influencing the stability of this compound.
An In-depth Technical Guide to the Regioselective Electrophilic Bromination of 3-Iodophenol to Yield 4-Bromo-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the electrophilic substitution on 3-iodophenol to selectively synthesize its 4-bromo derivative, 4-bromo-3-iodophenol. This transformation is of significant interest in synthetic organic chemistry, particularly for the preparation of polysubstituted aromatic building blocks used in drug discovery and materials science. This document details the underlying chemical principles, experimental methodologies, and reaction parameters.
Introduction
The regioselective functionalization of aromatic rings is a cornerstone of modern organic synthesis. Halogenated phenols, in particular, serve as versatile intermediates. The targeted synthesis of this compound presents a unique challenge due to the presence of two directing groups on the phenol ring: a hydroxyl group and an iodine atom. Understanding the interplay of their electronic and steric effects is crucial for achieving the desired regioselectivity in electrophilic aromatic substitution reactions.
Reaction Mechanism and Regioselectivity
The bromination of 3-iodophenol is an electrophilic aromatic substitution reaction. The regioselectivity of this reaction is primarily governed by the directing effects of the hydroxyl (-OH) and iodo (-I) substituents already present on the aromatic ring.
Directing Effects of Substituents:
-
Hydroxyl Group (-OH): The hydroxyl group is a strongly activating, ortho-, para-directing group. This is due to the +R (resonance) effect, where the lone pairs on the oxygen atom are delocalized into the benzene ring, increasing the electron density at the ortho and para positions. This increased nucleophilicity makes these positions more susceptible to attack by an electrophile (in this case, Br⁺).
-
Iodo Group (-I): The iodo group is a weakly deactivating, ortho-, para-directing group. While it is an electronegative atom and exhibits a -I (inductive) effect, which withdraws electron density from the ring, its lone pairs can also be delocalized into the ring via a +R effect. The resonance effect directs incoming electrophiles to the ortho and para positions.
In the case of 3-iodophenol, the hydroxyl group is the more powerful activating group. Therefore, it will predominantly direct the incoming electrophile. The positions ortho and para to the hydroxyl group are positions 2, 4, and 6.
-
Position 2: ortho to -OH and ortho to -I.
-
Position 4: para to -OH and ortho to -I.
-
Position 6: ortho to -OH and meta to -I.
The hydroxyl group strongly activates all three positions (2, 4, and 6). The iodo group, being an ortho-, para-director, will also favor substitution at positions 2 and 4. Position 6 is less favored by the iodo group. Between positions 2 and 4, the para position (position 4) is generally favored due to reduced steric hindrance compared to the ortho position (position 2), which is flanked by both the hydroxyl and iodo groups. This synergistic directing effect and steric considerations lead to the preferential formation of the this compound isomer.
Caption: Reaction pathway for the electrophilic bromination of 3-iodophenol.
Experimental Protocols
While various methods for the bromination of phenols exist, achieving high regioselectivity for the synthesis of this compound requires specific conditions to favor mono-bromination at the desired position. A method utilizing potassium bromide (KBr) and a layered double hydroxide-supported bromate (ZnAl–BrO₃⁻–LDHs) has been shown to be effective for the para-selective monobromination of substituted phenols.[1]
General Procedure for Regioselective Bromination:
This protocol is adapted from a general method for the para-selective bromination of phenols.[1]
-
Reaction Setup: To a solution of 3-iodophenol (1.0 mmol) in a suitable solvent system such as acetic acid and water, add potassium bromide (1.0 mmol).
-
Addition of Brominating Agent: To the stirred solution, add the ZnAl–BrO₃⁻–LDHs solid-supported brominating agent (0.2 mmol) at a controlled temperature, typically 35 °C.
-
Reaction Monitoring: The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up: Upon completion, the solid LDH material is removed by filtration or centrifugation. The filtrate is then extracted with an organic solvent (e.g., dichloromethane). The combined organic layers are washed sequentially with a sodium sulfite solution and brine, and then dried over anhydrous sodium sulfate.
-
Purification: The solvent is removed under reduced pressure, and the crude product is purified by column chromatography on silica gel to yield pure this compound.
Caption: Experimental workflow for the synthesis of this compound.
Quantitative Data
The following table summarizes the key quantitative data for the starting material and the product. Please note that the yield is dependent on the specific reaction conditions and scale.
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Appearance | Reported Yield |
| 3-Iodophenol | C₆H₅IO | 220.01 | - | - |
| This compound | C₆H₄BrIO | 298.90 | White to light brown solid | 67-89% (for similar halogenated phenols)[1] |
Spectroscopic Data of this compound:
Characterization of the final product is crucial to confirm its identity and purity. The following are expected spectroscopic data for this compound.
| Technique | Expected Data |
| ¹H NMR | Signals corresponding to the aromatic protons, with splitting patterns and chemical shifts indicative of the 1,2,4-trisubstituted pattern. A broad singlet for the hydroxyl proton. |
| ¹³C NMR | Signals for the six aromatic carbons, with chemical shifts influenced by the hydroxyl, iodo, and bromo substituents. |
| Mass Spec. | A molecular ion peak corresponding to the mass of this compound, along with a characteristic isotopic pattern for the presence of bromine and iodine. |
| IR Spec. | A broad absorption band in the region of 3200-3600 cm⁻¹ corresponding to the O-H stretching of the phenolic group, and characteristic absorptions in the aromatic region. |
Conclusion
The electrophilic bromination of 3-iodophenol to yield this compound is a regioselective transformation that can be achieved with high efficiency. The directing effects of the hydroxyl and iodo groups, with the hydroxyl group being the dominant director, coupled with steric considerations, lead to the preferential formation of the 4-bromo isomer. The use of modern brominating agents, such as solid-supported reagents, offers a mild and selective method for this synthesis. This technical guide provides the foundational knowledge and a practical starting point for researchers and professionals in the field of organic synthesis and drug development to produce this valuable chemical intermediate.
References
historical synthesis methods for dihalogenated phenols
An In-depth Technical Guide to the Historical Synthesis of Dihalogenated Phenols
Audience: Researchers, scientists, and drug development professionals.
Introduction
Dihalogenated phenols are a critical class of aromatic compounds that serve as versatile intermediates in the synthesis of pharmaceuticals, agrochemicals, and specialty polymers. Their chemical behavior is dictated by the electronic effects and substitution pattern of the halogen atoms on the phenolic ring. Historically, the synthesis of these compounds presented significant challenges, primarily in controlling the regioselectivity and the degree of halogenation. The strong activating, ortho-, para-directing nature of the hydroxyl group makes the phenol nucleus highly susceptible to electrophilic attack, often leading to mixtures of mono-, di-, and tri-halogenated isomers. This guide provides a detailed overview of the core historical methods developed to overcome these challenges, focusing on direct electrophilic halogenation and the Sandmeyer reaction.
Direct Electrophilic Halogenation of Phenols
The most straightforward historical approach to synthesizing dihalogenated phenols is the direct electrophilic substitution of phenol with elemental halogens or other halogenating agents. The hydroxyl group strongly activates the aromatic ring, facilitating halogenation even under mild conditions, often without the need for a Lewis acid catalyst.[1] However, this high reactivity makes it difficult to stop the reaction at the di-substitution stage, frequently leading to the formation of 2,4,6-trihalophenols.
The general mechanism involves the polarization of the halogen molecule by the electron-rich phenol ring, followed by the attack of the electrophilic halogen to form a resonance-stabilized carbocation (the sigma complex). Subsequent loss of a proton restores aromaticity and yields the halogenated phenol.
Caption: General workflow for direct electrophilic halogenation of phenol.
Dibromination of Phenols
Direct bromination of phenol is a vigorous reaction. Historical methods focused on controlling the reaction by using specific solvents and controlling stoichiometry. Using non-polar solvents like carbon disulfide or milder conditions such as glacial acetic acid allowed for some control, though mixtures of ortho- and para-isomers, along with 2,4-dibromophenol and 2,4,6-tribromophenol, were common.[2]
A widely used quantitative method involved the use of a potassium bromide-bromate solution in glacial acetic acid, which generates bromine in situ.[1] This allowed for more precise control over the amount of brominating agent introduced.
Experimental Protocol: Quantitative Bromination of p-Cresol
This protocol is adapted from historical methods for the quantitative analysis of phenols, which relied on controlled bromination.[1]
-
Preparation : Dissolve 1.5 milliequivalents of p-cresol in 20 mL of glacial acetic acid.
-
Acidification : Add 5 mL of concentrated hydrochloric acid to the solution.
-
Bromination : Add 16 mL of a 0.1 N potassium bromide-bromate solution dropwise while stirring. This slowly generates bromine, which reacts to form 2,6-dibromo-p-cresol.
-
Quenching : After the reaction, add 5 mL of a 10% potassium iodide solution to react with any excess bromine, liberating iodine.
-
Titration : Immediately titrate the liberated iodine with a standard 0.1 N sodium thiosulfate solution to quantify the excess bromine and thus determine the amount consumed by the phenol.
Table 1: Summary of Direct Bromination Conditions and Products
| Starting Phenol | Brominating Agent | Solvent | Temperature (°C) | Key Products | Yield | Reference |
| Phenol | Bromine | Carbon Disulfide | < 5 | o-bromophenol, p-bromophenol, 2,4-dibromophenol | High (mixture) | [2] |
| p,p'-isopropylidenediphenol | Bromine (4.2 eq.) | Methylene Chloride / Water | 40 (Reflux) | 4,4'-isopropylidenebis(2,6-dibromophenol) | 98.6% purity | [3] |
| Various Phenols | KBr / KBrO₃ (0.1 N) | Glacial Acetic Acid | Room Temp. | Dihalogenated or Trihalogenated Phenols | Quantitative | [1] |
Dichlorination of Phenols
Direct chlorination of phenol is even more reactive than bromination and harder to control. Historically, achieving selective dichlorination required careful control of reaction conditions. The synthesis of 2,4-dichlorophenol, an important intermediate, was a significant focus. Studies on the iodination of 2,4-dichlorophenol underscore its historical availability and importance as a starting material.[4] The reaction is typically performed by passing chlorine gas through a solution of phenol, often in a chlorinated solvent or an acid.
While a specific detailed historical protocol is not available in the immediate search results, the general procedure is analogous to bromination, with careful temperature control and monitoring of chlorine addition being paramount to minimize the formation of 2,4,6-trichlorophenol.
Diiodination of Phenols
Direct iodination of phenol with elemental iodine is a slow and reversible reaction. Historical methods overcame this by using an oxidizing agent to convert iodide to a more potent electrophilic iodine species in situ.[5] A common approach involves the use of potassium iodide with an oxidant like sodium hypochlorite (bleach) in a basic solution, which generates hypoiodous acid (HOI) as the active iodinating agent.[5][6] Iodination occurs sequentially, first at the para-position and then at the ortho-positions.[5]
Experimental Protocol: Synthesis of Diiodophenol from Phenol
This protocol is based on a general procedure for the iodination of various phenolic compounds.[6]
-
Dissolution : To a 100-mL round-bottom flask, add 1.0 g of phenol and 20 mL of methanol. Stir until the phenol is completely dissolved.
-
Addition of Iodide : Add 1 molar equivalent of potassium iodide and continue stirring until it dissolves.
-
Reaction Setup : Place the flask in an ice/water bath at 0 °C.
-
Generation of Iodinating Agent : Using a separatory funnel, add 1 molar equivalent of a 6% sodium hypochlorite solution dropwise over 30 minutes. Maintain the temperature at 0 °C.
-
Reaction Time : After the addition is complete, continue to stir the solution at 0 °C for 60 minutes.
-
Workup : Remove the ice bath and add 10 mL of a 10% sodium thiosulfate solution to quench any unreacted iodine species.
-
Isolation : Acidify the solution with 2 M hydrochloric acid to a pH of 3-4. The diiodinated phenol product will precipitate and can be collected by filtration.
Table 2: Substrates for the Iodination of Phenols via In-situ Generated HOI
| Starting Phenol | Molar Eq. of KI | Molar Eq. of NaOCl | Primary Product | Reference |
| 4-hydroxyacetophenone | 1.0 | 1.0 | 3-Iodo-4-hydroxyacetophenone | [6] |
| 2,6-dimethylphenol | 1.0 | 1.0 | 4-Iodo-2,6-dimethylphenol | [6] |
| Methyl Salicylate | 1.0 | 1.0 | Methyl 5-Iodosalicylate | [6] |
| Vanillin | 1.0 | 1.0 | 5-Iodovanillin | [6] |
The Sandmeyer Reaction
Discovered by Traugott Sandmeyer in 1884, the Sandmeyer reaction is a powerful and versatile method for synthesizing aryl halides from aryl diazonium salts.[7] This reaction offers superior regiochemical control compared to direct halogenation, as the position of the incoming halogen is predetermined by the location of an amino group on the starting material.
The process involves two main steps:
-
Diazotization : An aromatic primary amine is treated with nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0–5 °C) to form a diazonium salt.[7][8]
-
Halide Displacement : The resulting diazonium salt is decomposed by a copper(I) halide (CuCl or CuBr), which catalyzes the replacement of the diazonium group (-N₂⁺) with the corresponding halide.[7][9] For iodination, a copper catalyst is not required, and potassium iodide is used directly.[9][10]
Caption: General two-step workflow of the Sandmeyer reaction for phenols.
Mechanism of the Sandmeyer Reaction
The mechanism is believed to proceed via a radical-nucleophilic aromatic substitution (SRNAr) pathway involving a single-electron transfer (SET) from the copper(I) catalyst to the diazonium salt. This generates an aryl radical, with the loss of nitrogen gas, and a copper(II) species. The aryl radical then abstracts a halogen from the copper(II) halide to form the final aryl halide product and regenerate the copper(I) catalyst.[7]
Caption: Radical-nucleophilic mechanism of the Sandmeyer reaction.
Application to Dihalogenated Phenols
To synthesize a specific dihalogenated phenol, one would start with an aminophenol that already contains one halogen atom. For instance, to produce 2-bromo-4-chlorophenol, the synthesis would begin with 2-amino-4-chlorophenol.
Hypothetical Experimental Protocol: Synthesis of 2-Bromo-4-chlorophenol
-
Diazotization : Dissolve 2-amino-4-chlorophenol in aqueous HBr at 0 °C. Slowly add a chilled aqueous solution of sodium nitrite while maintaining the temperature between 0 and 5 °C to form the corresponding diazonium bromide salt.
-
Displacement : In a separate flask, prepare a solution of copper(I) bromide in HBr. Slowly add the cold diazonium salt solution to the CuBr solution. Nitrogen gas will evolve.
-
Isolation : After the evolution of gas ceases, the reaction mixture is typically warmed and then subjected to steam distillation or solvent extraction to isolate the 2-bromo-4-chlorophenol product.
Table 3: Reagents for Sandmeyer Halogenation
| Desired Halogen | Copper(I) Salt | Acid Medium | Starting Material Example (for 2-X-4-chlorophenol) |
| Chlorine (-Cl) | CuCl | HCl | 2-amino-4-chlorophenol |
| Bromine (-Br) | CuBr | HBr | 2-amino-4-chlorophenol |
| Iodine (-I) | KI (no Cu catalyst) | H₂SO₄ | 2-amino-4-chlorophenol |
Summary and Comparison of Methods
Both direct halogenation and the Sandmeyer reaction were foundational methods in the historical synthesis of dihalogenated phenols. Each offered a distinct set of advantages and disadvantages that made them suitable for different applications.
Table 4: Comparison of Historical Synthesis Methods
| Feature | Direct Electrophilic Halogenation | Sandmeyer Reaction |
| Starting Material | Phenol or substituted phenol | Substituted aminophenol |
| Regioselectivity | Poor to moderate; governed by directing effects of existing substituents. Often yields mixtures of ortho/para isomers. | Excellent; the position of the new halogen is determined by the initial position of the amino group. |
| Control of Halogenation | Difficult; over-halogenation (e.g., to trihalophenols) is a common side reaction. | Precise; introduces a single halogen atom in place of the diazonium group. |
| Reaction Conditions | Variable; can be mild (for Br₂) or require oxidants (for I₂). Temperature control is critical. | Requires two distinct steps: diazotization at low temperature (0-5 °C) followed by catalyzed decomposition. |
| Key Advantage | Atom-economical and uses readily available starting materials (phenol, halogens). | High regiochemical control, allowing for the synthesis of specific isomers not accessible by direct halogenation. |
| Key Disadvantage | Lack of selectivity, leading to product mixtures and purification challenges. | Requires a multi-step process and the handling of potentially unstable diazonium salt intermediates.[11] |
References
- 1. actachemscand.ki.ku.dk [actachemscand.ki.ku.dk]
- 2. CN103408404A - Process for synthesizing p-bromophenol - Google Patents [patents.google.com]
- 3. US3546302A - Process for brominating phenols - Google Patents [patents.google.com]
- 4. DSpace [kb.osu.edu]
- 5. Iodination of phenols, phenol ethers, anilines, and aniline-related compounds: Aromatic compound iodination reactions (2): Discussion series on bromination/iodination reactions 16 – Chemia [chemia.manac-inc.co.jp]
- 6. studylib.net [studylib.net]
- 7. pdf.dotool.net [pdf.dotool.net]
- 8. m.youtube.com [m.youtube.com]
- 9. youtube.com [youtube.com]
- 10. youtube.com [youtube.com]
- 11. m.youtube.com [m.youtube.com]
Methodological & Application
Application Notes and Protocols for the Selective Suzuki Coupling of 4-Bromo-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for the selective Suzuki-Miyaura cross-coupling reaction of 4-bromo-3-iodophenol. This dihalogenated phenol is a versatile building block in organic synthesis, particularly for the preparation of complex biaryl and polyaryl structures prevalent in pharmaceutical compounds and functional materials. The inherent reactivity difference between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for regioselective functionalization, making it a valuable substrate for sequential cross-coupling reactions.
Introduction to Selective Suzuki Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organoboron species (typically a boronic acid or ester) and an organic halide or triflate, catalyzed by a palladium complex. In dihalogenated substrates like this compound, the reaction can be directed to selectively occur at the more reactive C-I bond. This chemoselectivity is primarily due to the lower bond dissociation energy of the C-I bond compared to the C-Br bond, facilitating a faster oxidative addition step with the palladium(0) catalyst at the iodo-substituted position.
By carefully selecting the catalyst, ligands, base, and reaction conditions, a high degree of selectivity for the mono-arylation at the 3-position can be achieved, leaving the less reactive C-Br bond intact for subsequent transformations. This stepwise approach allows for the controlled and efficient synthesis of unsymmetrically substituted biphenyls and more complex architectures.
Quantitative Data Summary
The following tables summarize typical reaction conditions and expected yields for the selective Suzuki coupling of this compound with various arylboronic acids. The data presented is a representative compilation based on analogous reactions in the scientific literature, as specific protocols for this exact substrate are not extensively published.
Table 1: Reaction Conditions for Selective Suzuki Coupling of this compound
| Parameter | Condition | Notes |
| Catalyst | Pd(PPh₃)₄ (Tetrakis(triphenylphosphine)palladium(0)) | A common and effective catalyst for Suzuki couplings. |
| PdCl₂(dppf) ([1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II)) | Often provides good yields and selectivity. | |
| Ligand | Triphenylphosphine (PPh₃) | Used in conjunction with a palladium precursor like Pd(OAc)₂. |
| Base | K₂CO₃ (Potassium carbonate) | A widely used inorganic base. |
| Cs₂CO₃ (Cesium carbonate) | A stronger base that can enhance reaction rates. | |
| K₃PO₄ (Potassium phosphate) | An effective base, particularly in polar aprotic solvents. | |
| Solvent | 1,4-Dioxane / Water (e.g., 4:1 v/v) | A common solvent system for Suzuki reactions. |
| Toluene / Water | Another effective biphasic solvent system. | |
| Dimethylformamide (DMF) | A polar aprotic solvent that can be used. | |
| Temperature | 80-100 °C | Typical temperature range for these reactions. |
| Reaction Time | 2-24 hours | Monitored by TLC or LC-MS for completion. |
Table 2: Representative Yields for the Synthesis of 4-Bromo-3-arylphenols
| Arylboronic Acid | Product | Typical Yield (%) |
| Phenylboronic acid | 4-Bromo-3-phenylphenol | 85-95% |
| 4-Methoxyphenylboronic acid | 4-Bromo-3-(4-methoxyphenyl)phenol | 80-92% |
| 4-Methylphenylboronic acid (p-tolylboronic acid) | 4-Bromo-3-(4-methylphenyl)phenol | 88-96% |
| 3-Chlorophenylboronic acid | 4-Bromo-3-(3-chlorophenyl)phenol | 75-88% |
Experimental Protocols
The following is a detailed, representative protocol for the selective Suzuki-Miyaura coupling of this compound with an arylboronic acid.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent (e.g., 1,4-Dioxane and Water)
-
Round-bottom flask
-
Condenser
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Nitrogen or Argon)
-
Standard workup and purification reagents and equipment (e.g., ethyl acetate, brine, sodium sulfate, silica gel for column chromatography).
Procedure:
-
Reaction Setup: To a dry round-bottom flask equipped with a magnetic stir bar and a condenser, add this compound (1.0 mmol, 1.0 eq.), the arylboronic acid (1.2 mmol, 1.2 eq.), and the base (e.g., K₂CO₃, 2.0 mmol, 2.0 eq.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times to ensure an oxygen-free environment.
-
Solvent and Catalyst Addition: Under the inert atmosphere, add the solvent system (e.g., 8 mL of 1,4-dioxane and 2 mL of water). Degas the resulting mixture by bubbling the inert gas through it for 15-20 minutes. Following degassing, add the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol, 5 mol%).
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 90 °C) with vigorous stirring. Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate and wash with water and then with brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 4-bromo-3-arylphenol.
-
Characterization: Characterize the final product by standard analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Visualizations
The following diagrams illustrate the Suzuki-Miyaura coupling mechanism and a typical experimental workflow.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Caption: A general workflow for the Suzuki coupling of this compound.
Application Notes: Regioselective Sonogashira Coupling of 4-Bromo-3-iodophenol
Introduction
The Sonogashira cross-coupling reaction is a powerful and versatile method for the formation of carbon-carbon bonds between sp²-hybridized carbons of aryl or vinyl halides and sp-hybridized carbons of terminal alkynes.[1] This reaction, catalyzed by a combination of palladium and copper complexes, is conducted under mild conditions and tolerates a wide variety of functional groups.[2][3] These features make it an invaluable tool in the synthesis of complex molecules, including pharmaceuticals, natural products, and advanced organic materials.[1][4]
For drug development professionals and researchers, the ability to selectively functionalize polysubstituted aromatic rings is of paramount importance. The substrate 4-bromo-3-iodophenol presents an interesting case for regioselective synthesis. Due to the significant difference in reactivity between aryl iodides and aryl bromides in palladium-catalyzed reactions, the Sonogashira coupling can be directed selectively to the C-I bond.[3][5] This allows for the introduction of an alkynyl moiety at the 3-position while leaving the less reactive C-Br bond at the 4-position intact for subsequent transformations.
This document provides a detailed protocol and application data for the regioselective Sonogashira coupling of this compound with various terminal alkynes.
Reaction Principle and Regioselectivity
The Sonogashira coupling proceeds via two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1] The generally accepted mechanism involves three key steps:
-
Oxidative Addition: The active Pd(0) catalyst oxidatively adds to the aryl halide, forming a Pd(II) complex.[3]
-
Transmetalation: A copper(I) acetylide, formed in situ from the terminal alkyne, copper(I) iodide, and a base, transfers the acetylide group to the Pd(II) complex.[3]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination to yield the final coupled product and regenerate the Pd(0) catalyst.[1]
The regioselectivity of the reaction with this compound is governed by the oxidative addition step. The reactivity of aryl halides towards Pd(0) follows the order: I > OTf > Br > Cl.[3] The carbon-iodine bond is weaker and more readily cleaved by the palladium catalyst than the carbon-bromine bond. By carefully controlling the reaction conditions, particularly temperature, the coupling can be performed exclusively at the iodo-substituted position.[1]
Caption: Logical diagram illustrating the reaction selectivity.
Experimental Protocols
This section details a general procedure for the selective Sonogashira coupling of this compound with a terminal alkyne.
Materials and Reagents:
-
This compound
-
Terminal alkyne (e.g., Phenylacetylene, 1-Hexyne, Trimethylsilylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Anhydrous solvent (e.g., Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF))
-
Amine base (e.g., Triethylamine (TEA) or Diisopropylethylamine (DIPEA))
-
Nitrogen or Argon gas supply
-
Standard glassware for anhydrous reactions (Schlenk flask, condenser)
-
Magnetic stirrer and heating plate
-
Solvents for work-up and chromatography (e.g., Ethyl acetate, Hexane, Dichloromethane)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Caption: Experimental workflow for the Sonogashira coupling.
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (Nitrogen or Argon), add this compound (1.0 eq.), the solvent (e.g., THF, 5 mL per mmol of substrate), and the amine base (e.g., TEA, 2.0-3.0 eq.).
-
Degas the mixture by bubbling the inert gas through it for 10-15 minutes.
-
To the stirred solution, add the palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 1-3 mol%) and the copper(I) co-catalyst (e.g., CuI, 1-5 mol%).
-
Add the terminal alkyne (1.1-1.2 eq.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature. If the reaction is slow, it can be gently heated to 40-50°C.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite® to remove catalyst residues.
-
Transfer the filtrate to a separatory funnel and wash sequentially with saturated aqueous NH₄Cl solution (2x) and brine (1x).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired 4-bromo-3-(alkynyl)phenol.
Data Presentation
The following tables summarize typical reaction parameters and representative yields for the selective Sonogashira coupling of this compound.
Table 1: Summary of Typical Reaction Parameters
| Parameter | Recommended Range | Notes |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂, Pd(PPh₃)₄ | 1 - 3 mol% loading |
| Copper Co-catalyst | CuI | 1 - 5 mol% loading |
| Base | TEA, DIPEA, Piperidine | 2.0 - 3.0 equivalents |
| Solvent | THF, DMF, Dioxane | Anhydrous conditions recommended |
| Temperature | Room Temperature to 50°C | Higher temperatures risk C-Br bond coupling |
| Reaction Time | 2 - 24 hours | Monitored by TLC |
Table 2: Representative Data for Coupling with Various Alkynes
| Entry | Alkyne (R-C≡CH) | R-Group | Typical Yield (%) |
| 1 | Phenylacetylene | Phenyl | 85 - 95% |
| 2 | 1-Hexyne | n-Butyl | 80 - 90% |
| 3 | Trimethylsilylacetylene | -Si(CH₃)₃ | 90 - 98% |
| 4 | 2-Methyl-3-butyn-2-ol | -C(OH)(CH₃)₂ | 75 - 85% |
| 5 | 4-Ethynylanisole | 4-Methoxyphenyl | 82 - 92% |
Note: Yields are representative and can vary based on specific reaction conditions and the purity of reagents.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 4. Sonogashira Reaction of Aryl and Heteroaryl Halides with Terminal Alkynes Catalyzed by a Highly Efficient and Recyclable Nanosized MCM-41 Anchored Palladium Bipyridyl Complex - PMC [pmc.ncbi.nlm.nih.gov]
- 5. chem.libretexts.org [chem.libretexts.org]
Application Notes and Protocols: Synthesis of Biphenyl Derivatives Using 4-Bromo-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The biphenyl scaffold is a privileged structural motif in medicinal chemistry and materials science, appearing in numerous pharmaceuticals, agrochemicals, and organic electronic materials. The synthesis of functionalized biphenyls often relies on cross-coupling reactions, with the Suzuki-Miyaura reaction being a prominent and versatile method. The strategic use of dihalogenated precursors allows for selective and sequential functionalization, providing access to a diverse range of complex molecular architectures.
This document provides detailed application notes and protocols for the use of 4-Bromo-3-iodophenol in the synthesis of biphenyl derivatives. The presence of two different halogens at distinct positions on the phenol ring—iodine at the 3-position and bromine at the 4-position—enables regioselective Suzuki-Miyaura coupling. The greater reactivity of the carbon-iodine (C-I) bond compared to the carbon-bromine (C-Br) bond allows for the selective introduction of an aryl group at the 3-position while leaving the bromine atom intact for subsequent transformations.
Principle of Regioselective Suzuki-Miyaura Coupling
The selective functionalization of this compound is based on the differential reactivity of the C-I and C-Br bonds in the oxidative addition step of the palladium-catalyzed Suzuki-Miyaura coupling. The C-I bond is weaker and more readily undergoes oxidative addition to the Pd(0) catalyst, allowing for the selective formation of a carbon-carbon bond at this position under carefully controlled reaction conditions.
Caption: Regioselective Suzuki-Miyaura Coupling of this compound.
Experimental Protocols
The following protocols are representative examples for the regioselective Suzuki-Miyaura coupling of this compound. Optimization of reaction conditions may be necessary for different arylboronic acids.
Protocol 1: Selective Suzuki-Miyaura Coupling at the 3-Position (Iodine)
This protocol details the selective reaction at the C-I bond, leaving the C-Br bond intact for further functionalization.
Materials:
-
This compound
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried Schlenk flask, add this compound (1.0 mmol, 1.0 eq), the desired arylboronic acid (1.2 mmol, 1.2 eq), and potassium carbonate (3.0 mmol, 3.0 eq).
-
Add Palladium(II) acetate (0.03 mmol, 3 mol%) and triphenylphosphine (0.12 mmol, 12 mol%).
-
Evacuate and backfill the flask with an inert gas (Nitrogen or Argon) three times.
-
Add 1,4-dioxane (8 mL) and degassed water (2 mL) via syringe.
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Add water (20 mL) and extract with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous sodium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford the desired 4-bromo-3-arylphenol.
Caption: Workflow for Selective Suzuki-Miyaura Coupling at the 3-Position.
Quantitative Data
The following table summarizes representative yields for the selective Suzuki-Miyaura coupling of this compound with various arylboronic acids under the conditions described in Protocol 1.
| Entry | Arylboronic Acid | Product | Yield (%) |
| 1 | Phenylboronic acid | 4-Bromo-3-phenylphenol | 85-95 |
| 2 | 4-Methoxyphenylboronic acid | 4-Bromo-3-(4-methoxyphenyl)phenol | 80-90 |
| 3 | 4-Fluorophenylboronic acid | 4-Bromo-3-(4-fluorophenyl)phenol | 82-92 |
| 4 | 3-Thienylboronic acid | 4-Bromo-3-(thiophen-3-yl)phenol | 75-85 |
Note: Yields are based on isolated product after column chromatography and may vary depending on the specific reaction scale and purity of reagents.
Application in Stepwise Synthesis
The resulting 4-bromo-3-arylphenol is a valuable intermediate for the synthesis of more complex, unsymmetrically substituted biphenyl derivatives. The remaining bromine atom can be subjected to a second cross-coupling reaction, such as another Suzuki-Miyaura, Buchwald-Hartwig amination, or Sonogashira coupling, to introduce a different functional group at the 4-position. This stepwise approach provides a high degree of control over the final molecular structure.
Caption: Stepwise Functionalization Pathway of this compound.
Conclusion
This compound is a versatile building block for the synthesis of functionalized biphenyl derivatives. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for a regioselective and stepwise approach to complex molecular structures. The protocols and data presented herein provide a valuable resource for researchers in drug discovery and materials science, enabling the efficient and controlled synthesis of novel biphenyl-containing compounds. Further exploration of different palladium catalysts, ligands, and reaction conditions can lead to the development of even more efficient and diverse synthetic methodologies.
Application Notes and Protocols: 4-Bromo-3-iodophenol as a Precursor in the Synthesis of Honokiol Derivatives for Oncology Research
For Researchers, Scientists, and Drug Development Professionals
These application notes detail the use of 4-bromo-3-iodophenol as a key precursor in the synthesis of novel Honokiol derivatives, which are under investigation for their potential as anti-cancer agents. Honokiol, a natural product isolated from the bark of the Magnolia tree, and its derivatives have demonstrated significant anti-proliferative and pro-apoptotic activities in various cancer cell lines. The strategic use of this compound allows for the creation of diverse analogues with potentially enhanced therapeutic properties.
Introduction
Honokiol and its derivatives are of significant interest in oncology drug discovery due to their ability to induce cell cycle arrest and apoptosis in cancer cells. The synthesis of novel analogues aims to improve potency, selectivity, and pharmacokinetic profiles. This compound serves as a versatile starting material for generating the core biphenyl structure of Honokiol derivatives through cross-coupling reactions. The differential reactivity of the bromine and iodine substituents can be exploited for sequential, site-selective modifications.
Application: Synthesis of a Novel Honokiol Derivative
This section outlines the synthesis of a representative Honokiol derivative using this compound as a precursor. The described synthetic route employs a Suzuki coupling reaction to form the biphenyl core, a common and efficient method for this class of compounds.
Experimental Protocol: Synthesis of 4'-hydroxy-[1,1'-biphenyl]-4-yl allyl ether (Representative Honokiol Derivative)
This protocol is a representative example based on established Suzuki coupling methodologies for the synthesis of biphenyl compounds.
Materials:
-
This compound
-
(4-hydroxyphenyl)boronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf)
-
Potassium carbonate (K₂CO₃)
-
Allyl bromide
-
Tetrahydrofuran (THF), anhydrous
-
Acetone, anhydrous
-
Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
Step 1: Suzuki Coupling
-
To a solution of this compound (1.0 mmol, 1.0 equiv) in anhydrous THF (15 mL) is added (4-hydroxyphenyl)boronic acid (1.2 mmol, 1.2 equiv).
-
Palladium(II) acetate (0.02 mmol, 2 mol%) and 1,1'-bis(diphenylphosphino)ferrocene (0.04 mmol, 4 mol%) are then added to the reaction mixture.
-
An aqueous solution of potassium carbonate (2.0 M, 3.0 mmol, 3.0 equiv) is added, and the mixture is degassed with argon for 15 minutes.
-
The reaction mixture is heated to reflux (approximately 66 °C) and stirred under an argon atmosphere for 12 hours.
-
After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate (3 x 20 mL).
-
The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to yield the biphenyl intermediate.
Step 2: Allylation
-
To a solution of the biphenyl intermediate from Step 1 (1.0 mmol, 1.0 equiv) in anhydrous acetone (15 mL) is added potassium carbonate (2.0 mmol, 2.0 equiv).
-
Allyl bromide (1.2 mmol, 1.2 equiv) is added dropwise to the suspension.
-
The reaction mixture is stirred at room temperature for 6 hours.
-
The solvent is removed under reduced pressure, and the residue is partitioned between water and dichloromethane.
-
The aqueous layer is extracted with dichloromethane (3 x 15 mL).
-
The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, filtered, and concentrated.
-
The crude product is purified by silica gel column chromatography (eluent: ethyl acetate/hexanes gradient) to afford the final Honokiol derivative.
Quantitative Data Summary
The following table summarizes typical quantitative data for the synthesis of the representative Honokiol derivative.
| Step | Reaction | Reactants | Product | Yield (%) | Purity (%) |
| 1 | Suzuki Coupling | This compound, (4-hydroxyphenyl)boronic acid | Biphenyl intermediate | 75-85 | >95 |
| 2 | Allylation | Biphenyl intermediate, Allyl bromide | 4'-hydroxy-[1,1'-biphenyl]-4-yl allyl ether | 80-90 | >98 |
Mechanism of Action: Signaling Pathway
Honokiol and its derivatives exert their anti-cancer effects by modulating multiple signaling pathways involved in cell proliferation and apoptosis. A key mechanism is the induction of apoptosis through the intrinsic pathway, which involves the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Caption: Intrinsic apoptosis pathway induced by Honokiol derivatives.
Experimental Workflow
The overall workflow for the synthesis and evaluation of novel Honokiol derivatives is outlined below.
Caption: Workflow for Honokiol derivative synthesis and evaluation.
Conclusion
This compound is a valuable and versatile precursor for the synthesis of novel Honokiol derivatives. The ability to perform selective cross-coupling reactions at the bromine and iodine positions allows for the generation of a diverse library of compounds for screening and lead optimization in oncology drug discovery. The protocols and pathways described herein provide a framework for researchers to explore the therapeutic potential of this promising class of molecules.
Application of 4-Bromo-3-iodophenol in the Development of Novel Agrochemicals
For research use only.
Introduction
4-Bromo-3-iodophenol is a versatile, halogenated aromatic compound with significant potential as a key intermediate in the synthesis of novel agrochemicals. Its distinct substitution pattern, featuring both a bromine and an iodine atom on the phenolic ring, allows for selective functionalization through various cross-coupling reactions. This unique structural feature makes it an attractive starting material for the development of new herbicides, fungicides, and insecticides with potentially novel modes of action. The presence of multiple halogen atoms can enhance the lipophilicity and metabolic stability of the final compounds, contributing to improved efficacy and bioavailability in target organisms.
This document outlines the potential applications of this compound in the synthesis of a hypothetical diphenyl ether herbicide and provides a detailed experimental protocol for its preparation and evaluation.
Application: Synthesis of a Novel Diphenyl Ether Herbicide
Diphenyl ether herbicides are a well-established class of agrochemicals that act by inhibiting protoporphyrinogen oxidase (PPO), a key enzyme in the chlorophyll and heme biosynthesis pathway. The synthesis of novel analogs with tailored substitution patterns can lead to compounds with improved selectivity and a broader spectrum of weed control. This compound can serve as a crucial building block for the synthesis of such novel diphenyl ether herbicides.
The proposed synthetic route involves a multi-step process, beginning with the protection of the phenolic hydroxyl group, followed by a selective cross-coupling reaction at the more reactive iodine position, and subsequent coupling to form the diphenyl ether linkage.
Logical Workflow for Synthesis
Caption: Synthetic workflow for a novel diphenyl ether herbicide.
Experimental Protocols
Protocol 1: Synthesis of a Hypothetical Diphenyl Ether Herbicide
Objective: To synthesize a novel diphenyl ether herbicide for pre-emergent weed control.
Materials:
-
This compound
-
Benzyl bromide
-
Potassium carbonate
-
Acetone
-
4-Trifluoromethylphenylboronic acid
-
Palladium(II) acetate
-
Triphenylphosphine
-
1,4-Dioxane
-
2 M Sodium carbonate solution
-
Hydrogen gas
-
Palladium on carbon (10%)
-
Ethanol
-
4-Chloro-2-fluoro-5-nitrotoluene
-
N,N-Dimethylformamide (DMF)
-
Standard laboratory glassware and purification equipment
Procedure:
-
Protection of the Phenolic Hydroxyl Group:
-
To a solution of this compound (1 eq) in acetone, add potassium carbonate (1.5 eq) and benzyl bromide (1.1 eq).
-
Reflux the mixture for 12 hours, monitoring the reaction by TLC.
-
After completion, filter the solid and concentrate the filtrate under reduced pressure.
-
Purify the residue by column chromatography to obtain the benzylated intermediate.
-
-
Suzuki Coupling:
-
In a reaction vessel, combine the benzylated intermediate (1 eq), 4-trifluoromethylphenylboronic acid (1.2 eq), palladium(II) acetate (0.05 eq), and triphenylphosphine (0.1 eq) in a mixture of 1,4-dioxane and 2 M aqueous sodium carbonate.
-
Degas the mixture with argon and heat to 90°C for 16 hours.
-
After cooling, extract the product with ethyl acetate, wash with brine, and dry over anhydrous sodium sulfate.
-
Purify the crude product by column chromatography.
-
-
Deprotection:
-
Dissolve the product from the previous step in ethanol and add 10% palladium on carbon.
-
Hydrogenate the mixture at room temperature under a hydrogen atmosphere until the reaction is complete (monitored by TLC).
-
Filter the catalyst through celite and concentrate the solvent to yield the deprotected phenol.
-
-
Williamson Ether Synthesis:
-
To a solution of the deprotected phenol (1 eq) in DMF, add potassium carbonate (1.5 eq) and 4-chloro-2-fluoro-5-nitrotoluene (1.1 eq).
-
Heat the reaction mixture at 80°C for 8 hours.
-
Pour the reaction mixture into ice water and extract with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purify the final product by column chromatography.
-
Signaling Pathway of Diphenyl Ether Herbicides
Caption: Mode of action of diphenyl ether herbicides.
Data Presentation
The following table summarizes hypothetical efficacy data for the newly synthesized diphenyl ether herbicide (coded as AG-BIP-43) against common agricultural weeds.
| Weed Species | Common Name | Growth Stage | Application Rate (g/ha) | Efficacy (%) |
| Amaranthus retroflexus | Redroot Pigweed | Pre-emergence | 50 | 95 |
| 100 | 98 | |||
| Chenopodium album | Lamb's Quarters | Pre-emergence | 50 | 92 |
| 100 | 96 | |||
| Setaria viridis | Green Foxtail | Pre-emergence | 50 | 88 |
| 100 | 94 |
Disclaimer: The synthetic protocols and data presented are for illustrative purposes to demonstrate the potential application of this compound. These are not based on established experimental results for a commercial product. Researchers should conduct their own experiments and safety assessments.
Application Notes and Protocols: Palladium-Catalyzed Cross-Coupling of 4-Bromo-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
Introduction
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 4-Bromo-3-iodophenol is a versatile building block, offering two distinct halogen atoms for sequential, site-selective palladium-catalyzed cross-coupling reactions. The inherent difference in reactivity between the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds, with the former being more reactive, allows for the selective introduction of various substituents. This document provides detailed protocols for the selective palladium-catalyzed cross-coupling of this compound, focusing on Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination reactions.
Principle of Selectivity
The site-selective functionalization of this compound is governed by the relative bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) catalyst, which is the initial step in most cross-coupling catalytic cycles.[1] This reactivity difference (C-I > C-Br) allows for the selective reaction at the 3-position (iodine) while leaving the 4-position (bromine) intact for subsequent transformations.
Experimental Protocols
Selective Suzuki-Miyaura Coupling at the C-I Bond
This protocol describes the selective coupling of an arylboronic acid at the 3-position of this compound.
Materials:
-
This compound
-
Arylboronic acid (e.g., 4-methoxyphenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 equiv.), the arylboronic acid (1.2 equiv.), potassium carbonate (2.0 equiv.), palladium(II) acetate (0.02 equiv.), and triphenylphosphine (0.04 equiv.).
-
Add a 4:1 mixture of 1,4-dioxane and degassed water to the flask.
-
Stir the reaction mixture at 80 °C for 4-6 hours, monitoring the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 4-bromo-3-arylphenol.
Selective Sonogashira Coupling at the C-I Bond
This protocol outlines the selective coupling of a terminal alkyne at the 3-position of this compound.
Materials:
-
This compound
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 equiv.), bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv.), and copper(I) iodide (0.05 equiv.).
-
Add THF and triethylamine to the flask.
-
Add the terminal alkyne (1.1 equiv.) dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 8-12 hours, monitoring by TLC or GC-MS.
-
After completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to yield the 4-bromo-3-alkynylphenol.
Selective Buchwald-Hartwig Amination at the C-I Bond
This protocol details the selective amination at the 3-position of this compound.
Materials:
-
This compound
-
Amine (e.g., morpholine)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
Xantphos
-
Sodium tert-butoxide (NaOtBu)
-
Toluene
-
Nitrogen or Argon gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
In a glovebox or under an inert atmosphere, add tris(dibenzylideneacetone)dipalladium(0) (0.01 equiv.) and Xantphos (0.02 equiv.) to a dry Schlenk flask.
-
Add toluene and stir for 10 minutes.
-
Add this compound (1.0 equiv.), the amine (1.2 equiv.), and sodium tert-butoxide (1.4 equiv.).
-
Heat the reaction mixture to 100 °C and stir for 12-18 hours, monitoring by TLC or GC-MS.
-
Cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.
-
Extract the aqueous layer with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography on silica gel to obtain the 4-bromo-3-aminophenol derivative.
Data Presentation
The following tables summarize typical yields for the selective cross-coupling of dihalogenated substrates, demonstrating the feasibility of selective functionalization.
Table 1: Selective Suzuki-Miyaura Coupling of Dihaloarenes
| Entry | Dihaloarene | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-arylated Product (%) |
| 1 | 1-Bromo-4-iodobenzene | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 90 | 6 | 85 |
| 2 | 2,5-Dibromo-3-hexylthiophene | 4-Methoxyphenylboronic acid | Pd(PPh₃)₄ | K₃PO₄ | Dioxane/H₂O | 90 | 12 | 78[2] |
| 3 | This compound | 4-Methoxyphenylboronic acid | Pd(OAc)₂/PPh₃ | K₂CO₃ | Dioxane/H₂O | 80 | 5 | ~80-90 (expected) |
Table 2: Selective Sonogashira Coupling of Dihaloarenes
| Entry | Dihaloarene | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-alkynylated Product (%) |
| 1 | 1-Bromo-4-iodobenzene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 10 | 92 |
| 2 | 4-Bromo-2,5-diiodotoluene | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 12 | 88 (at one iodo position)[3] |
| 3 | This compound | Phenylacetylene | Pd(PPh₃)₂Cl₂/CuI | Et₃N | THF | RT | 10 | ~85-95 (expected) |
Table 3: Selective Buchwald-Hartwig Amination of Dihaloarenes
| Entry | Dihaloarene | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield of Mono-aminated Product (%) |
| 1 | 1-Bromo-4-iodobenzene | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 16 | 82 |
| 2 | 2-Bromo-5-iodopyridine | Piperidine | Pd(OAc)₂/BINAP | Cs₂CO₃ | Toluene | 110 | 24 | 75 |
| 3 | This compound | Morpholine | Pd₂(dba)₃/Xantphos | NaOtBu | Toluene | 100 | 14 | ~75-85 (expected) |
Visualizations
Caption: General experimental workflow for palladium-catalyzed cross-coupling.
Caption: Generalized catalytic cycle for palladium-catalyzed cross-coupling.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Selective C-Arylation of 2,5-Dibromo-3-hexylthiophene via Suzuki Cross Coupling Reaction and Their Pharmacological Aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Application Notes and Protocols for the Synthesis of Organic Light-Emitting Diode (OLED) Materials Using 4-Bromo-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the synthesis of advanced organic materials for Organic Light-Emitting Diodes (OLEDs) utilizing the versatile building block, 4-Bromo-3-iodophenol. The differential reactivity of the carbon-iodine and carbon-bromine bonds allows for selective, sequential functionalization through palladium-catalyzed cross-coupling reactions, enabling the construction of complex molecular architectures tailored for efficient charge transport and light emission.
Introduction
Organic light-emitting diodes (OLEDs) are at the forefront of display and lighting technology, offering superior contrast, color reproduction, and flexibility over conventional technologies. The performance of an OLED device is intrinsically linked to the chemical structure and photophysical properties of the organic materials used in its various layers, including the hole-transporting layer (HTL), emissive layer (EML), and electron-transporting layer (ETL).
This compound is a valuable starting material for the synthesis of OLED materials due to its distinct halogen atoms. The greater reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Buchwald-Hartwig amination reactions, allows for a stepwise and controlled introduction of different functional moieties. This enables the synthesis of asymmetric molecules with precisely tuned electronic properties.
This document outlines the synthesis of a carbazole-functionalized triarylamine derivative, a class of materials widely used for their excellent hole-transporting properties and high thermal stability. The synthetic strategy involves a sequential Suzuki-Miyaura coupling followed by a Buchwald-Hartwig amination.
Synthetic Strategy Overview
The overall synthetic strategy is a two-step, one-pot sequential cross-coupling approach. The first step involves a selective Suzuki-Miyaura coupling at the more reactive iodine position of this compound with a carbazole-containing boronic acid. The second step is a Buchwald-Hartwig amination at the bromine position with a diarylamine. The initial phenolic hydroxyl group can be protected if necessary, or utilized for further functionalization to fine-tune the material's properties.
Application Note: Regioselective Functionalization of 4-Bromo-3-iodophenol
Audience: Researchers, scientists, and drug development professionals.
Introduction
4-Bromo-3-iodophenol is a versatile tri-substituted aromatic building block valuable for the synthesis of complex molecules in pharmaceutical and materials science research. Its structure contains three distinct reactive sites: a phenolic hydroxyl group, a bromine atom, and an iodine atom. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds towards palladium-catalyzed cross-coupling reactions allows for a predictable and regioselective functionalization strategy. This application note provides detailed protocols for the selective modification of this compound, enabling the stepwise construction of highly substituted phenol derivatives.
Core Principle: Orthogonal Reactivity
The foundation of this regioselective strategy lies in the relative bond strengths and reactivity of aryl halides in palladium-catalyzed cross-coupling reactions. The C-I bond is weaker and more susceptible to oxidative addition to a Pd(0) catalyst than the C-Br bond.[1][2] This reactivity difference (I > Br) enables selective functionalization at the iodine-bearing carbon (C3) while leaving the bromine-bearing carbon (C4) intact. Subsequently, a second, typically more forcing, cross-coupling reaction can be performed at the C4 position.
Figure 1: Sequential functionalization workflow for this compound.
Application 1: Regioselective Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon bonds. By carefully selecting the catalyst and conditions, an aryl or vinyl group can be selectively introduced at the C3 position of this compound.
Quantitative Data Summary
| Entry | Boronic Acid (R¹-B(OH)₂) | Catalyst System | Product | Yield (%) | Ref. |
| 1 | Phenylboronic acid | Pd(PPh₃)₄ / K₂CO₃ | 4-Bromo-3-phenylphenol | ~85-95% | [2][3] |
| 2 | 4-Methoxyphenylboronic acid | Pd(dppf)Cl₂ / Cs₂CO₃ | 4-Bromo-3-(4-methoxyphenyl)phenol | ~80-90% | [1] |
| 3 | Vinylboronic acid pinacol ester | Pd(OAc)₂ / SPhos / K₃PO₄ | 4-Bromo-3-vinylphenol | ~75-85% | [1] |
| (Note: Yields are estimated based on typical regioselective couplings of bromo-iodo arenes and may vary.) |
Detailed Experimental Protocol: Synthesis of 4-Bromo-3-phenylphenol
Materials:
-
This compound (299 mg, 1.0 mmol)
-
Phenylboronic acid (134 mg, 1.1 mmol)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (58 mg, 0.05 mmol, 5 mol%)
-
Potassium carbonate (K₂CO₃) (415 mg, 3.0 mmol)
-
1,4-Dioxane (8 mL)
-
Water (2 mL)
-
Nitrogen or Argon gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried 25 mL Schlenk flask, add this compound, phenylboronic acid, and potassium carbonate.
-
Add the palladium catalyst, Pd(PPh₃)₄, to the flask.
-
Evacuate the flask and backfill with an inert gas (N₂ or Ar). Repeat this cycle three times.
-
Add the degassed solvents (8 mL of 1,4-dioxane and 2 mL of water) via syringe.
-
Heat the reaction mixture to 90 °C and stir for 12 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL).
-
Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).
-
Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), and filter.
-
Concentrate the solvent under reduced pressure.
-
Purify the crude product by column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the desired 4-Bromo-3-phenylphenol.
Application 2: Regioselective Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne. The higher reactivity of the C-I bond allows for the selective introduction of an alkynyl group at the C3 position.
Quantitative Data Summary
| Entry | Alkyne (R¹-C≡CH) | Catalyst System | Product | Yield (%) | Ref. |
| 1 | Phenylacetylene | Pd(PPh₃)₂Cl₂ / CuI / TEA | 4-Bromo-3-(phenylethynyl)phenol | ~90-98% | [4] |
| 2 | Trimethylsilylacetylene | Pd(PPh₃)₄ / CuI / Diisopropylamine | 4-Bromo-3-((trimethylsilyl)ethynyl)phenol | ~88-96% | [4] |
| 3 | 1-Hexyne | Pd(dppf)Cl₂ / CuI / TEA | 4-Bromo-3-(hex-1-yn-1-yl)phenol | ~85-92% | [4] |
| (Note: Yields are estimated based on typical regioselective couplings of bromo-iodo arenes and may vary.) |
Detailed Experimental Protocol: Synthesis of 4-Bromo-3-(phenylethynyl)phenol
Materials:
-
This compound (299 mg, 1.0 mmol)
-
Phenylacetylene (123 mg, 1.2 mmol, 131 µL)
-
Bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (21 mg, 0.03 mmol, 3 mol%)
-
Copper(I) iodide (CuI) (6 mg, 0.03 mmol, 3 mol%)
-
Triethylamine (TEA) (5 mL)
-
Tetrahydrofuran (THF), anhydrous (5 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
To a flame-dried Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with inert gas three times.
-
Add anhydrous THF (5 mL) and triethylamine (5 mL) via syringe.
-
Add phenylacetylene via syringe and stir the mixture at room temperature.
-
Monitor the reaction by TLC. The reaction is typically complete within 2-4 hours.
-
Once complete, remove the solvents under reduced pressure.
-
Dissolve the residue in ethyl acetate (30 mL) and wash with saturated aqueous ammonium chloride solution (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by column chromatography (hexane/ethyl acetate) to afford pure 4-Bromo-3-(phenylethynyl)phenol.
Application 3: Regioselective Buchwald-Hartwig Amination
The Buchwald-Hartwig amination forms a carbon-nitrogen bond. This reaction can be directed selectively to the C3 position to synthesize 3-amino-4-bromophenol derivatives, which are valuable intermediates in drug discovery.
Quantitative Data Summary
| Entry | Amine (R¹R²NH) | Catalyst System | Product | Yield (%) | Ref. |
| 1 | Morpholine | Pd₂(dba)₃ / XPhos / NaOtBu | 4-(4-Brom-3-hydroxyphenyl)morpholine | ~80-90% | [1] |
| 2 | Aniline | Pd(OAc)₂ / RuPhos / Cs₂CO₃ | 4-Bromo-3-(phenylamino)phenol | ~75-85% | [1] |
| 3 | Benzylamine | Pd₂(dba)₃ / BINAP / K₃PO₄ | 3-(Benzylamino)-4-bromophenol | ~70-80% | [1] |
| (Note: Yields are estimated based on typical regioselective couplings of bromo-iodo arenes and may vary.) |
Detailed Experimental Protocol: Synthesis of 4-(4-Bromo-3-hydroxyphenyl)morpholine
Materials:
-
This compound (299 mg, 1.0 mmol)
-
Morpholine (105 mg, 1.2 mmol, 105 µL)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (18 mg, 0.02 mmol, 2 mol%)
-
XPhos (2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl) (38 mg, 0.08 mmol, 8 mol%)
-
Sodium tert-butoxide (NaOtBu) (135 mg, 1.4 mmol)
-
Toluene, anhydrous (10 mL)
-
Nitrogen or Argon gas supply
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu to an oven-dried Schlenk tube.
-
Add this compound, XPhos, and Pd₂(dba)₃.
-
Add anhydrous toluene (10 mL) followed by morpholine via syringe.
-
Seal the tube and heat the mixture to 100 °C with vigorous stirring for 12-18 hours.
-
Cool the reaction to room temperature and quench by adding saturated aqueous NH₄Cl (10 mL).
-
Extract the mixture with ethyl acetate (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over Na₂SO₄, and concentrate.
-
Purify the residue by column chromatography to yield the target product.
Mechanism Visualization: Suzuki-Miyaura Catalytic Cycle
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.
Figure 2: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
The differential reactivity of the halogen substituents in this compound provides a reliable and powerful strategy for its regioselective functionalization. By leveraging well-established palladium-catalyzed cross-coupling reactions such as the Suzuki, Sonogashira, and Buchwald-Hartwig reactions, researchers can selectively modify the C3-position (iodide) before addressing the C4-position (bromide). The protocols and data presented here serve as a guide for scientists in drug development and materials science to construct complex, highly substituted phenolic compounds with precision and control.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Regioselectivity in Cross-Coupling of Bromo-Iodophenols
Welcome to the technical support center for researchers, scientists, and drug development professionals engaged in the cross-coupling of bromo-iodophenols. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges in achieving high regioselectivity in Suzuki-Miyaura, Sonogashira, and Heck reactions.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental principle governing regioselectivity in the cross-coupling of bromo-iodophenols?
A1: The regioselectivity is primarily dictated by the difference in the carbon-halogen bond strengths and their reactivity in the oxidative addition step with a palladium(0) catalyst. The carbon-iodine (C-I) bond is weaker and more reactive than the carbon-bromine (C-Br) bond. Consequently, the palladium catalyst will preferentially undergo oxidative addition into the C-I bond, leading to coupling at the iodo-position.[1][2]
Q2: How can I enhance the selectivity for coupling at the iodo-position?
A2: To favor coupling at the more reactive iodo-position, it is crucial to use mild reaction conditions. This includes employing lower temperatures and shorter reaction times. Additionally, selecting a catalyst system with lower reactivity can enhance selectivity. For instance, using palladium catalysts with less electron-rich and sterically hindered ligands can favor the more facile C-I bond activation.
Q3: Is it possible to achieve selective coupling at the bromo-position?
A3: While challenging, selective coupling at the bromo-position is possible. This typically requires blocking the iodo-position or using specialized catalyst systems that can invert the natural reactivity. Some strategies include the use of specific ligands that sterically hinder the iodo-position or reaction conditions that favor a different mechanistic pathway. However, the more common approach is to first react at the iodo-position and then perform a second coupling at the bromo-position under more forcing conditions.[1]
Q4: What is the role of the ligand in controlling regioselectivity?
A4: Ligands play a critical role in modulating the steric and electronic properties of the palladium catalyst, which in turn influences its reactivity and selectivity.[3] Bulky and electron-rich phosphine ligands can increase the rate of oxidative addition, which may sometimes lead to a decrease in selectivity. Conversely, less donating or more sterically compact ligands can enhance selectivity for the more reactive C-I bond. In some cases, specific ligands can even reverse the inherent regioselectivity.[3]
Q5: How does the choice of base and solvent affect the regioselectivity?
A5: The base and solvent can influence the overall reaction rate and the stability of the catalytic species. A stronger base can accelerate the reaction, which might negatively impact selectivity. The choice of solvent can affect the solubility of the reactants and the catalyst, as well as the reaction temperature, all of which can have an indirect effect on regioselectivity. For instance, in some Suzuki couplings, aqueous conditions are employed which can influence the reaction outcome.
Troubleshooting Guides
Issue 1: Poor Regioselectivity in Suzuki-Miyaura Coupling (Mixture of C-I and C-Br coupled products)
Possible Causes:
-
High Reaction Temperature: Elevated temperatures provide sufficient energy to overcome the activation barrier for C-Br bond cleavage, leading to a loss of selectivity.
-
Prolonged Reaction Time: Allowing the reaction to proceed for too long after the C-I coupling is complete can lead to the slower C-Br coupling occurring.
-
Highly Reactive Catalyst: A very active catalyst, often generated from bulky, electron-rich ligands, may not effectively differentiate between the C-I and C-Br bonds.
-
Excess Boronic Acid: Using a large excess of the boronic acid can drive the reaction towards double coupling.
Troubleshooting Steps:
-
Lower the Reaction Temperature: Start with room temperature and gradually increase if no reaction occurs. Monitor the reaction closely by TLC or GC/MS to stop it once the C-I coupled product is maximized.
-
Optimize Reaction Time: Perform a time-course study to determine the optimal reaction time that favors mono-coupling at the iodo-position.
-
Screen Catalysts and Ligands: Test different palladium sources and phosphine ligands. Consider using a less reactive catalyst system. For example, compare the results from a highly active catalyst like Pd(t-Bu3P)2 with a more standard one like Pd(PPh3)4.
-
Stoichiometry Control: Use a stoichiometric amount or a slight excess (1.1-1.2 equivalents) of the boronic acid.
Issue 2: No Reaction or Low Yield in Sonogashira Coupling at the Iodo-position
Possible Causes:
-
Catalyst Deactivation: The palladium catalyst may have been deactivated by impurities or side reactions.
-
Ineffective Base: The chosen base may not be strong enough to deprotonate the terminal alkyne effectively.
-
Copper Co-catalyst Issues (if used): The copper(I) co-catalyst can be sensitive to air and may have oxidized.
-
Poor Solubility: The reactants or catalyst may not be sufficiently soluble in the chosen solvent.
Troubleshooting Steps:
-
Ensure Inert Atmosphere: Conduct the reaction under a rigorously inert atmosphere (e.g., argon or nitrogen) to prevent catalyst oxidation.
-
Base Selection: Try a stronger base, such as a tertiary amine like triethylamine (Et3N) or diisopropylethylamine (DIPEA).
-
Co-catalyst Handling: If using a copper co-catalyst like CuI, ensure it is fresh and handled under inert conditions.
-
Solvent Screening: Test different solvents or solvent mixtures to improve the solubility of all reaction components. Common solvents for Sonogashira reactions include DMF, THF, and toluene.
Issue 3: Low Conversion in Heck Coupling with an Alkene
Possible Causes:
-
Steric Hindrance: The bromo-iodophenol or the alkene may be sterically hindered, slowing down the reaction.
-
Electronic Effects: Electron-donating groups on the bromo-iodophenol can decrease its reactivity towards oxidative addition.
-
Base Incompatibility: The base may not be optimal for the specific substrate and reaction conditions.
-
Ligand Choice: The ligand may not be suitable for stabilizing the active catalytic species throughout the cycle.
Troubleshooting Steps:
-
Increase Catalyst Loading: A higher catalyst loading (e.g., from 1-2 mol% to 5 mol%) can sometimes overcome low reactivity.
-
Screen Different Bases: Evaluate both inorganic (e.g., K2CO3, Cs2CO3) and organic (e.g., Et3N) bases.
-
Ligand Variation: Test a range of phosphine ligands with varying steric and electronic properties. For Heck reactions, ligands like P(o-tolyl)3 or phosphite ligands can be effective.
-
Increase Temperature: Heck reactions often require higher temperatures. Carefully increase the temperature while monitoring for any decrease in regioselectivity.
Quantitative Data
The following tables summarize representative data for the regioselective cross-coupling of bromo-iodophenols. Note that direct comparison between different studies can be challenging due to variations in substrates and reaction conditions.
Table 1: Regioselective Suzuki-Miyaura Coupling of Bromo-Iodophenols
| Entry | Bromo-Iodophenol | Boronic Acid | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield C-I Coupling (%) | C-I : C-Br Ratio |
| 1 | 2-Bromo-4-iodophenol | Phenylboronic acid | Pd(PPh3)4 (5) | - | K2CO3 | Toluene/H2O | 80 | 12 | 85 | >95:5 |
| 2 | 4-Bromo-2-iodophenol | 4-Methoxyphenyl-boronic acid | Pd(OAc)2 (2) | SPhos (4) | K3PO4 | Dioxane/H2O | 100 | 6 | 92 | >98:2 |
| 3 | 2-Bromo-5-iodophenol | Naphthylboronic acid | Pd2(dba)3 (1) | XPhos (2) | Cs2CO3 | THF | 65 | 24 | 78 | >95:5 |
Table 2: Regioselective Sonogashira Coupling of Bromo-Iodophenols
| Entry | Bromo-Iodophenol | Alkyne | Pd Catalyst (mol%) | CuI (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield C-I Coupling (%) | C-I : C-Br Ratio |
| 1 | 2-Bromo-4-iodophenol | Phenylacetylene | Pd(PPh3)2Cl2 (2) | 5 | Et3N | DMF | 60 | 8 | 90 | >98:2 |
| 2 | 4-Bromo-2-iodophenol | Trimethylsilyl-acetylene | Pd(PPh3)4 (3) | 5 | DIPEA | Toluene | 80 | 12 | 88 | >95:5 |
| 3 | 2-Bromo-5-iodophenol | 1-Hexyne | Pd(OAc)2 (2) | 4 | Et3N | THF | 50 | 16 | 82 | >95:5 |
Table 3: Regioselective Heck Coupling of Bromo-Iodophenols
| Entry | Bromo-Iodophenol | Alkene | Pd Catalyst (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield C-I Coupling (%) | C-I : C-Br Ratio |
| 1 | 2-Bromo-4-iodophenol | Styrene | Pd(OAc)2 (5) | P(o-tolyl)3 (10) | K2CO3 | DMF | 120 | 24 | 75 | >90:10 |
| 2 | 4-Bromo-2-iodophenol | n-Butyl acrylate | Pd(PPh3)4 (3) | - | Et3N | Acetonitrile | 100 | 18 | 80 | >95:5 |
| 3 | 2-Bromo-5-iodophenol | Cyclohexene | Pd2(dba)3 (2) | P(Cy)3 (4) | Cs2CO3 | Dioxane | 110 | 36 | 65 | >90:10 |
Experimental Protocols
Detailed Protocol for Regioselective Suzuki-Miyaura Coupling of 2-Bromo-4-iodophenol with Phenylboronic Acid
This protocol is a representative example and may require optimization for different substrates.
Materials:
-
2-Bromo-4-iodophenol (1.0 mmol, 1.0 equiv)
-
Phenylboronic acid (1.2 mmol, 1.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh3)4] (0.05 mmol, 5 mol%)
-
Potassium carbonate (K2CO3) (2.0 mmol, 2.0 equiv)
-
Toluene (5 mL)
-
Deionized water (1 mL)
-
Anhydrous sodium sulfate or magnesium sulfate
-
Ethyl acetate
-
Brine solution
Procedure:
-
To a flame-dried Schlenk flask, add 2-bromo-4-iodophenol, phenylboronic acid, and potassium carbonate.
-
Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Add Pd(PPh3)4 to the flask under a positive pressure of the inert gas.
-
Add degassed toluene and degassed deionized water to the flask via syringe.
-
Heat the reaction mixture to 80 °C with vigorous stirring.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS). The reaction is typically complete within 12 hours.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Transfer the mixture to a separatory funnel and separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers and wash with brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Filter the mixture and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to obtain the desired 2-bromo-4-phenylphenol.
Visualizations
Catalytic Cycles
Caption: Suzuki-Miyaura catalytic cycle for bromo-iodophenols.
Caption: Sonogashira catalytic cycle for bromo-iodophenols.
Caption: Heck catalytic cycle for bromo-iodophenols.
Troubleshooting Workflow
References
- 1. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Sonogashira Reactions with 4-Bromo-3-iodophenol
This guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the byproducts encountered during the Sonogashira cross-coupling reaction with 4-bromo-3-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What is the expected major product when reacting this compound with a terminal alkyne?
The expected major product is the mono-alkynylated phenol, where the alkyne couples selectively at the iodine-bearing carbon. The reactivity of aryl halides in the Sonogashira reaction follows the order: I > OTf > Br >> Cl.[1][2] This difference in reactivity allows for the chemoselective coupling at the more reactive C-I bond while the C-Br bond remains intact, especially under mild conditions like room temperature.[1][2]
Q2: What are the most common byproducts in this reaction?
The primary byproducts encountered are:
-
Alkyne Homocoupling (Glaser Byproduct): Dimerization of the terminal alkyne to form a symmetrical 1,3-diyne. This is one of the most common side reactions.[3][4]
-
Di-alkynylated Phenol: The product of Sonogashira coupling occurring at both the iodo and bromo positions.
-
Reductive Dehalogenation: Replacement of either the iodine or bromine atom with a hydrogen atom, leading to 4-bromophenol or 3-iodophenol.
-
Unreacted Starting Material: Residual this compound.
Q3: Why is the Glaser homocoupling byproduct so prevalent?
The Glaser coupling is an oxidative dimerization of terminal acetylenes, which is significantly promoted by the presence of oxygen and the copper(I) co-catalyst.[3] To ensure a successful Sonogashira coupling and minimize this side reaction, it is critical to maintain a strictly inert (deaerated) atmosphere throughout the experiment.[2][3]
Q4: Can I avoid using a copper co-catalyst to prevent homocoupling?
Yes, copper-free Sonogashira protocols have been developed specifically to circumvent the issue of Glaser homocoupling.[3][5] These methods often require different ligands or reaction conditions but can be highly effective in producing a cleaner product profile.
Q5: What conditions favor the formation of the unwanted di-alkynylated byproduct?
Formation of the di-alkynylated product is favored by more forcing reaction conditions. Since the C-Br bond is less reactive than the C-I bond, higher temperatures, longer reaction times, and an excess of the alkyne coupling partner can promote the second coupling event at the bromine position.[1][6]
Troubleshooting Guide
This guide addresses specific problems observed during the reaction.
| Problem Observed (via TLC, LC-MS, NMR) | Potential Cause(s) | Recommended Solution(s) |
| High percentage of alkyne homocoupling (Glaser byproduct). | 1. Presence of oxygen in the reaction vessel.[2][3] 2. High concentration or inappropriate copper(I) salt. | 1. Thoroughly Degas: Use multiple "freeze-pump-thaw" cycles on the solvent and reaction mixture.[6] Ensure a positive pressure of an inert gas (Argon or Nitrogen). 2. Use Copper-Free Conditions: If homocoupling persists, switch to a well-established copper-free Sonogashira protocol.[5] 3. Optimize Catalyst: Use the minimum effective amount of copper(I) iodide (typically 1-5 mol%). |
| Significant amount of di-alkynylated product. | 1. Reaction temperature is too high.[6] 2. Reaction time is excessively long. 3. Stoichiometry is incorrect (large excess of alkyne). | 1. Control Temperature: Perform the reaction at room temperature, as this maximizes the reactivity difference between iodine and bromine.[1][2] 2. Monitor Reaction: Track the consumption of the starting material by TLC or LC-MS and quench the reaction promptly upon its disappearance. 3. Adjust Stoichiometry: Use a slight excess (1.05-1.1 equivalents) of the terminal alkyne. |
| Low yield; high amount of unreacted this compound. | 1. Inactive palladium catalyst. 2. Insufficient or wet base (e.g., triethylamine). 3. Low reaction temperature. | 1. Use Fresh Catalyst: Palladium(0) complexes can be sensitive to air. Use a fresh bottle of catalyst or an air-stable precatalyst.[3] 2. Check Base Quality: Use a freshly distilled and dry amine base. The base is crucial for neutralizing the generated HX.[2][3] 3. Slightly Increase Temperature: If the reaction is sluggish at room temperature, gently warm it to 40-50°C while carefully monitoring for the formation of the di-alkynylated byproduct. |
| Presence of dehalogenated byproducts. | 1. Catalyst degradation. 2. Impurities in reagents or solvents. | 1. Use High-Purity Reagents: Ensure all starting materials, solvents, and reagents are of high purity. 2. Screen Ligands: Sometimes, the choice of phosphine ligand can influence catalyst stability and minimize side reactions. |
Visualized Reaction and Troubleshooting Pathways
// Reactants Reactants [label="this compound\n+ Terminal Alkyne", fillcolor="#F1F3F4", fontcolor="#202124"];
// Products DesiredProduct [label="Desired Product:\n4-Bromo-3-alkynylphenol", shape="Mdiamond", fillcolor="#34A853", fontcolor="#FFFFFF"]; Glaser [label="Glaser Byproduct:\nAlkyne Dimer", fillcolor="#EA4335", fontcolor="#FFFFFF"]; DoubleCoupling [label="Di-alkynylated Product", fillcolor="#FBBC05", fontcolor="#202124"]; Dehalogenation [label="Dehalogenated Phenols", fillcolor="#5F6368", fontcolor="#FFFFFF"];
// Edges Reactants -> DesiredProduct [label=" Selective Sonogashira\n (at C-I bond)", color="#4285F4"]; Reactants -> Glaser [label=" Side Reaction:\n Homocoupling (O₂, Cu)", color="#EA4335"]; DesiredProduct -> DoubleCoupling [label=" Further Coupling\n (at C-Br bond)", color="#FBBC05"]; Reactants -> Dehalogenation [label=" Side Reaction:\n Reductive Dehalogenation", color="#5F6368"]; } dot Caption: Competing reaction pathways in the Sonogashira coupling.
// Nodes start [label="Analyze Crude Reaction Mixture\n(TLC, LC-MS, NMR)", shape="Mdiamond", fillcolor="#F1F3F4"];
// Decision decision [label="Major Byproduct?", shape="diamond", fillcolor="#FBBC05"];
// Byproduct Nodes glaser [label="Glaser Homocoupling", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; double_coupling [label="Di-alkynylated Product", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"]; low_conv [label="Low Conversion", shape="ellipse", fillcolor="#EA4335", fontcolor="#FFFFFF"];
// Solution Nodes sol_glaser [label="1. Degas Solvents Rigorously\n2. Consider Copper-Free Conditions", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_double [label="1. Lower Reaction Temperature\n2. Monitor Reaction Closely\n3. Use ~1.05 eq. Alkyne", fillcolor="#34A853", fontcolor="#FFFFFF"]; sol_low_conv [label="1. Check Catalyst/Base Activity\n2. Increase Temperature Slightly", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> decision [color="#4285F4"]; decision -> glaser [label=" Yes", color="#202124"]; decision -> double_coupling [label=" Yes", color="#202124"]; decision -> low_conv [label=" Yes", color="#202124"];
glaser -> sol_glaser [color="#5F6368"]; double_coupling -> sol_double [color="#5F6368"]; low_conv -> sol_low_conv [color="#5F6368"]; } dot Caption: A logical workflow for diagnosing and solving common issues.
Key Experimental Protocol: Selective Mono-alkynylation
This protocol is a general guideline for the selective Sonogashira coupling at the iodide position of this compound.
Reagents & Equipment:
-
This compound (1.0 equiv)
-
Terminal alkyne (1.1 equiv)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
Copper(I) iodide (CuI) (1.5 mol%)
-
Triethylamine (TEA) (3.0 equiv)
-
Anhydrous, degassed solvent (e.g., THF or DMF)
-
Schlenk flask or similar reaction vessel for inert atmosphere
-
Inert gas line (Argon or N₂) and vacuum pump
-
Standard glassware for workup and purification (silica gel chromatography)
Procedure:
-
Vessel Preparation: Add a magnetic stir bar to a Schlenk flask. Flame-dry the flask under vacuum and backfill with inert gas. Repeat three times.
-
Reagent Addition: To the flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI under a positive flow of inert gas.
-
Solvent Addition: Add the anhydrous, degassed solvent followed by the triethylamine and the terminal alkyne via syringe.
-
Degassing (Critical Step): Subject the reaction mixture to three "freeze-pump-thaw" cycles to ensure all dissolved oxygen is removed.[6]
-
Freeze the mixture using liquid nitrogen until solid.
-
Apply a high vacuum for 5-10 minutes.
-
Close the vacuum line and allow the mixture to thaw to room temperature under the static vacuum.
-
Backfill with inert gas. Repeat the cycle two more times.
-
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or LC-MS every 1-2 hours. The reaction is typically complete within 4-12 hours.
-
Workup: Once the starting material is consumed, dilute the reaction mixture with an appropriate solvent (e.g., ethyl acetate) and filter through a pad of celite to remove catalyst residues.[6]
-
Extraction: Transfer the filtrate to a separatory funnel. Wash sequentially with saturated NH₄Cl solution, water, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to isolate the desired 4-bromo-3-alkynylphenol from byproducts.
References
Technical Support Center: Purification of 4-Bromo-3-iodophenol Reaction Products
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for the purification of reaction products derived from 4-Bromo-3-iodophenol.
Frequently Asked Questions (FAQs)
Q1: What are the most common reactions performed with this compound?
A1: this compound is a versatile starting material, particularly in the synthesis of pharmaceutical intermediates. The differential reactivity of the C-I and C-Br bonds allows for selective cross-coupling reactions. The most common reactions include:
-
Suzuki-Miyaura Coupling: To form a C-C bond, typically at the more reactive iodine position.
-
Sonogashira Coupling: For the introduction of an alkyne group, also favoring the iodine position.[1][2]
-
Ullmann Condensation: To form C-O or C-N bonds.
-
Ether Synthesis: Alkylation of the phenolic hydroxyl group.
Q2: Which halogen is more reactive in cross-coupling reactions of this compound?
A2: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This allows for selective functionalization at the 3-position (iodine) while leaving the 4-position (bromine) intact for subsequent transformations.[3]
Q3: How can I monitor the progress of my reaction involving this compound?
A3: Thin-layer chromatography (TLC) is a common and effective method for monitoring reaction progress.[1] Due to the presence of aromatic rings, the starting material and many products are UV active and can be visualized under a UV lamp.[1] For compounds that are not UV-active, or for better visualization, staining with iodine can be effective, especially for unsaturated and aromatic compounds.
Q4: What are the common impurities I might encounter?
A4: Common impurities can include:
-
Unreacted starting material (this compound).
-
Homocoupling byproducts of the coupling partner.
-
Products from reaction at the less reactive C-Br site, especially if the reaction is driven to completion under harsh conditions.
-
Dehalogenated byproducts.
-
Residual palladium or copper catalyst.
Troubleshooting Guides
Purification by Flash Column Chromatography
Flash column chromatography is the most common method for purifying products from this compound reactions.
Problem 1: Poor separation of the desired product from impurities.
| Possible Cause | Solution |
| Inappropriate Solvent System | The choice of eluent is critical. For polyhalogenated aromatic compounds, which can have very similar polarities, a standard solvent system like ethyl acetate/hexanes may not provide adequate separation.[4] Experiment with different solvent systems. Toluene can be a useful component for separating aromatic compounds due to π-π stacking interactions.[5] |
| Co-elution of Regioisomers | If the reaction has low regioselectivity, separating the desired product from its isomer can be challenging. A very slow gradient and a long column can improve separation. Sometimes, multiple columns or preparative HPLC may be necessary. |
| Compound is Unstable on Silica Gel | Phenolic compounds can sometimes streak or decompose on acidic silica gel. To mitigate this, you can neutralize the silica gel by adding a small amount of triethylamine (1-3%) to the eluent system.[6] |
| Sample Overload | Too much crude material loaded onto the column will lead to broad peaks and poor separation. As a rule of thumb, use a silica gel to crude product ratio of at least 50:1. |
Problem 2: The product is not eluting from the column.
| Possible Cause | Solution |
| Product is too Polar | If your product has a free phenolic -OH group, it may be too polar to elute with non-polar solvents. Increase the polarity of your eluent system, for example, by using a methanol/dichloromethane gradient.[6][7] |
| Product has Decomposed on the Column | As mentioned above, some compounds are unstable on silica. If you suspect decomposition, try using a different stationary phase like alumina or a deactivated silica gel. |
Purification by Recrystallization
Recrystallization is a powerful technique for purifying solid products, especially on a larger scale.
Problem: The product does not crystallize or oils out.
| Possible Cause | Solution |
| Inappropriate Solvent | The ideal solvent is one in which the product is sparingly soluble at room temperature but highly soluble at elevated temperatures. For polyhalogenated aromatic compounds, common recrystallization solvents include hexanes, ethanol, methanol, or mixtures of these with water or other co-solvents. |
| Presence of Impurities | High levels of impurities can inhibit crystallization. It is often beneficial to first perform a quick filtration through a plug of silica gel to remove baseline impurities before attempting recrystallization. |
| Solution is Supersaturated | If the solution is too concentrated, the product may precipitate too quickly, trapping impurities. Try using a more dilute solution. |
| Cooling too Rapidly | Rapid cooling can lead to the formation of small, impure crystals or an oil. Allow the solution to cool slowly to room temperature, and then place it in an ice bath or refrigerator. |
Experimental Protocols & Data
Example: Synthesis of a Trk Kinase Inhibitor Precursor via Sonogashira Coupling
The synthesis of inhibitors for Tropomyosin receptor kinases (Trks) is a key area in cancer therapy research.[8][9][10][11] this compound is a valuable starting material for such syntheses.
Reaction Scheme:
Caption: Sonogashira coupling of this compound.
Experimental Protocol:
To a solution of this compound (1.0 eq) in a suitable solvent such as DMF are added the terminal alkyne (1.1 eq), Pd(PPh₃)₂Cl₂ (0.05 eq), CuI (0.1 eq), and a base like triethylamine (Et₃N, 3.0 eq).[12][13] The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 50 °C) under an inert atmosphere until TLC analysis indicates complete consumption of the starting material.
Work-up and Purification:
-
The reaction mixture is diluted with ethyl acetate and washed with saturated aqueous NH₄Cl solution and brine.
-
The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash column chromatography on silica gel.
Quantitative Data for a Representative Sonogashira Coupling:
| Starting Material | Coupling Partner | Product | Eluent for Column Chromatography | Yield (%) | Purity (%) |
| This compound | Phenylacetylene | 4-Bromo-3-(phenylethynyl)phenol | Hexane/Ethyl Acetate (9:1 to 7:3 gradient) | 85 | >98 |
| This compound | Ethynyltrimethylsilane | 4-Bromo-3-((trimethylsilyl)ethynyl)phenol | Hexane/Ethyl Acetate (95:5) | 92 | >99 |
Note: Yields and purity are representative and can vary based on reaction scale and specific conditions.
Visualization of Signaling Pathways and Workflows
Logical Workflow for Troubleshooting Purification
Caption: A logical workflow for troubleshooting the purification of complex organic molecules.
Signaling Pathway Context: Trk Kinase Inhibition
Derivatives of this compound are utilized in the synthesis of inhibitors that target the Trk signaling pathway, which is often dysregulated in various cancers.
Caption: Simplified Trk signaling pathway and the point of intervention for Trk inhibitors.
References
- 1. pendidikankimia.walisongo.ac.id [pendidikankimia.walisongo.ac.id]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biotage.com [biotage.com]
- 5. Reddit - The heart of the internet [reddit.com]
- 6. chem.rochester.edu [chem.rochester.edu]
- 7. Chromatography [chem.rochester.edu]
- 8. Insights into Current Tropomyosin Receptor Kinase (TRK) Inhibitors: Development and Clinical Application - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Identification of 4-aminopyrazolylpyrimidines as potent inhibitors of Trk kinases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 11. researchgate.net [researchgate.net]
- 12. scirp.org [scirp.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
Technical Support Center: Improving the Yield of 4-Bromo-3-iodophenol Coupling Reactions
Welcome to the technical support center for optimizing coupling reactions with 4-Bromo-3-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and improve reaction yields.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond in palladium-catalyzed cross-coupling reactions. This is due to the lower bond dissociation energy of the C-I bond, making it more susceptible to oxidative addition to the palladium(0) catalyst. This inherent reactivity difference allows for chemoselective couplings, where the iodine can be selectively functionalized while leaving the bromine intact for subsequent transformations.
Q2: How can I achieve selective coupling at the iodine position?
A2: To achieve selective coupling at the iodine position, it is crucial to control the reaction conditions. Milder conditions, such as lower temperatures and shorter reaction times, will favor the reaction at the more reactive C-I bond. The choice of catalyst and ligands can also influence selectivity. For instance, using a less reactive catalyst system may be sufficient to activate the C-I bond without significantly affecting the C-Br bond.
Q3: Is it possible to perform a double coupling on both the bromine and iodine positions?
A3: Yes, it is possible to perform a double coupling. This is typically done in a stepwise manner. First, the more reactive iodine is functionalized under milder conditions. Then, the resulting 4-bromo-3-substituted phenol can be subjected to a second coupling reaction under more forcing conditions (e.g., higher temperature, more active catalyst system) to react at the bromine position. A one-pot, two-step approach is also feasible by carefully selecting the reagents and reaction conditions.
Q4: What are the most common side reactions observed in these coupling reactions?
A4: Common side reactions include:
-
Homocoupling: The coupling of two molecules of the boronic acid (in Suzuki reactions) or the terminal alkyne (in Sonogashira reactions) to form a dimer.
-
Dehalogenation: The reduction of the aryl halide to the corresponding arene, where the halogen is replaced by a hydrogen atom.
-
Protodeborylation: The cleavage of the C-B bond in the boronic acid, replacing it with a C-H bond, which is particularly prevalent with heteroaryl boronic acids.
Q5: Do I need to protect the phenol group before running the coupling reaction?
A5: The necessity of protecting the phenol group depends on the specific reaction conditions, particularly the base used. Strong bases can deprotonate the phenol, which may interfere with the catalytic cycle or lead to undesired side reactions. However, many modern cross-coupling protocols are tolerant of free hydroxyl groups, especially when using milder bases like carbonates (e.g., K₂CO₃, Cs₂CO₃) or phosphates (e.g., K₃PO₄). It is advisable to perform a small-scale test reaction to determine if protection is necessary for your specific system.
Troubleshooting Guides
Low or No Yield
| Potential Cause | Troubleshooting Steps |
| Inactive Catalyst | Use a fresh batch of palladium catalyst. Consider using a pre-catalyst that is more air- and moisture-stable. Ensure proper activation of the pre-catalyst if required by the protocol. |
| Inappropriate Ligand | The choice of ligand is critical. For Suzuki reactions, consider bulky, electron-rich phosphine ligands like SPhos or XPhos. For Sonogashira, phosphine ligands like PPh₃ or dppf are common. Screen a variety of ligands to find the optimal one for your specific substrates. |
| Incorrect Base | The strength and solubility of the base are crucial. For Suzuki reactions, K₂CO₃, K₃PO₄, or Cs₂CO₃ are often effective. For Sonogashira, an amine base like triethylamine or diisopropylamine is typically used. Ensure the base is anhydrous if required. |
| Poor Solvent Quality | Use anhydrous, degassed solvents, as oxygen and water can deactivate the catalyst and promote side reactions. Common solvents include toluene, dioxane, THF, and DMF. |
| Low Reaction Temperature | While selective coupling at the iodine may require milder temperatures, a complete lack of reactivity might indicate the temperature is too low. Gradually increase the temperature and monitor the reaction progress by TLC or GC/LC-MS. |
| Substrate Impurity | Ensure the purity of your this compound and the coupling partner. Impurities can inhibit the catalyst. |
Multiple Products/Byproducts
| Potential Cause | Troubleshooting Steps |
| Homocoupling of Coupling Partner | Reduce the catalyst loading. Add the coupling partner slowly to the reaction mixture. For Sonogashira, ensure a copper(I) co-catalyst is used in appropriate amounts, as it can suppress homocoupling. |
| Dehalogenation of Starting Material | Ensure strictly anaerobic conditions. Use a high-quality, anhydrous solvent. The presence of water or oxygen can lead to catalyst decomposition and promote dehalogenation. |
| Reaction at Both Halogen Sites | To favor mono-coupling at the iodine, use milder reaction conditions: lower temperature, shorter reaction time, and a less active catalyst/ligand system. Monitor the reaction closely to stop it once the starting material is consumed. |
| Protodeborylation (Suzuki) | Use anhydrous conditions and a suitable base. The choice of boronic ester (e.g., pinacol ester) over the acid can sometimes mitigate this side reaction. |
Experimental Protocols
Chemoselective Suzuki-Miyaura Coupling
This protocol is adapted for the selective coupling at the iodine position of this compound with an arylboronic acid.
Reagents:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (3 mol%)
-
K₂CO₃ (2.0 equivalents)
-
1,4-Dioxane/Water (4:1 mixture), degassed
Procedure:
-
To a Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add the degassed 1,4-dioxane/water solvent mixture via syringe.
-
Add Pd(PPh₃)₄ to the mixture and purge with the inert gas for another 5 minutes.
-
Heat the reaction mixture to 80 °C with stirring.
-
Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 2-4 hours.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Chemoselective Sonogashira Coupling
This protocol is designed for the selective coupling of a terminal alkyne at the iodine position of this compound.
Reagents:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (2 mol%)
-
CuI (4 mol%)
-
Triethylamine (TEA), degassed
-
THF, degassed
Procedure:
-
To a Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas (Argon or Nitrogen) three times.
-
Add degassed THF and TEA via syringe.
-
Add the terminal alkyne dropwise to the stirred solution.
-
Stir the reaction at room temperature and monitor its progress by TLC or GC-MS. The reaction is often complete within 2-6 hours.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with saturated aqueous NH₄Cl solution, water, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, concentrate, and purify by column chromatography.
Buchwald-Hartwig Amination
This protocol is an adapted procedure for the selective amination at the iodine position of this compound.
Reagents:
-
This compound
-
Amine (primary or secondary, 1.2 equivalents)
-
Pd₂(dba)₃ (2 mol%)
-
XPhos (4 mol%)
-
NaOtBu (1.4 equivalents)
-
Toluene, degassed
Procedure:
-
In a glovebox or under a stream of inert gas, add NaOtBu to a Schlenk flask.
-
In a separate flask, dissolve this compound, the amine, Pd₂(dba)₃, and XPhos in degassed toluene.
-
Transfer the solution to the Schlenk flask containing the base.
-
Seal the flask and heat the reaction mixture to 100 °C with stirring.
-
Monitor the reaction by TLC or LC-MS. The reaction is typically complete in 12-24 hours.
-
Cool the reaction to room temperature and quench with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, and concentrate.
-
Purify the crude product by column chromatography.
Quantitative Data Summary
The following tables provide an overview of expected yields for Suzuki-Miyaura and Sonogashira couplings based on data for similar halophenol substrates. Actual yields with this compound may vary and should be optimized.
Table 1: Expected Yields for Suzuki-Miyaura Coupling of Halophenols with Phenylboronic Acid
| Halogen | Catalyst (mol%) | Ligand (mol%) | Base (equiv.) | Solvent | Temp (°C) | Yield (%) |
| Iodo | Pd(OAc)₂ (2) | SPhos (4) | K₃PO₄ (2) | Toluene/H₂O | 100 | >90 |
| Iodo | Pd(PPh₃)₄ (3) | - | K₂CO₃ (2) | Dioxane/H₂O | 80 | 85-95 |
| Bromo | Pd(OAc)₂ (2) | XPhos (4) | K₃PO₄ (2) | Toluene | 110 | 80-90 |
| Bromo | Pd/C (5) | - | Na₂CO₃ (2) | Ethanol/H₂O | 80 | 75-85 |
Table 2: Expected Yields for Sonogashira Coupling of Halophenols with Phenylacetylene
| Halogen | Catalyst (mol%) | Co-catalyst (mol%) | Base | Solvent | Temp (°C) | Yield (%) |
| Iodo | Pd(PPh₃)₂Cl₂ (2) | CuI (4) | TEA | THF | RT | >90 |
| Iodo | Pd(OAc)₂ (1) | CuI (2) | DIPA | DMF | 50 | 85-95 |
| Bromo | Pd(PPh₃)₄ (5) | CuI (10) | TEA | Toluene | 80 | 70-85 |
| Bromo | Pd(OAc)₂ (2) | CuI (4) | DIPA | DMF | 100 | 75-90 |
Visualizations
Technical Support Center: Troubleshooting Palladium Catalyst Deactivation with 4-Bromo-3-iodophenol
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for palladium-catalyzed cross-coupling reactions involving 4-Bromo-3-iodophenol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Troubleshooting Guides
Issue 1: Low or No Conversion of this compound
Question: My cross-coupling reaction with this compound is showing low or no conversion. What are the potential causes and how can I troubleshoot this?
Answer:
Low or no conversion in palladium-catalyzed cross-coupling reactions with this compound can stem from several factors related to the catalyst, reagents, and reaction conditions. Due to the presence of two different halogen atoms and a phenol group, this substrate presents unique challenges.
Possible Causes & Troubleshooting Steps:
-
Catalyst Deactivation/Inactivity:
-
Incorrect Palladium Source: Ensure you are using a suitable palladium precatalyst. For many cross-coupling reactions, a Pd(0) source like Pd(PPh₃)₄ or a precatalyst that readily generates a Pd(0) species in situ is preferred.[1][2] If using a Pd(II) source such as Pd(OAc)₂, ensure conditions are suitable for its reduction to the active Pd(0) state.[2][3][4]
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Ligand Issues: The choice of phosphine ligand is critical. Bulky, electron-rich phosphine ligands can enhance catalyst activity and stability.[5] Consider screening different ligands to find the optimal one for your specific reaction (e.g., Suzuki, Heck, Sonogashira). High ligand-to-palladium ratios can sometimes inhibit the reaction.[6]
-
Catalyst Poisoning: The phenolic hydroxyl group or impurities in the reagents can coordinate to the palladium center and inhibit its catalytic activity. Ensure all reagents and solvents are pure and dry.
-
-
Sub-optimal Reaction Conditions:
-
Base: The choice and quality of the base are crucial. The base not only facilitates the catalytic cycle but can also influence catalyst stability. For Suzuki reactions, common bases include K₃PO₄ and K₂CO₃.[7] The base should be finely ground and anhydrous.
-
Solvent: Ensure the solvent is anhydrous and deoxygenated. Oxygen can oxidize the active Pd(0) catalyst to inactive Pd(II).[8] Common solvents for cross-coupling include toluene, dioxane, and DMF.
-
Temperature: The reaction temperature may be too low for the oxidative addition step, which is often rate-limiting. Gradually increase the reaction temperature, but be mindful of potential side reactions or substrate decomposition at higher temperatures.
-
-
Substrate Reactivity:
-
The iodine atom is generally more reactive towards oxidative addition than the bromine atom. Your reaction should selectively occur at the C-I bond. If you are targeting the C-Br bond, a different catalytic system might be required.
-
Troubleshooting Workflow:
Issue 2: Formation of Significant Side Products (e.g., Homocoupling, Dehalogenation)
Question: My reaction is producing significant amounts of homocoupled products and/or dehalogenated 4-bromo-phenol. How can I minimize these side reactions?
Answer:
The formation of side products like homocoupled biaryls and dehalogenated starting material is a common issue and often points to problems with the catalytic cycle or the presence of impurities.
Possible Causes & Troubleshooting Steps:
-
Homocoupling of Boronic Acid (in Suzuki Reactions):
-
Presence of Oxygen: Oxygen can promote the homocoupling of boronic acids. Ensure your reaction is thoroughly deoxygenated by bubbling an inert gas (e.g., Argon or Nitrogen) through the solvent and maintaining an inert atmosphere.
-
Pd(II) Precatalyst: The use of a Pd(II) precatalyst can sometimes lead to homocoupling during the in-situ reduction to Pd(0).[4] Using a direct Pd(0) source or a precatalyst designed for clean activation can mitigate this.
-
-
Dehalogenation:
-
Hydrogen Source: Dehalogenation occurs when a hydride species is present, which can arise from the solvent (e.g., alcohols), the base, or other reagents. Using anhydrous, aprotic solvents and high-purity bases can reduce this side reaction.
-
Ligand Choice: The ligand can influence the rate of reductive elimination of the desired product versus competing side reactions. Experimenting with different ligands may be beneficial.
-
Illustrative Data on Side Product Formation:
| Catalyst System | Base | Solvent | Desired Product Yield (%) | Homocoupling (%) | Dehalogenation (%) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 75 | 15 | 10 |
| Pd(dppf)Cl₂ | K₃PO₄ | Dioxane | 85 | 8 | 7 |
| Buchwald G3 | Cs₂CO₃ | Toluene | 92 | <5 | <3 |
This table provides illustrative data and actual results will vary based on specific reaction conditions.
Frequently Asked Questions (FAQs)
Q1: Which halogen on this compound is more reactive in palladium-catalyzed cross-coupling?
A1: The carbon-iodine bond is weaker than the carbon-bromine bond, making the iodine atom significantly more reactive towards oxidative addition to the palladium(0) center. Therefore, in most standard cross-coupling reactions, selective coupling at the 3-position (where the iodine is) will be observed.
Q2: Can the phenolic -OH group interfere with the reaction?
A2: Yes, the phenolic hydroxyl group can potentially interfere in several ways:
-
Coordination to Palladium: The oxygen atom can coordinate to the palladium catalyst, potentially inhibiting its activity.
-
Acid-Base Reactions: The acidic proton of the phenol can react with the base, affecting the stoichiometry and efficacy of the base. In some cases, protecting the phenol group (e.g., as a methyl or silyl ether) may be necessary, although many modern catalytic systems are tolerant of free phenols.
Q3: What is the general mechanism of palladium catalyst deactivation?
A3: Palladium catalyst deactivation can occur through several mechanisms:
-
Formation of Palladium Black: The active, soluble Pd(0) species can agglomerate to form inactive, insoluble palladium black. This is often irreversible.
-
Oxidative Deactivation: Exposure to air (oxygen) can oxidize the active Pd(0) to inactive Pd(II) species.
-
Ligand Degradation: Phosphine ligands can be sensitive to air, moisture, and high temperatures, leading to their degradation and subsequent catalyst deactivation.
-
Poisoning: Impurities in the reagents or solvents (e.g., sulfur compounds) or even the substrate/product itself can bind strongly to the palladium center and act as catalyst poisons.
Catalytic Cycle and Deactivation Pathway:
Q4: Is it better to use a Pd(0) or Pd(II) precatalyst for reactions with this compound?
A4: While both can be effective, Pd(0) precatalysts such as Pd(PPh₃)₄ offer the advantage of not requiring an in-situ reduction step. This can sometimes lead to cleaner reactions with fewer side products, as the reduction of Pd(II) to Pd(0) can sometimes initiate side reactions like boronic acid homocoupling in Suzuki reactions.[4] However, modern Pd(II) precatalysts, particularly those from the Buchwald and Fu groups, are designed for efficient and clean activation to the active Pd(0) species and are often highly effective.[9] The choice may depend on the specific cross-coupling reaction and the other components of the reaction mixture.
Experimental Protocols
General Protocol for a Suzuki-Miyaura Coupling of this compound
This protocol is a starting point and may require optimization for specific coupling partners.
-
Reagent Preparation:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add this compound (1.0 equiv), the desired boronic acid (1.1-1.5 equiv), and a finely ground, anhydrous base (e.g., K₃PO₄, 2.0-3.0 equiv).
-
Add the palladium precatalyst (e.g., Pd(PPh₃)₄, 1-5 mol%) and the phosphine ligand if required (e.g., SPhos, 1.1-1.2 equiv relative to Pd).
-
-
Reaction Setup:
-
Add anhydrous, deoxygenated solvent (e.g., dioxane or toluene, to achieve a concentration of ~0.1 M) via syringe.
-
Seal the flask and heat the reaction mixture to the desired temperature (typically 80-110 °C) with vigorous stirring.
-
-
Monitoring and Workup:
-
Monitor the reaction progress by TLC or LC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate or magnesium sulfate.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography.
-
References
- 1. mdpi.com [mdpi.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. m.youtube.com [m.youtube.com]
- 4. youtube.com [youtube.com]
- 5. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Reddit - The heart of the internet [reddit.com]
- 7. Palladium-Catalyzed Suzuki-Miyaura Cross-coupling Reactions Employing Dialkylbiaryl Phosphine Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Redirecting [linkinghub.elsevier.com]
- 9. Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
effect of base and solvent on 4-Bromo-3-iodophenol reactivity
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-Bromo-3-iodophenol. The information is presented in a question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general reactivity order of the functional groups in this compound?
A1: The reactivity of the three functional groups in this compound typically follows this order in cross-coupling reactions: C-I > C-Br > O-H. The carbon-iodine bond is the most reactive site for palladium-catalyzed cross-coupling reactions like Suzuki-Miyaura and Sonogashira couplings. The carbon-bromine bond is less reactive and generally requires more forcing conditions to react. The phenolic hydroxyl group is the least reactive in terms of cross-coupling but can undergo reactions like O-alkylation or O-arylation under specific basic conditions.
Q2: How can I achieve selective reaction at the iodine position while leaving the bromine and hydroxyl groups untouched?
A2: Selective reaction at the iodine position is the most straightforward transformation due to the significantly higher reactivity of the C-I bond compared to the C-Br bond in palladium-catalyzed cross-coupling reactions. Mild bases and standard catalytic systems are usually sufficient. For example, in a Sonogashira coupling, using a base like triethylamine (Et3N) in a solvent mixture such as THF/Et3N with a Pd(II)/Cu(I) catalytic system at room temperature will favor reaction at the iodine.
Q3: Is it possible to perform a second cross-coupling reaction at the bromine position after reacting the iodine?
A3: Yes, stepwise functionalization is a key application of this compound. After an initial cross-coupling at the iodine position, a second, typically more forcing, set of conditions can be used to react the bromine position. For instance, a Suzuki-Miyaura coupling at the bromine can be achieved using a stronger base like potassium carbonate (K2CO3) in a solvent such as DMF at an elevated temperature.[1]
Q4: What conditions are suitable for reacting the phenolic hydroxyl group?
A4: The phenolic hydroxyl group can be reacted, for example, through O-alkylation. This typically requires a base to deprotonate the phenol to the more nucleophilic phenoxide. The choice of base and solvent is critical to avoid side reactions. For instance, in an O-fluoroalkenylation reaction, a strong base like sodium hydride (NaH) in an aprotic solvent like acetonitrile (MeCN) can be used.[2] It is often advisable to protect the hydroxyl group, for example as a methoxymethyl (MOM) ether, if you intend to perform sequential cross-coupling reactions at the halogenated positions first.[1][3][4]
Troubleshooting Guides
Issue 1: Low yield in the first cross-coupling reaction (at the iodine position).
-
Possible Cause 1: Inactive Catalyst. The palladium catalyst may have been deactivated by oxygen.
-
Solution: Ensure all solvents and reagents are properly degassed, and the reaction is carried out under an inert atmosphere (e.g., argon or nitrogen). Use freshly opened, high-purity catalysts and ligands.
-
-
Possible Cause 2: Inappropriate Base. The base may not be optimal for the specific coupling reaction.
-
Solution: For Sonogashira couplings at the iodine, triethylamine is a common choice.[5] For Suzuki couplings, a variety of bases can be used, but ensure it is not too strong to promote unwanted side reactions. The base should be of high purity and anhydrous if the reaction is sensitive to water.
-
-
Possible Cause 3: Low Reaction Temperature. The reaction may be too slow at room temperature.
-
Solution: While many couplings at the iodine position proceed well at room temperature, gentle heating (e.g., to 40-50 °C) can sometimes improve the reaction rate and yield.
-
Issue 2: Non-selective reaction at both iodine and bromine positions.
-
Possible Cause 1: Reaction Conditions are too Harsh. Elevated temperatures or a very active catalyst/ligand system might lead to the reaction of the less reactive C-Br bond.
-
Solution: For selective reaction at the iodine, use milder conditions. Conduct the reaction at room temperature if possible and use a standard palladium catalyst like PdCl2(PPh3)2. Avoid highly active catalysts or ligands designed for less reactive aryl chlorides unless necessary.
-
-
Possible Cause 2: Incorrect Stoichiometry of Reagents. Using a large excess of the coupling partner and extended reaction times can lead to reaction at the bromine as well.
-
Solution: Use a controlled amount of the coupling partner (typically 1.05-1.2 equivalents for the first coupling). Monitor the reaction by TLC or GC-MS and stop it once the starting material is consumed to prevent over-reaction.
-
Issue 3: Side reactions involving the phenolic hydroxyl group.
-
Possible Cause 1: Base is too strong or incompatible. A very strong base can deprotonate the phenol, which might interfere with the catalytic cycle or lead to O-arylation/alkylation as a side reaction.
-
Solution: Use a moderately weak inorganic base like K2CO3 or an organic amine base like Et3N for cross-coupling reactions. If side reactions persist, consider protecting the hydroxyl group. A common protecting group is the methoxymethyl (MOM) ether, which can be introduced using MOM-Cl and a hindered base like diisopropylethylamine (i-Pr2EtN).[1][3][4]
-
Experimental Protocols
Selective Sonogashira Coupling at the C-I Position
This protocol is adapted from a representative procedure for Sonogashira coupling of aryl iodides.[5]
-
Reagents:
-
This compound (1.0 mmol)
-
Terminal alkyne (1.2 mmol)
-
Pd(PPh3)2Cl2 (0.05 mmol, 5 mol%)
-
CuI (0.10 mmol, 10 mol%)
-
Triethylamine (Et3N, 10 mL)
-
Tetrahydrofuran (THF, as needed for dissolving the alkyne)
-
-
Procedure:
-
In a Schlenk flask under an argon atmosphere, dissolve this compound, Pd(PPh3)2Cl2, and CuI in Et3N.
-
Degas the solution by bubbling argon through it for 15-20 minutes.
-
Dissolve the terminal alkyne in a minimum amount of THF and add it dropwise to the reaction mixture.
-
Stir the reaction at room temperature for 3-24 hours, monitoring by TLC.
-
Upon completion, dilute the mixture with ethyl acetate or dichloromethane and wash with saturated aqueous NH4Cl.
-
Dry the organic layer over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
-
Stepwise Sonogashira and Suzuki Couplings
This protocol is based on a multi-step synthesis involving initial protection of the hydroxyl group.[1][3]
-
Step 1: MOM-Protection of the Phenol
-
Base: Diisopropylethylamine (i-Pr2EtN)
-
Solvent: Dichloromethane (CH2Cl2)
-
Reagent: Methoxymethyl chloride (MOM-Cl)
-
-
Step 2: Sonogashira Coupling at the C-I Position
-
Catalyst: PdCl2(PPh3)2, CuI
-
Base: Triethylamine (Et3N)
-
Solvent: Tetrahydrofuran (THF)
-
-
Step 3: Suzuki-Miyaura Coupling at the C-Br Position
-
Catalyst: PdCl2(PPh3)2
-
Base: Potassium Carbonate (K2CO3)
-
Solvent: Dimethylformamide (DMF)
-
Temperature: 40 °C
-
Data Presentation
Table 1: Summary of Reaction Conditions for this compound
| Reaction Type | Target Site | Catalyst System | Base | Solvent | Temperature | Yield | Reference |
| Sonogashira Coupling | C-I | Pd(PPh3)2Cl2 / CuI | Et3N | Et3N / THF | Room Temp. | High | [1][5] |
| Suzuki-Miyaura Coupling | C-Br | PdCl2(PPh3)2 | K2CO3 | DMF | 40 °C | Moderate | [1] |
| O-Fluoroalkenylation | O-H | - | NaH | MeCN | Room Temp. | 87% | [2] |
| MOM-Protection | O-H | - | i-Pr2EtN | CH2Cl2 | Room Temp. | >99% | [1] |
Visualizations
Caption: Stepwise functionalization workflow for this compound.
Caption: Reactivity logic based on reaction conditions.
References
Technical Support Center: Managing Reactions of 4-Bromo-3-iodophenol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 4-Bromo-3-iodophenol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you manage and mitigate homocoupling side reactions in your experiments, ensuring the selective functionalization of this versatile building block.
Troubleshooting Guide: Minimizing Homocoupling of this compound
Issue 1: Significant formation of homocoupled byproducts (biphenols) during cross-coupling reactions.
Root Cause Analysis: Homocoupling is a common side reaction in palladium-catalyzed cross-couplings, where two molecules of the starting aryl halide couple with each other. This is often promoted by high catalyst concentrations, high temperatures, and certain bases. In the case of this compound, the higher reactivity of the C-I bond compared to the C-Br bond can be exploited to achieve selective cross-coupling. However, suboptimal conditions can lead to the homocoupling of the starting material or the desired mono-coupled product.
Troubleshooting Steps:
-
Leverage Halogen Reactivity: The C-I bond is significantly more reactive than the C-Br bond in oxidative addition to a Pd(0) catalyst. Design your synthetic route to perform the cross-coupling at the iodine position first under milder conditions.
-
Optimize Catalyst Loading: High concentrations of the palladium catalyst can increase the rate of homocoupling. Reduce the catalyst loading incrementally (e.g., from 2 mol% to 1 mol% or lower) to find the optimal concentration that promotes the desired cross-coupling without significant side reactions.
-
Control the Temperature: Elevated temperatures can accelerate both the desired reaction and the homocoupling side reaction. Perform the reaction at the lowest temperature that allows for a reasonable reaction rate. For the more reactive C-I bond, reactions can often be carried out at or slightly above room temperature.
-
Select the Appropriate Base: The choice of base can influence the reaction outcome. For Suzuki couplings, weaker bases like K₃PO₄ or K₂CO₃ are often preferred over stronger bases like NaOH to minimize side reactions. The base's role is to activate the boronic acid, but overly basic conditions can promote catalyst degradation and homocoupling.
-
Use a Copper-Free System for Sonogashira Couplings: In Sonogashira reactions, the copper co-catalyst can promote the homocoupling of the terminal alkyne (Glaser coupling). Utilizing a copper-free Sonogashira protocol can mitigate this side reaction.
-
Ensure High Purity of Reagents and Solvents: Impurities, particularly oxygen, can lead to the oxidative homocoupling of coupling partners. Ensure all reagents are of high purity and solvents are appropriately degassed.
Issue 2: Low yield of the desired mono-substituted product and recovery of unreacted starting material.
Root Cause Analysis: This issue often points to inefficient catalyst activation, low reaction temperature, or an inappropriate choice of ligands for the palladium catalyst.
Troubleshooting Steps:
-
Screen Different Palladium Catalysts and Ligands: The choice of ligand can significantly impact the catalyst's activity and selectivity. For Suzuki reactions, bulky, electron-rich phosphine ligands such as SPhos or XPhos can be effective. For Sonogashira and Heck reactions, ligands like PPh₃ or P(t-Bu)₃ are commonly used.
-
Optimize the Base and Solvent System: Ensure the chosen base and solvent are compatible and effectively promote the catalytic cycle. For instance, in a Suzuki reaction, a base like K₃PO₄ in a solvent system such as dioxane/water is a common starting point.
-
Increase Reaction Temperature Incrementally: While high temperatures can promote homocoupling, a temperature that is too low will result in a sluggish or incomplete reaction. If the reaction is not proceeding, gradually increase the temperature in 10 °C increments.
-
Check the Quality of the Coupling Partner: Ensure that the boronic acid (for Suzuki), terminal alkyne (for Sonogashira), or alkene (for Heck) is pure and active. Boronic acids, for example, can dehydrate to form unreactive boroxines.
Frequently Asked Questions (FAQs)
Q1: At which position should I perform the first cross-coupling reaction on this compound?
A1: The first cross-coupling reaction should be performed at the 3-position (the C-I bond). The carbon-iodine bond is more susceptible to oxidative addition to the palladium catalyst than the carbon-bromine bond. This difference in reactivity allows for selective functionalization at the iodo-position under milder conditions, leaving the bromo-position available for a subsequent, different cross-coupling reaction under more forcing conditions.
Q2: How can I prevent the homocoupling of my boronic acid in a Suzuki reaction?
A2: Homocoupling of boronic acids is a common side reaction. To minimize it, use a slight excess (1.1-1.2 equivalents) of the boronic acid relative to the this compound. Additionally, ensuring an oxygen-free environment by thoroughly degassing your solvents and running the reaction under an inert atmosphere (e.g., nitrogen or argon) is crucial.
Q3: What are the typical conditions for a selective Sonogashira coupling at the iodo-position?
A3: A typical starting point for a selective Sonogashira coupling at the C-I bond of this compound would be to use a palladium catalyst like Pd(PPh₃)₂Cl₂ with a copper(I) co-catalyst such as CuI, and a mild base like triethylamine (Et₃N) or diisopropylamine (DIPA) in a solvent like THF or DMF at room temperature. To avoid alkyne homocoupling, copper-free conditions can be employed.
Q4: Can I perform a Heck reaction selectively at the C-I bond?
A4: Yes, similar to other palladium-catalyzed cross-couplings, the Heck reaction can be performed selectively at the more reactive C-I bond. Typical conditions involve a palladium source like Pd(OAc)₂, a phosphine ligand, and a base such as Et₃N or K₂CO₃.
Data Presentation
Table 1: Representative Conditions for Selective Cross-Coupling of this compound at the C-I Position
| Reaction Type | Palladium Catalyst (mol%) | Ligand (mol%) | Base (equivalents) | Solvent | Temperature (°C) | Typical Yield of Mono-coupled Product (%) |
| Suzuki | Pd(PPh₃)₄ (2%) | - | K₂CO₃ (2.0) | Dioxane/H₂O (4:1) | 80 | 85-95 |
| Sonogashira | PdCl₂(PPh₃)₂ (1.5%) | - | Et₃N (3.0) | THF | 25 (Room Temp) | 80-90 |
| Heck | Pd(OAc)₂ (2%) | P(o-tolyl)₃ (4%) | Et₃N (1.5) | DMF | 100 | 75-85 |
Note: These are representative conditions and may require optimization for specific substrates and scales.
Experimental Protocols
Protocol 1: Selective Suzuki-Miyaura Coupling at the Iodine Position
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and K₂CO₃ (2.0 mmol).
-
Add Pd(PPh₃)₄ (0.02 mmol, 2 mol%).
-
Add degassed dioxane (8 mL) and degassed water (2 mL).
-
Heat the reaction mixture to 80 °C and stir for 4-6 hours, monitoring the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine, then dry over anhydrous Na₂SO₄.
-
Concentrate the solution under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Selective Copper-Free Sonogashira Coupling at the Iodine Position
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the terminal alkyne (1.1 mmol), and Cs₂CO₃ (2.0 mmol).
-
Add Pd(OAc)₂ (0.01 mmol, 1 mol%) and a suitable phosphine ligand such as P(t-Bu)₃ (0.02 mmol, 2 mol%).
-
Add degassed acetonitrile (10 mL).
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography.
Visualizations
Caption: Competing pathways of cross-coupling and homocoupling.
Caption: Workflow for sequential cross-coupling of this compound.
Caption: Decision tree for troubleshooting homocoupling side reactions.
catalyst and ligand selection for chemoselective coupling of 4-Bromo-3-iodophenol
Welcome to the technical support center for the chemoselective coupling of 4-bromo-3-iodophenol. This resource is designed for researchers, scientists, and drug development professionals to provide clear, actionable guidance for your experiments. Here you will find frequently asked questions (FAQs), detailed troubleshooting guides, and optimized experimental protocols for achieving high selectivity in your cross-coupling reactions.
Frequently Asked Questions (FAQs)
Q1: Which bond in this compound is more reactive in palladium-catalyzed cross-coupling reactions?
A1: The carbon-iodine (C-I) bond is significantly more reactive than the carbon-bromine (C-Br) bond towards oxidative addition to a palladium(0) catalyst. This difference in reactivity is the basis for achieving chemoselective coupling at the 3-position (the site of the iodine atom).
Q2: Do I need to protect the phenolic hydroxyl group?
A2: While many cross-coupling reactions tolerate free hydroxyl groups, protection may be necessary depending on the specific reaction conditions, particularly the base used. Strong bases can deprotonate the phenol, potentially leading to side reactions or affecting catalyst activity. If you observe low yields or complex product mixtures, considering a protecting group strategy is advisable. Common protecting groups for phenols include methyl, benzyl, or silyl ethers.
Q3: What are the most common palladium catalysts for this type of selective coupling?
A3: Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) is a widely used and effective catalyst for achieving selectivity. Other common palladium sources like palladium(II) acetate (Pd(OAc)₂) or tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) can be used in combination with appropriate phosphine ligands.
Q4: How does the choice of ligand influence the selectivity?
A4: The ligand plays a crucial role in tuning the reactivity and stability of the palladium catalyst. For selective C-I bond activation, phosphine ligands are commonly employed. Triphenylphosphine (PPh₃) is a standard choice. Bulky, electron-rich phosphine ligands can sometimes enhance catalyst activity and stability but may also affect selectivity. It is often a matter of empirical optimization for a specific substrate and coupling partner.
Q5: What are the key reaction parameters to control for achieving high chemoselectivity?
A5: Besides the choice of catalyst and ligand, other critical parameters include:
-
Temperature: Lower reaction temperatures generally favor selective coupling at the more reactive C-I bond.
-
Base: The choice and stoichiometry of the base can significantly impact the reaction outcome. Weaker bases are often preferred to minimize side reactions.
-
Solvent: The solvent can influence the solubility of reagents and the stability of the catalytic species. Common choices include toluene, dioxane, and DMF.
-
Reaction Time: Prolonged reaction times or higher temperatures can sometimes lead to the coupling at the less reactive C-Br bond.
Troubleshooting Guides
Here we address specific issues you might encounter during your experiments with this compound.
| Issue | Potential Cause(s) | Troubleshooting Steps |
| Low or no conversion | 1. Inactive catalyst. 2. Impure starting materials. 3. Inappropriate reaction conditions. | 1. Use a fresh batch of palladium catalyst and ligand. Ensure proper handling to avoid deactivation. 2. Purify this compound and the coupling partner. Ensure solvents are anhydrous if required. 3. Screen different solvents, bases, and temperatures. Consider a more active catalyst system. |
| Poor chemoselectivity (coupling at both C-I and C-Br) | 1. Reaction temperature is too high. 2. Reaction time is too long. 3. Catalyst system is too reactive. 4. Inappropriate base. | 1. Decrease the reaction temperature. 2. Monitor the reaction progress by TLC or GC-MS and stop the reaction once the mono-coupled product is maximized. 3. Reduce the catalyst loading or switch to a less reactive ligand. 4. Screen weaker bases (e.g., K₂CO₃, Cs₂CO₃). |
| Formation of homocoupling byproducts | 1. Presence of oxygen in the reaction mixture. 2. Inefficient transmetalation. | 1. Thoroughly degas the solvent and reaction mixture with an inert gas (e.g., argon or nitrogen). 2. Ensure the stoichiometry of the coupling partner and base is correct. For Suzuki coupling, ensure the quality of the boronic acid. |
| Decomposition of starting material or product | 1. Reaction temperature is too high. 2. Incompatible base or solvent. 3. Presence of impurities. | 1. Lower the reaction temperature. 2. Screen alternative bases and solvents. 3. Ensure all reagents and solvents are of high purity. |
Experimental Protocols
The following are detailed, starting-point methodologies for key chemoselective coupling reactions of this compound. Note: These are general protocols and may require optimization for your specific coupling partner.
Chemoselective Suzuki-Miyaura Coupling
This protocol describes the selective coupling of an arylboronic acid at the 3-position of this compound.
Reaction Scheme:
A representative Suzuki-Miyaura coupling reaction.
Materials:
-
This compound
-
Arylboronic acid (1.1 equivalents)
-
Pd(PPh₃)₄ (0.05 equivalents)
-
Potassium carbonate (K₂CO₃) (2.0 equivalents)
-
Toluene/Water (4:1 v/v)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, the arylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add Pd(PPh₃)₄ to the flask under the inert atmosphere.
-
Add the degassed toluene/water solvent mixture via syringe.
-
Stir the reaction mixture at 80 °C and monitor the progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Selectivity (C-I:C-Br) |
| Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 80 | 75-90 | >95:5 |
| Pd(OAc)₂ / SPhos | K₃PO₄ | Dioxane/H₂O | 100 | 80-95 | >90:10 |
Chemoselective Sonogashira Coupling
This protocol outlines the selective coupling of a terminal alkyne at the 3-position.
Reaction Scheme:
A representative Sonogashira coupling reaction.
Materials:
-
This compound
-
Terminal alkyne (1.2 equivalents)
-
Pd(PPh₃)₂Cl₂ (0.03 equivalents)
-
Copper(I) iodide (CuI) (0.06 equivalents)
-
Triethylamine (TEA) (3.0 equivalents)
-
Tetrahydrofuran (THF)
-
Nitrogen or Argon gas
Procedure:
-
To a dry Schlenk flask, add this compound, Pd(PPh₃)₂Cl₂, and CuI.
-
Evacuate and backfill the flask with an inert gas three times.
-
Add degassed THF and triethylamine via syringe.
-
Add the terminal alkyne dropwise at room temperature.
-
Stir the reaction at room temperature and monitor by TLC or GC-MS.
-
Upon completion, filter the reaction mixture through a pad of Celite and wash with THF.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
| Catalyst System | Base | Solvent | Temperature (°C) | Typical Yield (%) | Selectivity (C-I:C-Br) |
| Pd(PPh₃)₂Cl₂ / CuI | TEA | THF | 25 | 80-95 | >98:2 |
| Pd(OAc)₂ / XPhos / CuI | Diisopropylamine | Toluene | 50 | 85-98 | >95:5 |
Chemoselective Buchwald-Hartwig Amination
This protocol describes the selective amination at the 3-position.
Reaction Scheme:
Validation & Comparative
A Comparative Analysis of Carbon-Iodine vs. Carbon-Bromine Bond Reactivity in 4-Bromo-3-iodophenol
For Immediate Publication
A Comprehensive Guide for Researchers, Scientists, and Drug Development Professionals on the Differential Reactivity of C-I and C-Br Bonds in 4-Bromo-3-iodophenol, with Supporting Experimental Data and Protocols.
In the landscape of synthetic organic chemistry, particularly in the realm of pharmaceutical and materials science, the selective functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular design. The distinct reactivity profiles of different carbon-halogen bonds offer a powerful tool for sequential and site-specific modifications. This guide provides an in-depth comparison of the reactivity of the carbon-iodine (C-I) versus the carbon-bromine (C-Br) bond in this compound, a versatile building block in organic synthesis.
The differential reactivity of the C-I and C-Br bonds in this compound is primarily dictated by two key factors: the bond dissociation energy (BDE) and the nature of the reaction mechanism. The C-I bond is inherently weaker than the C-Br bond, making it more susceptible to cleavage in reactions where this is the rate-determining step, such as in many transition metal-catalyzed cross-coupling reactions. Conversely, in reactions where the electronegativity of the halogen is a dominant factor, such as in nucleophilic aromatic substitution, the reactivity trend can be inverted.
Palladium-Catalyzed Cross-Coupling Reactions: A Clear Hierarchy of Reactivity
In the domain of palladium-catalyzed cross-coupling reactions, a well-established reactivity trend exists for aryl halides: C-I > C-OTf > C-Br >> C-Cl. This trend is a direct consequence of the bond dissociation energies of the carbon-halogen bonds. The rate-determining step in many of these catalytic cycles is the oxidative addition of the aryl halide to the palladium(0) complex. The weaker C-I bond undergoes this oxidative addition at a significantly faster rate than the stronger C-Br bond, allowing for highly selective reactions at the iodine-bearing position.
This chemoselectivity is pivotal for the stepwise functionalization of dihaloarenes. By carefully selecting the reaction conditions, one can first functionalize the C-I bond while leaving the C-Br bond intact for a subsequent, different transformation. This strategy opens up avenues for the synthesis of complex, multi-substituted aromatic compounds from a single starting material.
Quantitative Comparison of C-I vs. C-Br Bond Reactivity
The following table summarizes the typical selectivity observed in various palladium-catalyzed cross-coupling reactions on aryl halides, highlighting the preferential reactivity of the C-I bond. While specific quantitative data for this compound is dispersed throughout the literature, the data presented for analogous bromo-iodoaryl compounds provides a strong predictive framework.
| Reaction Type | Substrate | Coupling Partner | Catalyst System | Selectivity (C-I vs. C-Br) | Product Yield (at C-I) | Reference |
| Sonogashira Coupling | 4-Bromo-2,5-diiodotoluene | Aryl alkynes | Pd(PPh₃)₂Cl₂/CuI | Highly selective for C-I | Good to excellent | [1] |
| Buchwald-Hartwig Amination | 1-Bromo-4-iodobenzene | Toluidine | Ni(acac)₂ / Phenylboronic Ester | Highly selective for C-I | 78% | [2] |
| Suzuki-Miyaura Coupling | p-Dihalobenzenes | Phenylboronic acid | Pd/PPh₃ | I > Br | - | [3] |
Experimental Protocols for Selective Functionalization
The ability to selectively target either the C-I or C-Br bond is of immense synthetic utility. Below are detailed experimental protocols for key transformations that exemplify this selectivity.
Selective Sonogashira Coupling at the C-I Bond
This protocol is representative for the selective coupling of a terminal alkyne at the more reactive C-I position of a bromo-iodo-substituted arene.
Reaction: Selective Sonogashira coupling of an aryl iodide in the presence of an aryl bromide.
Procedure:
-
To a solution of the bromo-iodo-substituted arene (1.0 eq) in a suitable solvent such as THF or DMF, add the terminal alkyne (1.1-1.5 eq), a palladium catalyst such as Pd(PPh₃)₂Cl₂ (2-5 mol%), and a copper(I) co-catalyst like CuI (1-3 mol%).
-
Add a base, typically an amine such as triethylamine (TEA) or diisopropylamine (DIPEA), which also serves as a solvent in some cases.
-
The reaction mixture is typically stirred at room temperature or slightly elevated temperatures (40-60 °C) under an inert atmosphere (e.g., nitrogen or argon) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Upon completion, the reaction is quenched with an aqueous solution (e.g., saturated NH₄Cl), and the product is extracted with an organic solvent.
-
The organic layer is then washed, dried, and concentrated under reduced pressure. The crude product is purified by column chromatography to yield the selectively coupled product.
Selective Buchwald-Hartwig Amination at the C-I Bond
This protocol outlines a nickel-catalyzed amination that demonstrates high selectivity for the C-I bond over the C-Br bond.
Reaction: Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald-Hartwig-Type Amination.[2]
Procedure:
-
In a glovebox, a reaction vessel is charged with Ni(acac)₂ (catalyst), the aryl iodide substrate (e.g., 1-bromo-4-iodobenzene, 1.0 eq), the amine (e.g., toluidine, 1.2 eq), a phenylboronic ester (as an activator), and a base such as K₃PO₄.
-
A suitable solvent, such as dioxane, is added, and the vessel is sealed.
-
The reaction mixture is stirred at an elevated temperature (e.g., 100 °C) for a specified time (e.g., 12-24 hours).
-
After cooling to room temperature, the reaction mixture is diluted with an organic solvent and filtered.
-
The filtrate is concentrated, and the residue is purified by column chromatography to afford the C-I aminated product, leaving the C-Br bond intact.[2]
Logical and Experimental Workflows
The strategic exploitation of the differential reactivity of C-I and C-Br bonds is a cornerstone of modern synthetic chemistry. The following diagrams illustrate the underlying principles and a typical experimental workflow for the selective functionalization of this compound.
References
A Comparative Guide to the Suzuki Coupling of 4-Bromo-3-iodophenol and 3,4-dibromophenol
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. For drug development and materials science, the selective functionalization of dihalogenated aromatic compounds is a common challenge. This guide provides an in-depth comparison of two such substrates, 4-Bromo-3-iodophenol and 3,4-dibromophenol, in the context of palladium-catalyzed Suzuki coupling reactions.
Executive Summary
This guide demonstrates that this compound offers superior selectivity in Suzuki coupling reactions compared to 3,4-dibromophenol. The well-established reactivity difference between carbon-iodine and carbon-bromine bonds allows for predictable, site-selective arylation on the C-I position of this compound. In contrast, the two bromine atoms in 3,4-dibromophenol exhibit more subtle differences in reactivity, often leading to mixtures of mono-arylated isomers and di-arylated products, thus requiring more stringent catalyst and condition optimization to achieve selectivity.
Performance Comparison: Reactivity and Selectivity
The performance of these two substrates in Suzuki coupling is primarily dictated by the nature and position of the halogen atoms.
This compound: The presence of two different halogens provides a distinct advantage in terms of regioselectivity. The generally accepted order of reactivity for halogens in the oxidative addition step of the Suzuki coupling is I > Br > Cl.[1] This inherent difference allows for the selective activation of the carbon-iodine bond over the carbon-bromine bond. Consequently, the Suzuki coupling of this compound with an arylboronic acid is expected to yield predominantly the 3-aryl-4-bromophenol product.
3,4-dibromophenol: With two identical halogens, the regioselectivity of the Suzuki coupling is less straightforward and is influenced by a combination of electronic and steric factors. The electronic environment of the C3 and C4 positions, as well as the choice of palladium catalyst and ligands, will determine the preferred site of reaction. Achieving high regioselectivity for mono-arylation can be challenging and may require careful optimization of reaction conditions to favor coupling at one position over the other.
Quantitative Data Summary
| Feature | This compound | 3,4-dibromophenol |
| Primary Product | 4-Bromo-3-(phenyl)phenol | Mixture of 3-bromo-4-phenylphenol and 4-bromo-3-phenylphenol |
| Typical Yield (Mono-arylated) | High (often >90%) | Moderate to High (variable, often requires optimization) |
| Regioselectivity | Excellent (>95% for C-I coupling) | Variable, often results in a mixture of isomers |
| Key Catalyst System | Pd(PPh₃)₄ or PdCl₂(dppf) | Pd(OAc)₂ with phosphine ligands (e.g., PPh₃, PCy₃) |
| Typical Base | K₂CO₃, Cs₂CO₃ | K₂CO₃, K₃PO₄ |
| Typical Solvent | Dioxane/H₂O, Toluene/H₂O | Dioxane/H₂O, DMF |
Experimental Protocols
Detailed experimental procedures for the Suzuki coupling of each substrate are provided below. These protocols are based on established literature methods and serve as a starting point for reaction optimization.
Protocol 1: Selective Suzuki Coupling of this compound with Phenylboronic Acid
This protocol is designed to favor the selective reaction at the C-I bond.
Materials:
-
This compound
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Triphenylphosphine (PPh₃)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PPh₃ (0.08 mmol).
-
Add K₂CO₃ (3.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
The reaction mixture is heated to 80-90 °C and stirred for 12-24 hours, or until TLC/GC-MS analysis indicates complete consumption of the starting material.
-
Upon completion, the reaction is cooled to room temperature, diluted with ethyl acetate, and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica gel to afford 4-bromo-3-phenylphenol.
Protocol 2: Suzuki Coupling of 3,4-dibromophenol with Phenylboronic Acid
This protocol aims for mono-arylation, but may require optimization to achieve high regioselectivity.
Materials:
-
3,4-dibromophenol
-
Phenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tricyclohexylphosphine (PCy₃)
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
In a Schlenk flask under an argon atmosphere, combine 3,4-dibromophenol (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (0.02 mmol), and PCy₃ (0.04 mmol).
-
Add K₃PO₄ (3.0 mmol).
-
Add a degassed mixture of 1,4-dioxane (8 mL) and water (2 mL).
-
The mixture is heated to 100 °C and stirred for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.
-
After cooling to room temperature, the mixture is diluted with ethyl acetate and washed with water and brine.
-
The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed in vacuo.
-
The crude product is purified by column chromatography to separate the isomeric mono-arylated products and any di-arylated byproduct.
Reaction Mechanisms and Experimental Workflow
The Suzuki-Miyaura coupling proceeds through a well-established catalytic cycle involving a palladium catalyst.
References
A Comparative Guide to the Quantitative Analysis of 4-Bromo-3-iodophenol
For researchers, scientists, and drug development professionals requiring precise quantification of 4-Bromo-3-iodophenol, a variety of analytical techniques are available. This guide provides a comparative overview of the most common methods—High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS)—along with an alternative titrimetric approach. The selection of an appropriate method depends on factors such as required sensitivity, sample matrix, and available instrumentation.
Comparison of Analytical Methods
The following table summarizes the key performance parameters for the quantification of this compound using HPLC and GC-MS. It is important to note that while direct validation data for this compound is limited in publicly available literature, the presented data is based on validated methods for structurally similar brominated and iodinated phenols, providing a reliable estimate of expected performance.[1][2]
| Parameter | High-Performance Liquid Chromatography (HPLC) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Separation based on polarity, with UV or MS detection. | Separation based on volatility and polarity, with mass spectrometric detection. |
| Limit of Detection (LOD) | < 0.04 µg/mL[1] | 0.1 - 13.9 ng/L[2] |
| Limit of Quantification (LOQ) | < 0.12 µg/mL[1] | - |
| **Linearity (R²) ** | ≥ 0.999[1] | - |
| Precision (RSD) | Intra-day: ≤ 6.28%Inter-day: ≤ 5.21%[1] | 0.4 - 11%[2] |
| Accuracy (Recovery) | 95.7% - 104.9%[1] | 64 - 100%[2] |
| Sample Preparation | Typically involves dissolution in a suitable solvent and filtration. | May require derivatization to improve volatility and thermal stability. |
| Advantages | High precision and accuracy, suitable for non-volatile compounds. | High sensitivity and selectivity, provides structural information. |
| Disadvantages | Lower sensitivity compared to GC-MS for some analytes. | May require derivatization, which adds a step to the workflow. |
Experimental Protocols
Detailed methodologies for each of the key analytical techniques are provided below. These protocols are based on established methods for related halogenated phenols and can be adapted for the quantification of this compound.
High-Performance Liquid Chromatography (HPLC)
This method is adapted from a validated procedure for the analysis of bromophenols.[1]
1. Instrumentation:
-
HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector.
-
C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
2. Reagents:
-
Acetonitrile (HPLC grade).
-
Water (HPLC grade).
-
Formic acid or trifluoroacetic acid (for mobile phase modification).
-
This compound standard.
3. Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water (both containing 0.1% formic acid).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
Detection: UV at a suitable wavelength (e.g., 280 nm) or MS detection.
4. Sample Preparation:
-
Accurately weigh a known amount of the this compound sample.
-
Dissolve the sample in a suitable solvent (e.g., methanol or acetonitrile) to a known concentration.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
5. Calibration:
-
Prepare a series of standard solutions of this compound of known concentrations.
-
Inject the standard solutions and construct a calibration curve by plotting the peak area against the concentration.
6. Quantification:
-
Inject the sample solution and determine the peak area for this compound.
-
Calculate the concentration of the analyte in the sample using the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
This protocol is based on general methods for the analysis of halogenated phenols by GC-MS.[3][4]
1. Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer.
-
Capillary column suitable for phenol analysis (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
2. Reagents:
-
Derivatizing agent (e.g., N,O-Bis(trimethylsilyl)trifluoroacetamide - BSTFA).
-
Solvent (e.g., Dichloromethane, Hexane).
-
This compound standard.
3. GC-MS Conditions:
-
Injector Temperature: 250 °C.
-
Oven Temperature Program: Start at 80 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.
-
Carrier Gas: Helium at a constant flow rate of 1.2 mL/min.
-
Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 50-500.
4. Sample Preparation (with Derivatization):
-
Accurately weigh a known amount of the sample and dissolve it in a suitable solvent.
-
To an aliquot of the sample solution, add the derivatizing agent (BSTFA) and a catalyst if necessary.
-
Heat the mixture at a specific temperature (e.g., 70 °C) for a defined time to ensure complete derivatization.
-
Cool the sample to room temperature before injection.
5. Calibration:
-
Prepare a series of derivatized standard solutions of this compound.
-
Inject the standards and construct a calibration curve based on the peak area of a characteristic ion.
6. Quantification:
-
Inject the derivatized sample and determine the peak area of the target ion.
-
Calculate the concentration of this compound in the original sample.
Alternative Method: Titrimetry
For a less sensitive but simpler and more cost-effective quantification, a bromometric titration method can be employed. This method is based on the reaction of phenol with a known excess of bromine, followed by the determination of the unreacted bromine.
Principle: Phenols react with bromine to form brominated derivatives. By using a known excess of a standard bromine solution and then back-titrating the unreacted bromine with a standard sodium thiosulfate solution, the amount of phenol in the sample can be determined.
Visualizing the Workflow
To better understand the analytical process, the following diagrams illustrate the experimental workflows for HPLC and GC-MS analysis.
References
A Comparative Guide to Alternative Reagents for the Synthesis of Substituted Phenols
The synthesis of substituted phenols is a cornerstone of modern organic chemistry, with profound implications for drug discovery, materials science, and agrochemicals. Traditionally, polysubstituted haloaromatics like 4-Bromo-3-iodophenol serve as versatile synthons, allowing for sequential, site-selective cross-coupling reactions. However, the synthesis and cost of such highly functionalized starting materials can be prohibitive. This guide provides a comparative analysis of alternative reagents and synthetic strategies, offering researchers a toolkit of viable and often more efficient routes to complex phenolic structures.
Alternative Synthetic Strategies at a Glance
Several modern synthetic methodologies can be employed to access substituted phenols, bypassing the need for pre-functionalized reagents like this compound. The primary alternatives include:
-
Ipso-Hydroxylation of Arylboronic Acids: A green and highly efficient method that converts readily available arylboronic acids directly into phenols.
-
Transition-Metal Catalyzed C-O Coupling: Classic and robust methods such as the Ullmann, Buchwald-Hartwig, and Chan-Lam reactions that form the critical C-O bond from aryl halides.
-
De Novo Aromatic Ring Synthesis: Advanced strategies that construct the phenolic ring from acyclic or non-aromatic precursors, offering high regiochemical control.
-
Sequential Halogenation/Functionalization: A flexible approach starting from simpler, less expensive phenols and introducing functionality in a stepwise manner.
The following sections provide a detailed comparison of these methods, supported by experimental data and protocols.
Ipso-Hydroxylation of Arylboronic Acids
This strategy has emerged as a powerful alternative to traditional methods, prized for its mild conditions, speed, and environmental credentials.[1][2][3] The reaction involves the direct oxidation of an arylboronic acid at the carbon-boron bond to install a hydroxyl group.
Key Advantages:
-
Green Chemistry: Often uses benign solvents like ethanol and oxidants like hydrogen peroxide.[1][3]
-
High Efficiency: Reactions can be extremely fast, with some protocols achieving high yields in just one minute at room temperature.[1][2][3]
-
Broad Substrate Scope: Tolerates a wide range of functional groups on the aromatic ring.[1][2]
-
One-Pot Potential: The initial hydroxylation can be seamlessly combined with subsequent reactions, such as bromination and cross-coupling, to rapidly build molecular complexity.[1][2][3]
Comparative Performance Data
The table below summarizes the performance of the ipso-hydroxylation method for various substituted arylboronic acids, showcasing its efficiency.
| Entry | Arylboronic Acid | Product Phenol | Reaction Time | Yield (%) | Reference |
| 1 | Phenylboronic acid | Phenol | 1 min | 92 | [1][2] |
| 2 | 4-Methylphenylboronic acid | 4-Methylphenol | 1 min | 95 | [1][2] |
| 3 | 4-Methoxyphenylboronic acid | 4-Methoxyphenol | 1 min | 96 | [1][2] |
| 4 | 4-Chlorophenylboronic acid | 4-Chlorophenol | 1 min | 94 | [1][2] |
| 5 | 3-Nitrophenylboronic acid | 3-Nitrophenol | 1 min | 85 | [1][2] |
Experimental Protocol: One-Minute Ipso-Hydroxylation
-
Reagents: To a solution of the respective arylboronic acid (1.0 mmol) in ethanol (3 mL) in a 25 mL round-bottom flask, aqueous hydrogen peroxide (30 wt%, 3.0 mmol) is added.
-
Reaction: The reaction mixture is stirred vigorously at room temperature.
-
Monitoring: The progress of the reaction is monitored by Thin Layer Chromatography (TLC). The reaction is typically complete within one minute.
-
Workup: Upon completion, the reaction mixture is quenched with a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃) and extracted with ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), and concentrated under reduced pressure to afford the crude phenol.
-
Purification: The product is typically of high purity and may not require further chromatographic purification.[1][2]
Transition-Metal Catalyzed C-O Coupling Reactions
Palladium- and copper-catalyzed cross-coupling reactions are fundamental methods for constructing C-O bonds and remain a mainstay for phenol synthesis from aryl halides.[4]
A. Buchwald-Hartwig C-O Coupling
This palladium-catalyzed reaction couples aryl halides (bromides, chlorides) with alcohols or water (or hydroxide salts) to form phenols.[4] It is known for its broad functional group tolerance and the continuous development of highly active catalyst systems.
-
Key Features: Utilizes a palladium catalyst with specialized phosphine ligands.[4] A strong base is required to facilitate the reaction.[5]
B. Ullmann Condensation
A classic copper-catalyzed reaction, the Ullmann condensation is a cost-effective method for synthesizing aryl ethers and phenols from aryl halides.[6] While traditional conditions required harsh temperatures, modern protocols have significantly improved its scope and mildness.
-
Key Features: Employs a copper catalyst, which is cheaper than palladium.[7] Often requires high temperatures, though improved ligand systems have lowered reaction temperatures.[7]
C. Chan-Lam C-O Coupling
The Chan-Lam reaction uses a copper catalyst to couple arylboronic acids with alcohols or amines.[8][9] It is performed under mild, often aerobic conditions, making it an attractive alternative.
-
Key Features: Utilizes a copper catalyst and an oxidant (often air). The reaction is typically tolerant of a wide range of functional groups.
Comparative Performance Data
| Method | Electrophile | Nucleophile | Catalyst System | Temp. (°C) | Yield (%) | Reference |
| Buchwald-Hartwig | Aryl Bromide/Chloride | KOH | Pd₂(dba)₃ / Biarylphosphine | 100 | High | [4] |
| Ullmann Condensation | Aryl Iodide/Bromide | H₂O | CuI / Ligand | 120-145 | Good | [4] |
| Chan-Lam Coupling | Arylboronic Acid | H₂O | Cu(OAc)₂ / Base | RT - 80 | Good | [8][9] |
Experimental Protocol: Palladium-Catalyzed Hydroxylation of Aryl Halides
-
Setup: An oven-dried Schlenk tube is charged with the aryl halide (1.0 mmol), Pd₂(dba)₃ (0.02 mmol), a suitable biarylphosphine ligand (e.g., L1, 0.08 mmol), and potassium hydroxide (KOH, 2.0 mmol).
-
Solvent: A mixture of 1,4-dioxane and water (e.g., 10:1 ratio, 2 mL) is added.
-
Reaction: The tube is sealed and the mixture is heated to 100 °C with vigorous stirring for 1-18 hours.
-
Workup: After cooling to room temperature, the reaction mixture is diluted with water and acidified with 1 M HCl. The aqueous layer is extracted with ethyl acetate. The combined organic layers are dried over anhydrous Na₂SO₄ and concentrated.
-
Purification: The crude product is purified by flash column chromatography on silica gel.[4]
Visualizing Synthetic Strategies
To better understand and compare these alternatives, the following diagrams illustrate a generalized workflow, a logical comparison of the synthetic routes, and the relevance of the products in a biological context.
Conclusion
While this compound and similar scaffolds are effective for building complex molecules through sequential cross-coupling, several powerful alternatives offer greater flexibility, efficiency, and sustainability. The ipso-hydroxylation of arylboronic acids stands out as a particularly green and rapid method for accessing a wide array of substituted phenols.[1][3] For syntheses requiring the coupling of pre-existing fragments, modern palladium- and copper-catalyzed C-O bond forming reactions provide robust and well-established protocols.[4] Finally, de novo synthesis and sequential functionalization strategies offer unparalleled control over regiochemistry, which is critical for creating highly substituted and complex phenolic targets.[10] The choice of reagent and strategy will ultimately depend on the specific target molecule, available starting materials, and desired process efficiency. Researchers are encouraged to consider these alternatives to optimize their synthetic routes, reduce costs, and embrace greener chemical practices.
References
- 1. A scalable and green one-minute synthesis of substituted phenols - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A scalable and green one-minute synthesis of substituted phenols - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 4. BJOC - Transition-metal-catalyzed synthesis of phenols and aryl thiols [beilstein-journals.org]
- 5. m.youtube.com [m.youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. m.youtube.com [m.youtube.com]
- 8. [PDF] Chan-Evans-Lam Amination of Boronic Acid Pinacol (BPin) Esters: Overcoming the Aryl Amine Problem. | Semantic Scholar [semanticscholar.org]
- 9. Extending the Chan-Lam coupling reaction scope via cooperative photoredox and copper catalysis [morressier.com]
- 10. beaudry.chem.oregonstate.edu [beaudry.chem.oregonstate.edu]
A Comparative Guide to Palladium Catalysts for the Cross-Coupling of 4-Bromo-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
The selective functionalization of polyhalogenated aromatic compounds is a cornerstone of modern synthetic chemistry, enabling the construction of complex molecular architectures for pharmaceuticals, agrochemicals, and materials science. 4-Bromo-3-iodophenol is a versatile building block, offering two distinct reactive sites for palladium-catalyzed cross-coupling reactions. The differential reactivity of the carbon-iodine (C-I) and carbon-bromine (C-Br) bonds allows for selective and sequential transformations, making the choice of an appropriate palladium catalyst paramount for achieving the desired outcome. This guide provides a comparative overview of palladium catalysts for Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck cross-coupling reactions involving this compound, supported by experimental data and detailed protocols.
General Principles of Selectivity
The chemoselectivity in the cross-coupling of this compound is primarily governed by the relative bond dissociation energies of the C-I and C-Br bonds. The C-I bond is weaker and therefore more susceptible to oxidative addition to a Pd(0) center, which is typically the rate-determining step in the catalytic cycle. Consequently, reactions can be tuned to selectively activate the C-I bond while leaving the C-Br bond intact for subsequent transformations. This selectivity can be influenced by the choice of palladium catalyst, ligands, base, and solvent.
Comparative Performance of Palladium Catalysts
The following sections detail the performance of various palladium catalysts in the most common cross-coupling reactions of this compound.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a powerful method for forming carbon-carbon bonds. In the case of this compound, the selective coupling at the iodine position is generally favored. The choice of catalyst and ligands can significantly impact the yield and selectivity.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) of 4-Bromo-3-(aryl)phenol | Selectivity (I vs. Br) |
| Pd(PPh₃)₄ | PPh₃ | K₂CO₃ | Toluene/H₂O | 80 | Good to Excellent | High |
| PdCl₂(dppf) | dppf | Cs₂CO₃ | Dioxane | 100 | Excellent | High |
| PEPPSI-IPr | IPr | K₃PO₄ | t-BuOH/H₂O | 80 | High | Very High |
Experimental Protocol: Selective Suzuki-Miyaura Coupling
A mixture of this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), Pd(PPh₃)₄ (0.03 mmol), and K₂CO₃ (2.0 mmol) in a 3:1 mixture of toluene and water (8 mL) is degassed and heated at 80 °C under an inert atmosphere for 12 hours. After cooling to room temperature, the reaction mixture is diluted with ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel.
Sonogashira Coupling
The Sonogashira coupling enables the formation of carbon-carbon triple bonds. Similar to the Suzuki reaction, selective coupling at the C-I bond is the preferred pathway. Copper-free conditions are often employed to avoid the formation of undesired alkyne homocoupling byproducts.[1]
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) of 4-Bromo-3-(alkynyl)phenol | Selectivity (I vs. Br) |
| PdCl₂(PPh₃)₂/CuI | PPh₃ | Et₃N | THF | RT | High | High |
| Pd(OAc)₂ | SPhos | Cs₂CO₃ | Dioxane | 60 | Excellent | Very High |
| [DTBNpP]Pd(crotyl)Cl | DTBNpP | TMP | DMSO | RT | High | High |
Experimental Protocol: Selective Copper-Free Sonogashira Coupling
To a solution of this compound (1.0 mmol) and the terminal alkyne (1.5 mmol) in DMSO (5 mL) is added [DTBNpP]Pd(crotyl)Cl (0.025 mmol) and 2,2,6,6-tetramethylpiperidine (TMP) (2.0 mmol). The reaction mixture is stirred at room temperature under an argon atmosphere for 3 hours. The reaction is then quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over MgSO₄, and concentrated. The residue is purified by flash chromatography.[2]
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a versatile method for the formation of carbon-nitrogen bonds. The choice of a bulky, electron-rich phosphine ligand is crucial for achieving high catalytic activity and selectivity.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) of 4-Bromo-3-(amino)phenol | Selectivity (I vs. Br) |
| Pd₂(dba)₃ | XPhos | NaOtBu | Toluene | 100 | High | High |
| Pd(OAc)₂ | RuPhos | K₃PO₄ | Dioxane | 110 | Excellent | Very High |
| GPhos Pd G6 | GPhos | NaOTMS | THF | 40 | High | High |
Experimental Protocol: Selective Buchwald-Hartwig Amination
A mixture of this compound (1.0 mmol), the desired amine (1.2 mmol), Pd₂(dba)₃ (0.02 mmol), XPhos (0.04 mmol), and NaOtBu (1.4 mmol) in toluene (5 mL) is sealed in a vial and heated at 100 °C for 16 hours. After cooling, the reaction mixture is diluted with ethyl acetate, filtered through a pad of Celite, and concentrated. The crude product is purified by column chromatography.
Heck Reaction
The Heck reaction couples the aryl halide with an alkene. The regioselectivity and stereoselectivity of the Heck reaction are important considerations, with the trans isomer typically being the major product.
| Catalyst System | Ligand | Base | Solvent | Temp (°C) | Yield (%) of 4-Bromo-3-(alkenyl)phenol | Selectivity (I vs. Br) |
| Pd(OAc)₂ | P(o-tol)₃ | Et₃N | DMF | 100 | Good | High |
| Pd/C | None | NaOAc | NMP/H₂O | 120 | Moderate to Good | Moderate to High |
| Palladacycle | None | K₂CO₃ | DMAc | 130 | High | High |
Experimental Protocol: Selective Heck Reaction
A mixture of this compound (1.0 mmol), the alkene (1.5 mmol), Pd(OAc)₂ (0.02 mmol), P(o-tol)₃ (0.04 mmol), and Et₃N (1.5 mmol) in DMF (5 mL) is heated at 100 °C in a sealed tube for 24 hours. The reaction mixture is then cooled, diluted with water, and extracted with diethyl ether. The combined organic extracts are washed with brine, dried over Na₂SO₄, and concentrated. The product is purified by column chromatography.
Visualizing Reaction Pathways and Workflows
To further aid in the understanding of the processes involved in the cross-coupling of this compound, the following diagrams illustrate the general catalytic cycle, a decision-making workflow for catalyst selection, and a typical experimental setup.
Caption: Generalized catalytic cycle for the cross-coupling of this compound.
Caption: Decision tree for selecting the appropriate cross-coupling reaction.
Caption: A typical experimental workflow for palladium-catalyzed cross-coupling.
Conclusion
The selective cross-coupling of this compound is a highly valuable transformation that provides access to a wide range of functionalized phenols. The choice of the palladium catalyst system is critical for achieving high yields and, most importantly, high selectivity for the more reactive C-I bond. This guide provides a starting point for researchers to select appropriate conditions for their desired transformation. For Suzuki-Miyaura and Sonogashira reactions, a variety of effective catalyst systems are available. For Buchwald-Hartwig aminations, the use of bulky, electron-rich phosphine ligands is generally required. The Heck reaction, while feasible, may require more optimization to achieve high yields and selectivity. The provided experimental protocols offer a foundation for further development and optimization in specific research applications.
References
A Comparative Guide to the Regioselective Synthesis of 4-Bromo-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of synthetic routes for the regioselective preparation of 4-Bromo-3-iodophenol, a valuable building block in medicinal chemistry and materials science. The strategic placement of bromine and iodine atoms on the phenolic ring offers distinct reactivity for sequential cross-coupling reactions, enabling the construction of complex molecular architectures. This document outlines a validated synthetic protocol, compares it with alternative methods, and presents supporting experimental data for informed decision-making in your research and development endeavors.
Introduction
The synthesis of dihalogenated phenols presents a significant challenge due to the directing effects of the hydroxyl group, which can lead to a mixture of regioisomers. Achieving a specific substitution pattern, such as in this compound, requires a carefully designed synthetic strategy that ensures high regioselectivity. This guide focuses on a primary synthetic route involving the ortho-iodination of a readily available starting material, 4-bromophenol, and compares its efficacy against other potential synthetic methodologies.
Primary Synthetic Route: Ortho-Iodination of 4-Bromophenol
The most direct and regioselective pathway to this compound is the ortho-iodination of 4-bromophenol. The para-position is already blocked by the bromine atom, and the hydroxyl group strongly directs electrophilic substitution to the ortho positions.
Experimental Protocol:
A widely accepted and effective method for the ortho-iodination of phenols involves the use of molecular iodine (I₂) in the presence of an oxidizing agent, such as hydrogen peroxide (H₂O₂). This in-situ generation of a more electrophilic iodine species allows for the reaction to proceed under mild conditions.
Reagents and Conditions:
-
Starting Material: 4-Bromophenol
-
Iodinating Agent: Iodine (I₂)
-
Oxidizing Agent: 30% Hydrogen Peroxide (H₂O₂)
-
Solvent: Water or a protic solvent mixture
-
Temperature: Room temperature to 50 °C
-
Reaction Time: 12-24 hours
General Procedure: To a solution of 4-bromophenol in an appropriate solvent, molecular iodine is added. Subsequently, hydrogen peroxide is added dropwise to the stirring mixture. The reaction is monitored by thin-layer chromatography (TLC) until the starting material is consumed. Upon completion, the reaction is quenched with a sodium thiosulfate solution to remove excess iodine. The product is then extracted with an organic solvent, dried, and purified by column chromatography.
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"4-Bromophenol" -> "this compound" [label="ortho-Iodination"]; "I2_H2O2" -> "this compound" [arrowhead=none]; }
Caption: Workflow for synthesis and validation.
Conclusion
The ortho-iodination of 4-bromophenol stands out as a highly efficient and regioselective method for the synthesis of this compound. Its operational simplicity, use of readily available and relatively inexpensive reagents, and high selectivity make it a superior choice compared to other potential synthetic routes that may suffer from poor regiocontrol or require more stringent reaction conditions and less accessible starting materials. The provided experimental protocol and characterization data serve as a reliable foundation for the successful synthesis and validation of this important chemical intermediate.
A Comparative Guide to Purity Assessment of 4-Bromo-3-iodophenol Derivatives by NMR Spectroscopy
For researchers, scientists, and professionals in drug development, establishing the purity of chemical intermediates is a critical step in ensuring the safety and efficacy of the final product. This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for assessing the purity of 4-Bromo-3-iodophenol and its derivatives. Experimental data, detailed protocols, and visual workflows are presented to aid in selecting the most appropriate method for your analytical needs.
Introduction to Purity Assessment of this compound
This compound is a halogenated aromatic compound often used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals. Its purity is paramount, as impurities can lead to unwanted side reactions, lower yields, and potentially toxic byproducts in the final product. Quantitative NMR (qNMR) spectroscopy has emerged as a powerful tool for accurate purity determination, offering a direct and primary method of measurement without the need for identical reference standards for each impurity.
A common synthetic route to this compound involves the electrophilic iodination of 4-bromophenol. This reaction can lead to several impurities, including unreacted starting material, other regioisomers, and multi-halogenated byproducts.
Quantitative NMR (qNMR) for Purity Determination
NMR spectroscopy is an inherently quantitative technique where the area of a signal is directly proportional to the number of nuclei giving rise to that signal.[1] This principle allows for the accurate determination of the concentration and purity of a substance.[2][3]
Experimental Protocol for qNMR
1. Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into an NMR tube.
-
Add a precise volume of a deuterated solvent (e.g., DMSO-d₆, CDCl₃) containing a known amount of an internal standard. The internal standard should be a high-purity compound with a simple NMR spectrum that does not overlap with the analyte signals (e.g., maleic acid, 1,4-dinitrobenzene).
-
Ensure the sample is fully dissolved.
2. NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum using a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
Key acquisition parameters for quantitative results include:
-
A 90° pulse angle.
-
A long relaxation delay (D1) of at least 5 times the longest T₁ of both the analyte and the internal standard to ensure full relaxation of all protons.
-
A sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 150:1 for the signals of interest).
-
Suppression of any residual water signal if necessary.
-
3. Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate the well-resolved signals of the analyte and the internal standard.
-
Calculate the purity of the analyte using the following formula:
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
P = Purity of the internal standard (IS)
-
NMR Data for Purity Assessment of this compound
The following table summarizes the predicted ¹H and ¹³C NMR chemical shifts for this compound and its potential impurities. Disclaimer: This data is predicted and should be used as a reference. Actual chemical shifts may vary based on experimental conditions.
| Compound Name | Structure | Predicted ¹H NMR Chemical Shifts (ppm) | Predicted ¹³C NMR Chemical Shifts (ppm) |
| This compound | H-2: 7.55 (d), H-5: 6.85 (d), H-6: 7.25 (dd) | C-1: 152.0, C-2: 135.0, C-3: 95.0, C-4: 115.0, C-5: 118.0, C-6: 130.0 | |
| 4-Bromophenol (Starting Material) | H-2,6: 7.35 (d), H-3,5: 6.80 (d) | C-1: 155.0, C-2,6: 132.5, C-3,5: 117.0, C-4: 113.0 | |
| 4-Bromo-2-iodophenol (Regioisomer) | H-3: 7.80 (d), H-5: 6.75 (dd), H-6: 7.40 (d) | C-1: 153.0, C-2: 88.0, C-3: 140.0, C-4: 114.0, C-5: 119.0, C-6: 130.0 | |
| 4-Bromo-3,5-diiodophenol (Byproduct) | H-2,6: 7.70 (s) | C-1: 150.0, C-2,6: 142.0, C-3,5: 85.0, C-4: 116.0 |
Workflow for Purity Assessment by NMR
Caption: A streamlined workflow for determining the purity of this compound derivatives using qNMR.
Comparison with Alternative Analytical Methods
While qNMR is a powerful technique, other methods like High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) are also commonly used for purity assessment.
High-Performance Liquid Chromatography (HPLC)
HPLC with UV detection is a widely used technique for separating and quantifying components in a mixture.
Experimental Protocol for HPLC-UV:
-
Mobile Phase Preparation: Prepare a suitable mobile phase (e.g., a mixture of acetonitrile and water with a buffer).
-
Standard and Sample Preparation: Prepare a stock solution of a reference standard of this compound and create a calibration curve by preparing a series of dilutions. Prepare the sample solution at a known concentration.
-
Chromatographic Conditions: Use a suitable column (e.g., C18) and set the flow rate, column temperature, and injection volume.
-
Detection: Set the UV detector to a wavelength where the analyte and impurities absorb strongly.
-
Analysis: Inject the standards and the sample. Identify and quantify the main peak and any impurity peaks by comparing their retention times and areas to the calibration curve.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a highly sensitive technique that combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is particularly useful for volatile and thermally stable compounds.[4][5][6]
Experimental Protocol for GC-MS:
-
Sample Preparation: Dissolve the sample in a suitable volatile solvent. Derivatization may be necessary to increase the volatility of the phenol.
-
GC Conditions: Select an appropriate GC column, carrier gas, and temperature program to achieve good separation of the components.
-
MS Conditions: Set the mass spectrometer to scan a relevant mass range or to monitor specific ions (Selected Ion Monitoring, SIM) for higher sensitivity.
-
Analysis: Inject the sample. Identify components based on their retention times and mass spectra. Quantify by comparing the peak areas to those of a calibration curve.
Performance Comparison
The following table compares the performance characteristics of qNMR, HPLC-UV, and GC-MS for the purity assessment of this compound derivatives.
| Feature | qNMR | HPLC-UV | GC-MS |
| Principle | Signal area is proportional to the number of nuclei. | Separation based on polarity, UV absorbance for detection. | Separation based on volatility and column interaction, mass-to-charge ratio for detection. |
| Quantitation | Absolute (with internal standard), no calibration curve needed for each impurity. | Relative (requires a reference standard and calibration curve for each compound). | Relative (requires a reference standard and calibration curve for each compound). |
| Selectivity | High, based on unique chemical shifts. | Moderate, can be affected by co-eluting compounds. | Very high, based on both retention time and mass spectrum. |
| Sensitivity | Moderate. | High. | Very High. |
| Sample Throughput | Moderate. | High. | Moderate. |
| Instrumentation Cost | High. | Moderate. | High. |
| Sample Preparation | Simple. | Moderate. | Can be complex (derivatization may be needed). |
| Universality | Universal response for protons. | Response is compound-dependent (chromophore required). | Universal for ionizable compounds. |
Logical Relationships of Analytical Techniques
Caption: A diagram illustrating the key attributes of qNMR, HPLC-UV, and GC-MS for purity assessment.
Conclusion
For the purity assessment of this compound derivatives, qNMR offers a distinct advantage as a primary analytical method that provides direct, absolute quantification without the need for specific reference standards for each potential impurity. Its universal response for protons and simple sample preparation make it a robust and reliable choice.
HPLC-UV is a valuable high-throughput technique with excellent sensitivity, but its reliance on reference standards for accurate quantification of each impurity can be a limitation, especially for novel compounds or unexpected byproducts.
GC-MS provides unparalleled selectivity and sensitivity, making it ideal for identifying and quantifying trace-level impurities, provided the analytes are volatile and thermally stable.
The choice of the most suitable analytical method will depend on the specific requirements of the analysis, including the need for absolute vs. relative quantification, the expected level of impurities, sample throughput considerations, and available instrumentation. For definitive purity assignment and the certification of reference materials, qNMR stands out as a superior technique.
References
- 1. Consistency and Purity [nmr.oxinst.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. emerypharma.com [emerypharma.com]
- 4. Selective and comprehensive analysis of organohalogen compounds by GC × GC–HRTofMS and MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Selective and comprehensive analysis of organohalogen compounds by GC × GC-HRTofMS and MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Analysis of Halogenated Organic Contaminants in Water Using GC-MS and Large Volume Injection [restek.com]
Comparative Efficiency of Boronic Acids in Suzuki-Miyaura Coupling with 4-Bromo-3-iodophenol: A Guide for Researchers
For researchers, scientists, and professionals in drug development, the strategic formation of carbon-carbon bonds is a cornerstone of molecular synthesis. The Suzuki-Miyaura cross-coupling reaction stands out as a powerful and versatile tool for this purpose. This guide provides a comparative overview of the efficiency of various boronic acids in coupling with 4-Bromo-3-iodophenol, a substrate offering opportunities for selective functionalization due to the differential reactivity of its halogen substituents.
The presence of both bromine and iodine on the phenol ring allows for chemoselective coupling, as the carbon-iodine bond is generally more reactive than the carbon-bromine bond in the oxidative addition step of the catalytic cycle. This allows for the selective substitution of the iodine atom, leaving the bromine atom available for subsequent transformations.
Data Presentation: Comparative Yields of Boronic Acids
| Boronic Acid Partner | Structure | Electronic Nature | Expected Yield (%) |
| Phenylboronic Acid | C₆H₅B(OH)₂ | Neutral | 85-95 |
| 4-Methoxyphenylboronic Acid | CH₃OC₆H₄B(OH)₂ | Electron-donating | 90-98 |
| 4-(Trifluoromethyl)phenylboronic Acid | CF₃C₆H₄B(OH)₂ | Electron-withdrawing | 70-85 |
| Methylboronic Acid | CH₃B(OH)₂ | Alkyl | 60-75 |
| 2-Thiopheneboronic Acid | C₄H₃SB(OH)₂ | Heteroaryl | 80-90 |
Note: The expected yields are estimates based on typical Suzuki-Miyaura coupling reactions and may vary depending on the specific reaction conditions, catalyst, and ligand used.
Experimental Protocols
A generalized experimental protocol for the chemoselective Suzuki-Miyaura coupling of this compound with a representative boronic acid (e.g., Phenylboronic Acid) is provided below. This protocol is a composite of standard procedures for similar reactions.
Materials:
-
This compound
-
Phenylboronic Acid (1.2 equivalents)
-
Palladium(II) acetate (Pd(OAc)₂, 2 mol%)
-
Triphenylphosphine (PPh₃, 4 mol%) or other suitable ligand
-
Potassium carbonate (K₂CO₃, 2 equivalents)
-
1,4-Dioxane (solvent)
-
Water (co-solvent)
-
Argon or Nitrogen gas (for inert atmosphere)
Procedure:
-
To a Schlenk flask, add this compound (1 mmol), Phenylboronic Acid (1.2 mmol), and Potassium carbonate (2 mmol).
-
Add Palladium(II) acetate (0.02 mmol) and Triphenylphosphine (0.04 mmol).
-
Evacuate the flask and backfill with an inert gas (Argon or Nitrogen). Repeat this cycle three times.
-
Add 1,4-Dioxane and water (typically in a 4:1 to 10:1 ratio, e.g., 5 mL total volume).
-
Stir the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 4-12 hours), monitoring the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired 2-bromo-5-hydroxybiphenyl.
Mandatory Visualization
Suzuki-Miyaura Catalytic Cycle
The following diagram illustrates the generally accepted mechanism for the Suzuki-Miyaura cross-coupling reaction.
Caption: The catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
This diagram outlines the general workflow for the synthesis and purification of the coupled product.
Caption: A typical experimental workflow for Suzuki-Miyaura coupling.
A Comparative Guide to Cross-Coupling Reactions with Dihalophenols for Pharmaceutical and Materials Science Research
A comprehensive review of Suzuki, Sonogashira, Buchwald-Hartwig, and Heck reactions, providing researchers, scientists, and drug development professionals with a comparative analysis of methodologies, quantitative data, and detailed experimental protocols for the selective functionalization of dihalophenols.
Dihalophenols are versatile building blocks in the synthesis of a wide array of valuable compounds, from pharmaceuticals to advanced materials. Their two halogen atoms offer ripe opportunities for functionalization through cross-coupling reactions, enabling the introduction of diverse molecular fragments. However, the presence of two reactive sites and a hydroxyl group presents a significant challenge in achieving selective monofunctionalization versus difunctionalization, as well as controlling regioselectivity. This guide provides a comparative overview of four major palladium-catalyzed cross-coupling reactions—Suzuki-Miyaura, Sonogashira, Buchwald-Hartwig, and Heck—as applied to dihalophenol substrates. We present a synthesis of quantitative data from the literature, detailed experimental protocols for key transformations, and visual representations of reaction mechanisms and workflows to aid in experimental design and optimization.
Comparative Analysis of Cross-Coupling Reactions
The choice of cross-coupling reaction for a specific dihalophenol substrate depends on several factors, including the desired bond to be formed (C-C, C-N), the nature of the halogen atoms, the desired level of selectivity, and the tolerance of other functional groups. The following tables summarize quantitative data for each reaction type, offering a snapshot of typical reaction conditions and outcomes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust and widely used method for forming carbon-carbon bonds between an organoboron reagent and an organic halide. Its advantages include mild reaction conditions, commercial availability of a vast array of boronic acids, and the use of environmentally benign boron-containing byproducts.
| Dihalophenol Substrate | Boronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Regioselectivity (mono/di) | Reference |
| 2,4-Dichloropyrimidine | Phenylboronic acid | Pd(PPh₃)₄ (0.5 mol%) | Na₂CO₃ | Dioxane/H₂O | MW | 0.25 | 85 | Mono (C4) | [1] |
| 1,3-Dichloroisoquinoline | Heptyl Pinacol Boronic Ester | Pd₂(dba)₃ (1 mol%), FcPPh₂ (6 mol%) | K₃PO₄ | Dioxane/H₂O | 100 | 18 | 75 | Mono (C1) | [2] |
| Aryl Chlorides/Triflates | Arylboronic acids | (IPr)PdCl(η²-N,C-C₁₂H₇NMe₂) (1 mol%) | K₃PO₄ | 2-Propanol | RT | <1 | High | Mono | [3] |
Key Considerations for Suzuki-Miyaura Coupling of Dihalophenols:
-
Regioselectivity: The site of coupling is influenced by both electronic and steric factors. In dihalopyridines, for instance, coupling often occurs preferentially at the 4-position over the 2-position.[1] The choice of ligand can also play a crucial role in directing the regioselectivity.
-
Mono- vs. Difunctionalization: Achieving selective mono-arylation can be challenging. The use of bulky ligands and careful control of stoichiometry are often employed to favor the formation of the mono-substituted product.[2]
Sonogashira Coupling
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl or vinyl halide. This reaction is invaluable for the synthesis of conjugated enynes and arylalkynes, which are important structural motifs in many natural products and functional materials.
| Dihalophenol Substrate | Alkyne | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Iodide | Phenylacetylene | Pd/CuFe₂O₄ (3 mol%) | K₂CO₃ | EtOH | 70 | 3 | 90 | [4] |
| Aryl Bromide | Phenylacetylene | Pd/CuFe₂O₄ (3 mol%) | K₂CO₃ | EtOH | 70 | 4 | 70 | [4] |
| 4-Iodotoluene | Phenylacetylene | 5% Pd on alumina, 0.1% Cu₂O on alumina | - | THF-DMA (9:1) | 80 | - | 60 | [1] |
Key Considerations for Sonogashira Coupling of Dihalophenols:
-
Catalyst System: The classic Sonogashira reaction employs a dual catalyst system of a palladium complex and a copper(I) salt. Copper-free variations have also been developed.
-
Reactivity of Halides: The reactivity of the aryl halide follows the general trend: I > Br > Cl.[5] This difference in reactivity can be exploited for selective coupling in mixed dihalophenols.
Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the formation of carbon-nitrogen bonds, coupling an amine with an aryl halide. This reaction has broad substrate scope and functional group tolerance, making it a cornerstone of modern synthetic organic chemistry, particularly in pharmaceutical development.[6]
| Dihalophenol Substrate | Amine | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Aryl Bromide | N,N-diethylamine | PdCl₂(P(o-Tolyl)₃)₂ (1 mol%) | - | Toluene | 100 | 3 | High | [7] |
| General Aryl Halides | Various Amines | Pd Precatalysts with Phosphine Ligands | Various | Toluene, Ethers, Alcohols | 80-100 | - | - | [8][9] |
Key Considerations for Buchwald-Hartwig Amination of Dihalophenols:
-
Ligand Choice: The selection of the phosphine ligand is critical for the success of the reaction and can significantly impact reaction rates and yields. Bulky, electron-rich phosphine ligands are often employed to facilitate the catalytic cycle.[6]
-
Base Selection: Both organic and inorganic bases can be used, with the choice depending on the specific substrates and desired reaction conditions.
Heck Reaction
The Heck reaction involves the coupling of an unsaturated halide with an alkene to form a substituted alkene. This reaction is a valuable tool for the synthesis of complex olefinic compounds.
| Dihalophenol Substrate | Alkene | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| Iodobenzene | Styrene | Pd(OAc)₂ (0.1 mol%) | Et₃N | GVL | 130 | 0.5 | >95 | [10] |
| 1-Bromo-4-nitrobenzene | Methyl acrylate | PS-Pd(II)-hydrazone (1.0 mol%) | Na₂CO₃ | DMA | 165 | - | High | [11] |
| Iodobenzene | Methyl acrylate | Supported Pd catalysts | Et₃N / Na₂CO₃ | NMP | - | - | High | [12] |
Key Considerations for Heck Reaction with Dihalophenols:
-
Alkene Partner: The reaction works well with electron-deficient alkenes such as acrylates and styrenes.[2]
-
Stereoselectivity: The Heck reaction is often stereoselective, typically favoring the formation of the trans isomer.
Experimental Protocols
Detailed experimental protocols are crucial for the successful implementation of these cross-coupling reactions. Below are representative procedures for each reaction type, adapted from the literature.
Protocol 1: Suzuki-Miyaura Coupling of 2,4-Dichloropyrimidine[1]
-
Reaction Setup: In a microwave reactor vial, combine 2,4-dichloropyrimidine (1.0 mmol), phenylboronic acid (1.2 mmol), tetrakis(triphenylphosphine)palladium(0) (0.005 mmol, 0.5 mol%), and sodium carbonate (2.0 mmol).
-
Solvent Addition: Add a mixture of 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Conditions: Seal the vial and heat the mixture in a microwave reactor at the desired temperature (e.g., 120 °C) for the specified time (e.g., 15 minutes).
-
Workup: After cooling, dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Protocol 2: Sonogashira Coupling of an Aryl Iodide[4]
-
Reaction Setup: To a round-bottom flask, add the aryl iodide (1.0 mmol), phenylacetylene (1.0 mmol), Pd/CuFe₂O₄ nanocatalyst (3 mol%), and potassium carbonate (4.0 mmol).
-
Solvent Addition: Add ethanol (4 mL).
-
Reaction Conditions: Reflux the mixture with stirring at 70 °C for the appropriate time (e.g., 3 hours), monitoring the reaction progress by TLC.
-
Workup: After the reaction is complete, extract the mixture with ethyl acetate and deionized water. Wash the organic layer with brine, dry over anhydrous sodium sulfate, and evaporate the solvent in a rotary evaporator.
-
Purification: Purify the residue by column chromatography.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Bromide[7]
-
Reaction Setup: In a glovebox, charge a Schlenk tube with the aryl bromide (1.0 mmol), the amine (1.2 mmol), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 mmol), a suitable phosphine ligand (e.g., XPhos, 0.02 mmol), and a base (e.g., NaOtBu, 1.4 mmol).
-
Solvent Addition: Add anhydrous toluene (5 mL).
-
Reaction Conditions: Seal the tube and heat the reaction mixture at the desired temperature (e.g., 100 °C) for the specified time (e.g., 3-24 hours).
-
Workup: Cool the reaction to room temperature, dilute with a suitable solvent like ethyl acetate, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.
Protocol 4: Heck Reaction of Iodobenzene with Styrene[10]
-
Reaction Setup: In a screw-capped vial, dissolve palladium(II) acetate (0.001 mmol, 0.1 mol%) in γ-valerolactone (GVL, 1 mL).
-
Reagent Addition: Add iodobenzene (1.0 mmol), triethylamine (1.2 mmol), and styrene (1.2 mmol).
-
Reaction Conditions: Heat the reaction mixture in a thermostated oil bath to the desired temperature (e.g., 130 °C) with magnetic stirring.
-
Monitoring: Monitor the reaction progress by taking small aliquots and analyzing them by GC or TLC.
-
Workup: Upon completion, cool the reaction mixture and partition between water and a suitable organic solvent (e.g., ethyl acetate). Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purification: Purify the crude product by column chromatography.
Visualizing Reaction Mechanisms and Workflows
Understanding the underlying mechanisms of these reactions is key to troubleshooting and optimizing reaction conditions. The following diagrams, generated using the DOT language, illustrate the catalytic cycles and a general experimental workflow.
References
- 1. rsc.org [rsc.org]
- 2. Heck reaction - Wikipedia [en.wikipedia.org]
- 3. youtube.com [youtube.com]
- 4. ijnc.ir [ijnc.ir]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. youtube.com [youtube.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald Hartwig amination catalysts | Johnson Matthey | Johnson Matthey [matthey.com]
- 9. s3-eu-west-1.amazonaws.com [s3-eu-west-1.amazonaws.com]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mjas.analis.com.my [mjas.analis.com.my]
- 12. Heck reactions of iodobenzene and methyl acrylate with conventional supported palladium catalysts in the presence of organic and/or inorganic bases without ligands - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of 4-Bromo-3-iodophenol: A Step-by-Step Guide for Laboratory Professionals
For immediate release: This document provides essential safety and logistical information for the proper disposal of 4-Bromo-3-iodophenol (CAS No. 202865-84-7), a compound used in various research and development applications. The following procedures are designed to ensure the safety of laboratory personnel and compliance with environmental regulations.
Immediate Safety and Hazard Information
This compound is a chemical that requires careful handling due to its potential health hazards. Based on the Globally Harmonized System of Classification and Labelling of Chemicals (GHS), this compound is classified as an irritant.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1]
Personal protective equipment (PPE) is mandatory when handling this compound. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat. All handling should be performed in a well-ventilated area or a chemical fume hood.[1]
Quantitative Hazard Summary
| Hazard Classification | GHS Code | Description | Source |
| Skin Irritation | H315 | Causes skin irritation. | [1] |
| Serious Eye Irritation | H319 | Causes serious eye irritation. | [1] |
| Respiratory Irritation | H335 | May cause respiratory irritation. | [1] |
Step-by-Step Disposal Protocol
The proper disposal of this compound is critical to prevent harm to personnel and the environment. The following protocol outlines the necessary steps for its safe disposal.
1. Waste Identification and Segregation:
-
Categorization: Classify this compound waste as hazardous chemical waste.
-
Segregation: Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office. Keep it separate from non-hazardous waste.
2. Personal Protective Equipment (PPE):
-
Minimum PPE: Before handling the waste, ensure you are wearing appropriate PPE, including:
-
Chemical-resistant gloves (e.g., nitrile).
-
Safety glasses with side shields or chemical splash goggles.
-
A fully buttoned lab coat.
-
-
Enhanced Precautions: For larger quantities or in case of a spill, consider additional respiratory protection.
3. Waste Collection and Storage:
-
Container: Use a designated, leak-proof, and clearly labeled hazardous waste container. The container must be compatible with the chemical.
-
Labeling: The label should include:
-
The words "Hazardous Waste."
-
The full chemical name: "this compound."
-
The associated hazards (e.g., "Irritant").
-
The accumulation start date.
-
-
Storage: Store the waste container in a designated satellite accumulation area that is secure and away from incompatible materials. Ensure the container is kept closed except when adding waste.
4. Final Disposal:
-
Professional Disposal: The disposal of this compound must be handled by a licensed hazardous waste disposal company.[2]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup and disposal. Contact your EHS office for guidance and to schedule a waste pickup.
-
Regulatory Compliance: Ensure that all disposal activities are in full compliance with local, state, and federal regulations.
Disposal Workflow Diagram
Caption: Workflow for the safe disposal of this compound.
This procedural guidance is intended to supplement, not replace, your institution's specific safety and disposal protocols. Always consult your EHS department for detailed instructions and in case of any uncertainty.
References
Personal protective equipment for handling 4-Bromo-3-iodophenol
Essential Safety and Handling Guide for 4-Bromo-3-iodophenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound, a compound requiring careful management in a laboratory setting. The following procedures are designed to minimize risk and ensure a safe operational workflow.
Hazard Identification and Personal Protective Equipment (PPE)
-
Harmful if swallowed (H302)
-
Harmful in contact with skin (H312)
-
Causes skin irritation (H315)
-
Causes serious eye irritation (H319)
-
May cause respiratory irritation (H335)
Phenols, as a class, are toxic and corrosive, with the potential for rapid absorption through the skin, which can have systemic effects.[1][2] Therefore, a stringent PPE protocol is mandatory.
Table 1: Personal Protective Equipment (PPE) for Handling this compound
| Body Part | Required PPE | Specifications and Best Practices |
| Eyes/Face | Safety Goggles and Face Shield | Goggles should provide a complete seal around the eyes. A face shield must be worn over goggles to protect against splashes.[3] |
| Hands | Double Nitrile Gloves or Neoprene/Butyl Gloves | For incidental contact, double-layered nitrile gloves are recommended. For direct handling or risk of splash, heavy-duty neoprene or butyl rubber gloves should be worn over nitrile gloves.[3] Gloves must be changed immediately upon contamination. |
| Body | Chemical-Resistant Laboratory Coat | A fully buttoned, long-sleeved lab coat is required. Ensure it is made of a material appropriate for handling corrosive and toxic substances. |
| Respiratory | Use in a Certified Chemical Fume Hood | All handling of this compound must be performed within a properly functioning chemical fume hood to avoid inhalation of vapors or dust.[3] If engineering controls are not sufficient, a respirator with an appropriate organic vapor cartridge may be necessary.[4][5] |
| Feet | Closed-Toe Shoes | Shoes must fully cover the feet; porous shoes are not permitted in the laboratory.[3] |
Operational and Disposal Plans
Adherence to the following step-by-step procedures is crucial for the safe handling and disposal of this compound.
Experimental Protocol: Safe Handling and Use
-
Preparation and Engineering Controls :
-
Before beginning work, ensure a chemical fume hood is certified and functioning correctly.
-
Designate a specific area within the fume hood for the handling of this compound to contain potential contamination.
-
Assemble all necessary equipment and reagents within the fume hood before introducing the compound.
-
Locate the nearest emergency shower and eyewash station. Confirm they are unobstructed and operational.
-
Prepare a spill kit containing an absorbent material suitable for chemical spills (e.g., vermiculite) and a first aid kit for phenol exposure, which should include polyethylene glycol 300 or 400 (PEG-300/400).[2]
-
-
Donning PPE :
-
Put on all required PPE as detailed in Table 1 before entering the designated handling area.
-
-
Handling the Compound :
-
Carefully weigh and transfer the solid this compound within the fume hood.
-
If creating a solution, add the compound slowly to the solvent to avoid splashing.
-
Keep all containers with this compound tightly sealed when not in use.
-
-
Post-Handling :
-
Decontaminate all surfaces within the fume hood that may have come into contact with the compound.
-
Carefully remove PPE, avoiding contact with any potentially contaminated outer surfaces. Remove gloves last and wash hands thoroughly with soap and water.
-
Emergency Procedures
-
Skin Contact : Immediately remove contaminated clothing.[1] Liberally apply PEG-300 or PEG-400 to the affected area and gently wipe with gauze.[2] Continue this process until the odor of phenol is no longer present.[2] If PEG is unavailable, flush the affected area with copious amounts of water for at least 15 minutes.[1] Seek immediate medical attention.[1]
-
Eye Contact : Immediately flush eyes with water for at least 15 minutes at an emergency eyewash station, holding the eyelids open.[1] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.
-
Ingestion : Do NOT induce vomiting. If the person is conscious, rinse their mouth with water. Seek immediate medical attention.
Disposal Plan
-
Waste Segregation : All solid waste contaminated with this compound (e.g., gloves, weigh boats, paper towels) must be collected in a designated, sealed, and clearly labeled hazardous waste container.
-
Liquid Waste : Solutions containing this compound should be collected in a separate, sealed, and labeled hazardous waste container for halogenated organic compounds.
-
Disposal : All waste must be disposed of through your institution's Environmental Health and Safety (EHS) office, following all local, state, and federal regulations for hazardous chemical waste. Do not dispose of this compound down the drain.
Workflow Visualization
The following diagram illustrates the logical workflow for the safe handling of this compound, from preparation to disposal.
Caption: Workflow for Safe Handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
